COOEt-spiro[3.3]heptane-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
ethyl 6-formylspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)9-5-11(6-9)3-8(4-11)7-12/h7-9H,2-6H2,1H3 |
Clé InChI |
PIZHQCAVLKXXGD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of Ethyl 6-Formylspiro[3.3]heptane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The most logical and efficient synthetic route to ethyl 6-formylspiro[3.3]heptane-2-carboxylate commences with the commercially available spiro[3.3]heptane-2,6-dicarboxylic acid. The proposed pathway involves two key transformations:
-
Selective Mono-esterification: The selective conversion of one of the two carboxylic acid functionalities to its corresponding ethyl ester.
-
Reduction of Carboxylic Acid to Aldehyde: The subsequent reduction of the remaining carboxylic acid group to a formyl group.
This strategy allows for the differential functionalization of the two carboxyl groups, leading to the desired target molecule.
Caption: Proposed synthetic pathway for ethyl 6-formylspiro[3.3]heptane-2-carboxylate.
Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the synthesis.
Step 1: Selective Mono-esterification of Spiro[3.3]heptane-2,6-dicarboxylic Acid
The selective mono-esterification of a symmetric dicarboxylic acid is a critical step. Several methods have been reported for achieving high selectivity, including catalysis by ion-exchange resins or bifunctional alumina (B75360).[1][2] The alumina-catalyzed method offers an environmentally friendly and efficient option.[1]
Protocol: Alumina-Catalyzed Mono-esterification
-
Activation of Alumina: Basic alumina is activated by heating at 200-300°C under vacuum for 4-6 hours to remove adsorbed water.
-
Adsorption of Dicarboxylic Acid: Spiro[3.3]heptane-2,6-dicarboxylic acid is dissolved in a suitable solvent (e.g., methanol). The activated alumina is added to this solution, and the mixture is stirred to allow for the adsorption of the dicarboxylic acid onto the alumina surface through one of the carboxyl groups.[3]
-
Esterification: The suspension is then treated with an excess of ethanol, which also serves as the esterifying agent. The reaction is typically carried out at reflux temperature.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the alumina is filtered off. The filtrate, containing the monoester, diester, and unreacted dicarboxylic acid, is concentrated under reduced pressure. The desired monoester, 6-(ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, is then purified by column chromatography.
| Reagent/Parameter | Quantity/Value | Notes |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | 1 equivalent | Starting material |
| Activated Basic Alumina | 10-20 g per g of diacid | Catalyst and solid support |
| Ethanol | Excess | Reagent and solvent |
| Reaction Temperature | Reflux | |
| Reaction Time | 12-24 hours | Monitor for completion |
| Expected Yield | 60-80% | Based on similar reactions |
Step 2: Reduction of 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic Acid to Ethyl 6-Formylspiro[3.3]heptane-2-carboxylate
The direct reduction of a carboxylic acid to an aldehyde can be challenging as the reaction often proceeds to the primary alcohol. A common and effective strategy involves a two-step process: activation of the carboxylic acid followed by a controlled reduction.
Protocol: Reduction via Acid Chloride Intermediate
-
Formation of the Acid Chloride: The monoester from Step 1, 6-(ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, is dissolved in a dry, inert solvent (e.g., dichloromethane (B109758) or THF). Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise at 0°C in the presence of a catalytic amount of DMF. The reaction mixture is then allowed to warm to room temperature and stirred until the conversion to the acid chloride is complete.
-
Reduction to the Aldehyde: The resulting acid chloride solution is cooled to -78°C. A mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), is then added portion-wise. This sterically hindered hydride source is selective for the reduction of acid chlorides to aldehydes.
-
Work-up and Purification: The reaction is quenched at low temperature with a dilute acid solution (e.g., 1 M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, ethyl 6-formylspiro[3.3]heptane-2-carboxylate, is purified by column chromatography.
| Reagent/Parameter | Quantity/Value | Notes |
| 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | 1 equivalent | Starting material for Step 2 |
| Thionyl Chloride or Oxalyl Chloride | 1.1-1.5 equivalents | For acid chloride formation |
| Dry Dichloromethane or THF | Anhydrous solvent | |
| Catalytic DMF | 1-2 drops | For acid chloride formation |
| Lithium tri-tert-butoxyaluminum hydride | 1.1-1.2 equivalents | Reducing agent |
| Reaction Temperature (Reduction) | -78°C | Critical for selectivity |
| Expected Yield | 50-70% | For the two-step sequence |
Logical Workflow Diagram
The following diagram illustrates the logical flow of the experimental process.
Caption: Experimental workflow for the synthesis of the target molecule.
Conclusion
This technical guide presents a feasible and detailed synthetic route for the preparation of ethyl 6-formylspiro[3.3]heptane-2-carboxylate. While this specific synthesis has not been explicitly reported in the literature, the proposed pathway relies on well-established and reliable chemical transformations. The provided protocols, derived from analogous reactions, offer a solid foundation for researchers and scientists to undertake the synthesis of this and other novel disubstituted spiro[3.3]heptane derivatives for applications in drug discovery and development. Careful optimization of reaction conditions and thorough characterization of intermediates will be crucial for the successful implementation of this synthetic strategy.
References
- 1. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Physicochemical Properties of Ethyl 2-formylspiro[3.3]heptane-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional structure, which can serve as a bioisostere for commonly used carbocyclic and heterocyclic rings.[1][2][3][4] These rigid frameworks can improve the physicochemical properties of drug candidates, such as metabolic stability and target selectivity.[2] This technical guide focuses on the physicochemical properties of a specific derivative, ethyl 2-formylspiro[3.3]heptane-2-carboxylate, a molecule of interest for its potential as a versatile building block in the synthesis of more complex pharmaceutical compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document provides an overview based on related compounds and general principles of organic chemistry.
Molecular Structure and Properties
The fundamental physicochemical properties of ethyl 2-formylspiro[3.3]heptane-2-carboxylate are derived from its constituent parts: the spiro[3.3]heptane core, an ethyl ester, and a formyl group. A related isomer, Spiro[3.3]heptane-2-carboxylic acid, 6-formyl-, ethyl ester, has a reported molecular formula of C11H16O3 and a molar mass of 196.24 g/mol .[5] It is anticipated that ethyl 2-formylspiro[3.3]heptane-2-carboxylate would share these same values.
Table 1: Calculated Physicochemical Properties of Ethyl 2-formylspiro[3.3]heptane-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C11H16O3 | [5] |
| Molar Mass | 196.24 g/mol | [5] |
Note: These properties are for the isomer Spiro[3.3]heptane-2-carboxylic acid, 6-formyl-, ethyl ester and are expected to be identical for the target compound.
The spirocyclic nature of the core imparts a high degree of rigidity and a defined three-dimensional geometry. The presence of the ethyl ester and formyl groups introduces polarity and sites for further chemical modification, making it a valuable synthetic intermediate.[6]
Synthesis and Reactivity
Potential Synthetic Workflow
Caption: A potential synthetic workflow for the preparation of ethyl 2-formylspiro[3.3]heptane-2-carboxylate.
The formyl group and the ester functionality are expected to be the primary sites of reactivity. The aldehyde can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions. The ester is susceptible to hydrolysis under acidic or basic conditions.
Applications in Drug Discovery
The spiro[3.3]heptane motif is increasingly utilized as a bioisosteric replacement for phenyl rings and other cyclic systems in drug candidates.[1][3][4] This substitution can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties.[2] Functionalized derivatives of spiro[3.3]heptane, including those with carboxylic acid and other reactive handles, are valuable building blocks for creating novel chemical entities with potential therapeutic applications.[7][8] The unique spirocyclic framework is particularly useful in the design of compounds targeting neurological disorders.[6]
Conclusion
Ethyl 2-formylspiro[3.3]heptane-2-carboxylate represents an intriguing, albeit under-characterized, building block for medicinal chemistry. Based on the properties of related spiro[3.3]heptane derivatives, it holds promise as a scaffold for the development of novel therapeutics with potentially enhanced physicochemical and pharmacological profiles. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chembk.com [chembk.com]
- 6. ETHYL SPIRO[3.3]HEPTANE-2-CARBOXYLATE [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
An In-depth Technical Guide to the Synthesis of the Spiro[3.3]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the core strategies for the synthesis of the spiro[3.3]heptane scaffold, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The construction of the spiro[3.3]heptane core primarily relies on three main strategies:
-
[2+2] Cycloaddition Reactions: This approach involves the reaction of a ketene (B1206846) or keteniminium salt with an exocyclic methylene (B1212753) cyclobutane (B1203170) to form the spirocyclic ketone.
-
Rearrangement of Bicyclic Precursors: Semipinacol or Meinwald rearrangements of appropriately substituted bicyclo[1.1.0]butane or cyclopropylidenecyclobutane (B169175) derivatives, respectively, can afford spiro[3.3]heptanones.
-
Double Alkylation of Active Methylene Compounds: The reaction of a bis-electrophile, such as 1,1-bis(bromomethyl)cyclobutane (B2691830), with a C-nucleophile like diethyl malonate, followed by further synthetic manipulations, is a common route to functionalized spiro[3.3]heptanes.
A visual overview of these key synthetic disconnections is presented below.
Caption: Key retrosynthetic disconnections for the spiro[3.3]heptane scaffold.
Quantitative Data Summary
The following tables summarize the yields and reaction conditions for various synthetic methods leading to the spiro[3.3]heptane core and its derivatives.
Table 1: Synthesis of Spiro[3.3]heptanones via [2+2] Cycloaddition
| Alkene/Amide | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Methylenecyclobutane / N,N-dimethylcyclobutanecarboxamide | Triflic anhydride (B1165640), Collidine | 1,2-Dichloroethane | 16 | 75 | [1] |
| Styrene / N,N-dimethylcyclobutanecarboxamide | Triflic anhydride, Lutidine | 1,2-Dichloroethane | 16 | 82 | [1] |
| 1-Octene / N,N-dimethylcyclobutanecarboxamide | Triflic anhydride, Collidine | 1,2-Dichloroethane | 16 | 68 | [1] |
Table 2: Synthesis of Spiro[3.3]heptanones via Semipinacol Rearrangement
| Bicyclobutane Derivative | Cyclopropanone Equivalent | Acid | Solvent | Yield (%) | Reference |
| 1-Phenylsulfonylbicyclo[1.1.0]butane | 1-Phenylsulfonylcyclopropanol | MsOH | CH2Cl2 | >90 | [2] |
| 1-(4-Chlorophenylsulfonyl)bicyclo[1.1.0]butane | 1-Phenylsulfonylcyclopropanol | MsOH | CH2Cl2 | 85 | [2] |
| 1-(N,N-Diisopropylaminosulfonyl)bicyclo[1.1.0]butane | 1-Phenylsulfonylcyclopropanol | MsOH | CH2Cl2 | 78 | [2] |
Table 3: Synthesis of Functionalized Spiro[3.3]heptanes via Double Alkylation
| Bis-electrophile | Nucleophile | Base | Solvent | Product | Yield (%) | Reference |
| 1,1-Bis(bromomethyl)cyclobutane | Diethyl malonate | NaH | DMF/Benzene (B151609) | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | 65-75 | [3][4] |
| 1,1-Bis(iodomethyl)cyclobutane | Diethyl malonate | NaH | DMF/Benzene | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | ~70 | [5] |
| 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate | NaH | DMF | Diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,6-dicarboxylate | 62 | [4] |
Experimental Protocols
Synthesis of Spiro[3.3]heptan-2-one via [2+2] Cycloaddition
This protocol describes a general procedure for the synthesis of spiro[3.3]heptanones from an alkene and an amide, which generates a keteniminium salt in situ.[1]
Workflow Diagram:
Caption: General workflow for the [2+2] cycloaddition synthesis of spiro[3.3]heptanones.
Materials:
-
Alkene (1.0 equiv.)
-
N,N-dialkylamide (1.2 equiv.)
-
Triflic anhydride (1.2 equiv.)
-
Collidine or Lutidine (1.2 equiv.)
-
1,2-Dichloroethane (solvent)
-
Aqueous NaHCO3 solution
-
Anhydrous MgSO4 or Na2SO4
-
Silica (B1680970) gel for chromatography (if necessary)
Procedure:
-
To a solution of the alkene (1.0 equiv.) and the N,N-dialkylamide (1.2 equiv.) in 1,2-dichloroethane, add triflic anhydride (1.2 equiv.) and collidine or lutidine (1.2 equiv.) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the reaction mixture to room temperature and quench by the addition of an aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired spiro[3.3]heptanone.
Synthesis of 2-Phenylsulfonylspiro[3.3]heptan-1-one via Semipinacol Rearrangement
This protocol details the synthesis of a substituted spiro[3.3]heptanone through a strain-relocating semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate.[2]
Workflow Diagram:
Caption: Workflow for the semipinacol rearrangement synthesis of spiro[3.3]heptanones.
Materials:
-
1-Phenylsulfonylbicyclo[1.1.0]butane (1.2 equiv.)
-
n-Butyllithium (1.1 equiv.)
-
1-Phenylsulfonylcyclopropanol (1.0 equiv.)
-
Methanesulfonic acid (MsOH) (2.0 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for chromatography
Procedure:
-
To a solution of 1-phenylsulfonylbicyclo[1.1.0]butane (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of 1-phenylsulfonylcyclopropanol (1.0 equiv.) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and quench with a saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 1-bicyclobutylcyclopropanol intermediate.
-
Dissolve the crude intermediate in anhydrous CH2Cl2 and cool to 0 °C. Add methanesulfonic acid (2.0 equiv.) and stir the reaction at room temperature until complete conversion is observed by TLC.
-
Quench the reaction with a saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-phenylsulfonylspiro[3.3]heptan-1-one.
Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate via Double Alkylation
This protocol describes the synthesis of a key intermediate for functionalized spiro[3.3]heptanes starting from 1,1-bis(bromomethyl)cyclobutane and diethyl malonate.
Workflow Diagram:
Caption: Workflow for the double alkylation synthesis of diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.)
-
Diethyl malonate (1.0 equiv.)
-
1,1-Bis(bromomethyl)cyclobutane (1.1 equiv.)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous benzene
-
Dilute hydrochloric acid
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO4
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium hydride (2.2 equiv.) in anhydrous benzene.
-
Add a solution of diethyl malonate (1.0 equiv.) in anhydrous DMF dropwise to the suspension.
-
After the addition is complete, heat the mixture to 80-90 °C for 1 hour, then cool to room temperature.
-
Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 equiv.) in anhydrous benzene dropwise.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Conclusion
The synthesis of the spiro[3.3]heptane scaffold can be achieved through several robust and versatile strategies. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented in this guide offer a solid foundation for researchers to access this important structural motif for applications in drug discovery and development. Further exploration of these methods and the development of new, more efficient synthetic routes will continue to expand the utility of the spiro[3.3]heptane scaffold in medicinal chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,1-Bis(iodomethyl)cyclobutane | 65478-57-1 [sigmaaldrich.com]
A Technical Guide to the Structural Characterization of Functionalized Spiro[3.3]heptanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptanes have emerged as a significant structural motif in medicinal chemistry and materials science. Their rigid, three-dimensional framework provides a unique scaffold for the development of novel therapeutics and functional materials.[1] The precise control and confirmation of the three-dimensional structure of functionalized spiro[3.3]heptanes are critical for understanding their structure-activity relationships (SAR) and optimizing their properties. This technical guide provides an in-depth overview of the key analytical techniques and experimental protocols for the comprehensive structural characterization of this important class of molecules.
Core Analytical Techniques
The structural elucidation of functionalized spiro[3.3]heptanes relies on a combination of spectroscopic and spectrometric methods. The most critical of these are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For functionalized spiro[3.3]heptanes, a suite of NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
Key NMR Experiments:
-
¹H NMR: Provides information on the electronic environment and connectivity of protons.
-
¹³C NMR: Determines the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish proton-proton and proton-carbon correlations, which is essential for unambiguously assigning the complex spectra of these molecules.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Spiro[3.3]heptane Core.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Spirocyclic C (quaternary) | - | 30-40 |
| CH₂ (adjacent to spirocenter) | 1.8 - 2.5 | 35-45 |
| CH₂ (distal to spirocenter) | 1.5 - 2.2 | 25-35 |
| CH (functionalized) | Varies with substituent | Varies with substituent |
Note: Chemical shifts are highly dependent on the nature and position of functional groups and the solvent used.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the solid-state three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the overall molecular conformation. This technique is invaluable for confirming the stereochemistry of functionalized spiro[3.3]heptanes.
Table 2: Representative Crystallographic Data for a Functionalized Spiro[3.3]heptane Derivative.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (cyclobutane ring) | 1.53 - 1.56 |
| C-Spirocenter | 1.55 - 1.58 |
| C-Functional Group | Varies |
| **Bond Angles (°) ** | |
| C-C-C (in ring) | 88 - 92 |
| C-Spirocenter-C | 108 - 112 |
| Dihedral Angles (°) | |
| Ring Puckering | 10 - 30 |
Data is generalized from typical values found in the literature. Specific values are highly dependent on the specific molecule.[2]
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the accurate mass of a molecule, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized functionalized spiro[3.3]heptane.
Table 3: Key HRMS Parameters.
| Parameter | Description | Typical Value |
| Mass Accuracy | The closeness of the measured mass to the calculated exact mass. | < 5 ppm |
| Resolution | The ability to distinguish between two peaks of similar mass-to-charge ratio. | > 10,000 |
| Ionization Mode | The method used to generate ions (e.g., ESI, APCI). | Electrospray Ionization (ESI) is common. |
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified spiro[3.3]heptane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is typically a 400 MHz or higher field instrument. Standard acquisition parameters are used for ¹H and ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is usually required.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the spiro[3.3]heptane derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[3] The ideal crystal size is between 0.1 and 0.3 mm in all dimensions.[4]
-
Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate three-dimensional structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The data is typically deposited in a crystallographic database.
General Protocol for HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the spiro[3.3]heptane derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative ESI is common for these compounds).
-
Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the elemental composition corresponding to the measured accurate mass.
Visualization of Workflows and Relationships
To aid in the understanding of the processes involved in the characterization of functionalized spiro[3.3]heptanes, the following diagrams illustrate key workflows and logical relationships.
Conclusion
The structural characterization of functionalized spiro[3.3]heptanes is a multi-faceted process that requires the synergistic use of NMR spectroscopy, single-crystal X-ray diffraction, and high-resolution mass spectrometry. By following detailed experimental protocols and carefully analyzing the data from each technique, researchers can gain a comprehensive understanding of the three-dimensional structure of these important molecules. This knowledge is fundamental to advancing their application in drug discovery and materials science.
References
The Rise of Spiro[3.3]heptane Derivatives in Medicinal Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a perpetual driving force in medicinal chemistry. In recent years, spiro[3.3]heptane has emerged as a particularly promising motif. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat aromatic rings, providing a unique conformational profile and enabling new interactions with biological targets. This technical guide provides a comprehensive overview of the core principles, synthesis, and application of spiro[3.3]heptane derivatives in modern drug discovery, with a focus on their role as bioisosteres and their impact on pharmacological activity.
The Spiro[3.3]heptane Scaffold: A Gateway to Three-Dimensionality
The spiro[3.3]heptane core is a saturated bicyclic system characterized by two cyclobutane (B1203170) rings fused at a single carbon atom. This unique arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry.[1][2] In an era where "escaping flatland" is a key paradigm in medicinal chemistry, the sp³-rich nature of spiro[3.3]heptane offers a compelling strategy to improve physicochemical properties such as solubility and metabolic stability, which are often challenging for planar, aromatic compounds.[3]
One of the most significant applications of the spiro[3.3]heptane scaffold is its use as a bioisosteric replacement for phenyl rings and other cyclic moieties.[4][5][6] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. By replacing a flat phenyl ring with a three-dimensional spiro[3.3]heptane, medicinal chemists can introduce novel structural features while potentially maintaining or even improving the desired biological activity and pharmacokinetic profile of a molecule.[4]
Case Studies: Spiro[3.3]heptane Analogs of Approved Drugs
To illustrate the potential of this scaffold, we will examine the application of spiro[3.3]heptane as a bioisostere in analogs of two FDA-approved drugs: Sonidegib, a Hedgehog signaling pathway inhibitor, and Vorinostat, a histone deacetylase (HDAC) inhibitor.
Spiro[3.3]heptane Analog of Sonidegib
Sonidegib is an anticancer agent that functions by inhibiting the Smoothened (SMO) receptor in the Hedgehog signaling pathway. Researchers have synthesized spiro[3.3]heptane-containing analogs of Sonidegib, replacing the central meta-substituted phenyl ring with the spirocyclic core.[4] The biological activity of these analogs was evaluated in a Gli-Luc reporter NIH3T3 cell line, which is a standard assay for measuring the activity of the Hedgehog pathway.
| Compound | Target/Assay | IC50 (µM) | Fold Difference vs. Parent Drug |
| Sonidegib | Hedgehog Pathway (Gli-Luc Reporter) | 0.0015 | - |
| (±)-trans-76 (Spiro[3.3]heptane analog) | Hedgehog Pathway (Gli-Luc Reporter) | 0.48 | 320x less potent |
| (±)-cis-76 (Spiro[3.3]heptane analog) | Hedgehog Pathway (Gli-Luc Reporter) | 0.24 | 160x less potent |
While the spiro[3.3]heptane analogs of Sonidegib were found to be less potent than the parent drug, they still demonstrated micromolar inhibition of the Hedgehog signaling pathway.[6] This indicates that the spiro[3.3]heptane core can successfully mimic the phenyl ring to a degree that retains biological activity. Further optimization of the surrounding pharmacophoric groups could potentially lead to more potent spiro[3.3]heptane-based Hedgehog pathway inhibitors.
Spiro[3.3]heptane Analog of Vorinostat
Vorinostat is an HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma. Its mechanism of action involves the chelation of the zinc ion in the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which in turn results in changes in gene expression and the induction of apoptosis in cancer cells. A spiro[3.3]heptane-containing analog of Vorinostat, where the phenyl ring is replaced by the spirocyclic scaffold, has been synthesized and evaluated for its cytotoxic effects on the human hepatocellular carcinoma cell line, HepG2.[4]
| Compound | Cell Line | Assay | Concentration | % Apoptotic Cells | % Necrotic Cells |
| Vorinostat | HepG2 | Cytotoxicity | 50 µM | ~25% | ~15% |
| (±)-77 (Spiro[3.3]heptane analog) | HepG2 | Cytotoxicity | 50 µM | ~20% | ~10% |
| 78 (Control analog) | HepG2 | Cytotoxicity | 50 µM | ~18% | ~8% |
At a concentration of 50 µM, the spiro[3.3]heptane analog of Vorinostat exhibited comparable cytotoxic and cytostatic activities to the parent drug in HepG2 cells, inducing a similar percentage of apoptotic and necrotic cell death.[6][7] This demonstrates that the spiro[3.3]heptane core can effectively serve as a surrogate for the phenyl ring in this class of compounds, maintaining the necessary orientation of the pharmacophoric elements for potent anticancer activity.
Experimental Protocols
Synthesis of Spiro[3.3]heptane Derivatives
A general and efficient method for the synthesis of functionalized spiro[3.3]heptanes involves the reaction of keteniminium salts with alkenes.[4]
General Procedure for the Synthesis of Spiro[3.3]heptanones:
-
To a solution of an appropriate amide (1.2 equivalents) in 1,2-dichloroethane (B1671644), add triflic anhydride (B1165640) (1.2 equivalents) and a hindered base such as collidine or lutidine (1.2 equivalents) at room temperature.
-
Heat the reaction mixture to reflux.
-
Add a solution of the desired alkene (1.0 equivalent) in 1,2-dichloroethane dropwise to the refluxing mixture over a period of 1 hour.
-
Continue refluxing for an additional 16 hours.
-
Cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired spiro[3.3]heptanone.[4]
Biological Evaluation Protocols
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luc Reporter Assay):
-
Cell Culture: Culture NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow to confluency.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Sonidegib and its spiro[3.3]heptane analogs) in assay medium (DMEM with low serum).
-
Pathway Activation: Treat the cells with the test compounds in the presence of a Hedgehog pathway agonist, such as a conditioned medium containing Sonic Hedgehog (Shh) or a small molecule agonist like SAG.
-
Incubation: Incubate the plates for 24-48 hours to allow for pathway activation and luciferase expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency. Calculate the IC50 values by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][4][8]
Cytotoxicity Assay in HepG2 Cells (Fluorescent Microscopy):
-
Cell Culture: Culture HepG2 cells in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Seeding: Seed the cells into 96-well plates or other suitable culture vessels and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Vorinostat and its spiro[3.3]heptane analogs).
-
Incubation: Incubate the cells for a specified period, typically 24-72 hours.
-
Staining: After incubation, stain the cells with a combination of fluorescent dyes to differentiate between live, apoptotic, and necrotic cells. A common combination includes:
-
Hoechst 33342: A blue fluorescent dye that stains the nuclei of all cells.
-
A green fluorescent caspase-3/7 substrate: This dye becomes fluorescent upon cleavage by active caspases, indicating early-stage apoptosis.
-
Propidium Iodide: A red fluorescent dye that can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis.
-
-
Imaging: Acquire images of the stained cells using a fluorescent microscope.
-
Image Analysis: Quantify the number of live, apoptotic, and necrotic cells in each treatment group using image analysis software. Calculate the percentage of cells in each state relative to the total number of cells (determined by Hoechst staining).[2][6][7]
Signaling Pathways and Mechanisms of Action
Hedgehog Signaling Pathway and its Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development of several cancers. The binding of the Hedgehog ligand (e.g., Sonic Hedgehog) to its receptor Patched (PTCH) relieves the inhibition of Smoothened (SMO), a G-protein coupled receptor-like protein. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. Sonidegib and its spiro[3.3]heptane analogs inhibit this pathway by binding to and antagonizing the SMO receptor.
Mechanism of HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. HDAC inhibitors like Vorinostat work by chelating the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. This leads to an accumulation of acetylated histones, a more open chromatin structure, and the reactivation of silenced genes, including tumor suppressor genes. This can ultimately induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Conclusion
The spiro[3.3]heptane scaffold represents a valuable and increasingly utilized tool in medicinal chemistry. Its inherent three-dimensionality and rigid nature provide a powerful platform for the design of novel drug candidates with improved physicochemical and pharmacological properties. The successful incorporation of this motif as a bioisostere for the phenyl ring in analogs of Sonidegib and Vorinostat underscores its potential to maintain or modulate biological activity while offering a distinct structural profile. As synthetic methodologies for accessing diverse functionalized spiro[3.3]heptanes continue to evolve, we can anticipate the emergence of a new generation of innovative therapeutics built upon this remarkable scaffold.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. The Synergistic Antitumor Effect of Decitabine and Vorinostat Combination on HepG2 Human Hepatocellular Carcinoma Cell Line via Epigenetic Modulation of Autophagy–Apoptosis Molecular Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide to the Stability and Reactivity of Spirocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of spirocyclic aldehydes. These unique structural motifs, characterized by a quaternary carbon shared between two rings, are of increasing interest in medicinal chemistry and materials science due to their inherent three-dimensionality and conformational rigidity.[1] This document delves into their synthesis, stability under various conditions, and characteristic reactions, supported by experimental data and detailed protocols.
Introduction to Spirocyclic Aldehydes
Spirocyclic aldehydes are a class of organic compounds featuring an aldehyde functional group attached to a spirocyclic framework. The spiro center, a quaternary carbon atom common to two rings, imparts significant conformational rigidity to the molecule.[1] This structural feature can lead to improved physicochemical properties, such as metabolic stability and receptor binding affinity, making them attractive scaffolds in drug discovery.[2] The aldehyde group, a highly reactive entity, serves as a versatile handle for a wide array of chemical transformations.
Synthesis of Spirocyclic Aldehydes
The synthesis of spirocyclic aldehydes typically involves two main strategies: the formation of the spirocyclic core followed by the introduction or modification of the aldehyde group, or the construction of the spirocycle from a precursor already containing an aldehyde or a masked aldehyde functionality.
A common and effective method for preparing aldehydes is the oxidation of primary alcohols.[3][4] For the synthesis of spirocyclic aldehydes, the corresponding primary alcohol can be oxidized using a variety of mild oxidizing agents to prevent over-oxidation to a carboxylic acid.
Table 1: Common Mild Oxidizing Agents for the Synthesis of Aldehydes from Primary Alcohols
| Oxidizing Agent | Abbreviation | Typical Solvent(s) | Typical Reaction Conditions | Reported Yield Range (%) |
| Pyridinium chlorochromate | PCC | Dichloromethane (B109758) (DCM) | Room temperature | 80-95 |
| Pyridinium dichromate | PDC | Dichloromethane (DCM) | Room temperature | 85-98 |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | - | Dichloromethane (DCM) | -78 °C to room temperature | 90-99 |
| Dess-Martin Periodinane | DMP | Dichloromethane (DCM) | Room temperature | 90-99 |
Note: Yields are generalized for the oxidation of primary alcohols and may vary depending on the specific spirocyclic substrate.
Experimental Protocol: Oxidation of (Spiro[4.5]decan-1-yl)methanol to Spiro[4.5]decane-1-carbaldehyde using PCC
Materials:
-
(Spiro[4.5]decan-1-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celatom® or a similar filtration aid
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of (spiro[4.5]decan-1-yl)methanol (1.0 eq) in anhydrous DCM is added to a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celatom®, and the filter cake is washed with DCM.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[4.5]decane-1-carbaldehyde.
Stability of Spirocyclic Aldehydes
The stability of spirocyclic aldehydes is influenced by both the inherent reactivity of the aldehyde group and the structural constraints of the spirocyclic system.
pH Stability
Aldehydes can undergo various reactions under both acidic and basic conditions, including hydration, acetal (B89532) formation, and aldol (B89426) reactions. The rate of hydrolysis of organic compounds is often pH-dependent.[5][6][7] For many organic molecules, a pH of around 4.5 is found to be optimal for stability.[8] At this pH, both acid- and base-catalyzed degradation pathways are often minimized.[9]
-
Acidic Conditions (pH < 4): Aldehydes can be protonated at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. This can lead to acid-catalyzed hydration and acetal formation in the presence of water or alcohols.
-
Neutral Conditions (pH 6-8): In neutral aqueous solutions, aldehydes exist in equilibrium with their corresponding gem-diols (hydrates). For most aldehydes, the equilibrium lies towards the aldehyde form.
-
Basic Conditions (pH > 8): Under basic conditions, aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction. Aldehydes with α-hydrogens can be deprotonated to form enolates, which can then participate in aldol-type reactions.
Table 2: General Stability Profile of Aliphatic Aldehydes at Different pH
| pH Range | Predominant Species/Reaction | Stability Considerations |
| < 4 | Protonated aldehyde, increased susceptibility to hydration | Potential for acid-catalyzed degradation and polymerization. |
| 4 - 6 | Aldehyde (major), gem-diol (minor) | Generally the most stable pH range for many organic compounds.[8] |
| 6 - 8 | Aldehyde/gem-diol equilibrium | Stable, but can be susceptible to oxidation. |
| > 8 | Enolate formation (if α-hydrogens are present) | Potential for aldol condensation and other base-catalyzed reactions leading to degradation. |
Note: This table represents general trends for aliphatic aldehydes. The specific stability of a spirocyclic aldehyde will depend on its unique structure.
Thermal Stability
Spirocyclic structures can exhibit high thermal stability. For instance, spiro polycycloacetals have shown degradation temperatures in the range of 343–370 °C.[6] While the aldehyde group is more reactive, the inherent stability of the spirocyclic framework can contribute to the overall thermal robustness of the molecule.
Reactivity of Spirocyclic Aldehydes
The reactivity of spirocyclic aldehydes is dominated by the electrophilic nature of the carbonyl carbon.[10] Nucleophilic addition is the most common reaction type.[10][11] The steric hindrance around the carbonyl group, influenced by the spirocyclic structure, can play a significant role in modulating reactivity.
Nucleophilic Addition Reactions
A wide range of nucleophiles can add to the carbonyl group of spirocyclic aldehydes. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Table 3: Common Nucleophilic Addition Reactions of Aldehydes
| Reaction Name | Nucleophile | Product |
| Wittig Reaction | Phosphorus ylide (R₂C=PPh₃) | Alkene |
| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol |
| Organolithium Addition | Organolithium reagent (R-Li) | Secondary alcohol |
| Cyanohydrin Formation | Cyanide ion (CN⁻) | Cyanohydrin |
| Acetal Formation | Alcohol (R-OH) in acid | Acetal |
| Reductive Amination | Amine (R₂NH) and reducing agent | Amine |
The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[10][12][13] It involves the reaction of an aldehyde with a phosphorus ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[13]
Materials:
-
Spiro[5.5]undecane-3-carbaldehyde
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF is treated with potassium tert-butoxide (1.1 eq) at 0 °C under an inert atmosphere.
-
The resulting yellow-orange mixture is stirred at room temperature for 1 hour to form the ylide.
-
A solution of spiro[5.5]undecane-3-carbaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC).
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired alkene.
Characterization of Spirocyclic Aldehydes
The structure and purity of spirocyclic aldehydes are typically confirmed using a combination of spectroscopic techniques.
Table 4: General Spectroscopic Data for Saturated Spirocyclic Aldehydes
| Spectroscopic Technique | Characteristic Signal |
| ¹H NMR | Aldehydic proton (CHO) signal at δ 9-10 ppm.[14][15][16] Protons on the α-carbon typically appear at δ 2.0-2.5 ppm.[15] |
| ¹³C NMR | Carbonyl carbon (C=O) signal at δ 190-215 ppm.[14] |
| Infrared (IR) Spectroscopy | Strong C=O stretching absorption band between 1720-1740 cm⁻¹ for saturated aldehydes.[14][15][16][17][18][19] Two characteristic C-H stretching bands for the aldehydic proton around 2720 and 2820 cm⁻¹.[14][15][16][18][19] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺). Characteristic fragmentation patterns including α-cleavage and McLafferty rearrangement.[9][20][21][22][23] |
Note: The exact chemical shifts and absorption frequencies can vary depending on the specific ring sizes and substituents of the spirocyclic aldehyde.
Logical and Experimental Workflows
The synthesis, purification, and characterization of a novel spirocyclic aldehyde follow a logical and systematic workflow. This process is crucial for ensuring the identity and purity of the target compound for further studies in drug discovery or materials science.
Caption: Workflow for the synthesis and characterization of a spirocyclic aldehyde.
Conclusion
Spirocyclic aldehydes represent a fascinating and valuable class of molecules with significant potential in various fields of chemistry. Their unique structural features, combined with the versatile reactivity of the aldehyde group, offer a rich platform for the design and synthesis of novel compounds with tailored properties. A thorough understanding of their stability and reactivity, as outlined in this guide, is paramount for their effective utilization in research and development. While quantitative data for a wide range of specific spirocyclic aldehydes is still emerging, the principles and protocols presented here provide a solid foundation for scientists working with these intriguing molecules.
References
- 1. youtube.com [youtube.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 19. scribd.com [scribd.com]
- 20. spectrabase.com [spectrabase.com]
- 21. researchgate.net [researchgate.net]
- 22. epfl.ch [epfl.ch]
- 23. agilent.com [agilent.com]
An In-depth Technical Guide to Ethyl 6-formylspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 6-formylspiro[3.3]heptane-2-carboxylate, a molecule of significant interest in medicinal chemistry and drug discovery. This document details its molecular properties, potential therapeutic applications, and relevant (though indirect) signaling pathways, with a focus on its role as a bioisosteric scaffold.
Molecular Profile
Ethyl 6-formylspiro[3.3]heptane-2-carboxylate, denoted by the abbreviation COOEt-spiro[3.3]heptane-CHO, possesses a unique three-dimensional structure that has garnered attention in the field of drug design. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Full Chemical Name | Ethyl 6-formylspiro[3.3]heptane-2-carboxylate | [1] |
| CAS Number | 2226571-47-5 | [1] |
The Spiro[3.3]heptane Scaffold: A Phenyl Ring Bioisostere
The spiro[3.3]heptane core of this molecule is of particular importance. In medicinal chemistry, it is recognized as a versatile bioisostere of the phenyl group. Bioisosteres are substituents or groups that have chemical and physical similarities, which produce broadly similar biological properties. The replacement of a phenyl ring with a spiro[3.3]heptane scaffold can offer several advantages in drug design, including:
-
Improved Physicochemical Properties: This substitution can lead to enhanced solubility, reduced metabolic susceptibility, and optimized lipophilicity, all of which are critical parameters for drug efficacy and safety.
-
Novel Chemical Space: The three-dimensional nature of the spiro[3.3]heptane moiety allows for the exploration of new chemical space, potentially leading to compounds with improved potency and selectivity.
-
Intellectual Property: The use of this scaffold can provide a route to novel, patentable drug candidates.
Potential Therapeutic Applications and Signaling Pathways
One notable example is the incorporation of the spiro[3.3]heptane scaffold into analogs of Sonidegib , a potent inhibitor of the Hedgehog signaling pathway . The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of several types of cancer, including basal cell carcinoma and medulloblastoma. The successful replacement of the phenyl ring in Sonidegib with a spiro[3.3]heptane core demonstrates the potential for molecules like ethyl 6-formylspiro[3.3]heptane-2-carboxylate to serve as building blocks for novel Hedgehog pathway inhibitors.
The logical relationship for the application of this scaffold in drug discovery can be visualized as follows:
References
Exploring sp3-Rich Scaffolds for Drug Discovery: An In-depth Technical Guide
Executive Summary
The pursuit of novel chemical entities with enhanced therapeutic properties is a perpetual challenge in drug discovery. For decades, the focus has largely been on flat, aromatic sp2-hybridized structures, driven by the accessibility of synthetic methodologies. However, this has led to an over-exploration of "flatland" and a growing recognition of the limitations of such molecules, including poor solubility and potential for off-target effects. This guide delves into the burgeoning field of sp3-rich scaffolds, three-dimensional structures that offer a compelling alternative for navigating largely uncharted chemical space. By increasing the fraction of sp3-hybridized carbons (Fsp3), researchers can access molecules with improved physicochemical properties, greater structural complexity, and the potential for enhanced target selectivity. This document provides a comprehensive overview of the importance of sp3-richness, synthetic strategies for accessing these complex scaffolds, and their application in modern medicinal chemistry, with a focus on providing actionable data and protocols for researchers in the field.
The Imperative for Three-Dimensionality in Drug Discovery
The three-dimensional shape of a molecule is a critical determinant of its biological activity, governing its ability to interact with the intricate topographies of protein binding sites. While sp2-rich compounds are often easier to synthesize, their planarity can limit the spatial arrangement of pharmacophoric features, potentially leading to suboptimal binding and promiscuity. In contrast, sp3-rich scaffolds provide a diverse array of exit vectors and conformational rigidity, enabling more precise and selective interactions with biological targets.
The advantages of embracing three-dimensionality in drug discovery are multifaceted:
-
Improved Physicochemical Properties: An increased Fsp3 count has been correlated with enhanced solubility, a crucial parameter for drug absorption and formulation.[1] The introduction of sp3 centers disrupts planarity, which can reduce the crystal lattice energy and improve solvation.
-
Enhanced Selectivity: The rigid and complex architectures of sp3-rich scaffolds allow for more specific interactions with the target protein, minimizing off-target binding and associated toxicities.
-
Exploration of Novel Chemical Space: The vast majority of currently screened compounds are predominantly flat. The exploration of sp3-rich frameworks opens up new avenues for identifying hits against challenging targets, including protein-protein interactions.[2]
-
Increased Clinical Success Rates: Retrospective analyses of clinical trial data have suggested that drug candidates with a higher Fsp3 are more likely to succeed in clinical development.
Quantitative Comparison of sp2- and sp3-Rich Fragments
The shift towards sp3-rich scaffolds is supported by quantitative data demonstrating their favorable physicochemical properties compared to their sp2-rich counterparts. The following tables summarize key parameters for representative libraries of 2D and 3D fragments.
Table 1: Mean Physicochemical Properties of 2D vs. 3D Fragment Libraries
| Property | Commercial "Flat" Fragment Library (Representative) | 3D Fragment Collection (Representative) |
| Molecular Weight (MW) | ~250 Da | ~280 Da |
| cLogP | ~2.5 | ~2.0 |
| Hydrogen Bond Donors (HBD) | ~1-2 | ~2-3 |
| Hydrogen Bond Acceptors (HBA) | ~2-3 | ~3-4 |
| Fraction sp3 (Fsp3) | < 0.3 | > 0.5 |
| Polar Surface Area (PSA) | ~50 Ų | ~65 Ų |
Data compiled from representative values in the literature.
Table 2: Biological Activity of Representative sp3-Rich Scaffolds
| Scaffold | Target | Assay | IC50 / Kd | Reference |
| Bicyclic Piperazine (B1678402) | Peptide β-Turn Mimicry | N/A | N/A | [3] |
| Fused Bicyclic Piperidine | Novel Bioactive Template | N/A | N/A | [4] |
| Spirocyclic Compounds | Various (Neurological, Cancer, etc.) | In vivo studies | Varies | [5] |
| PLX8394 (BRAF Inhibitor) | BRAF(V600E), WT BRAF, CRAF | Kinase Assay | 3.8 nM, 14 nM, 23 nM | [1] |
Synthetic Strategies for Accessing sp3-Rich Scaffolds
The synthesis of complex, three-dimensional molecules presents a significant challenge but is also an area of intense innovation. Several powerful strategies have emerged for the construction of sp3-rich scaffolds.
Bicyclic and Fused Ring Systems
Bicyclic and fused ring systems offer rigid frameworks that project substituents into defined regions of three-dimensional space. The synthesis of these scaffolds often relies on intramolecular cyclization reactions.
Spirocyclic Scaffolds
Spirocycles, which contain two rings connected by a single atom, are another important class of sp3-rich scaffolds.[5] Their unique topology provides access to novel chemical space and can lead to improved pharmacological properties.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative sp3-rich scaffolds.
Synthesis of a Fused Bicyclic Piperidine Core
This protocol is adapted from the synthesis of pyridyl-substituted fused bicyclic piperidines.[4]
Step 1: Synthesis of the Piperidine Precursor
-
To a solution of the starting pyridine-containing keto-ester (1.0 eq) in a suitable solvent such as methanol (B129727) is added sodium borohydride (B1222165) (1.5 eq) portion-wise at 0 °C.
-
The reaction is stirred for 2 hours at room temperature and then quenched by the addition of acetone.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the crude alcohol.
Step 2: Intramolecular Cyclization
-
The crude alcohol from the previous step is dissolved in dichloromethane.
-
Trifluoroacetic acid (5.0 eq) is added, and the reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography to afford the fused bicyclic piperidine.
Synthesis of a Bicyclic Piperazinone Scaffold
This protocol is based on the Castagnoli–Cushman reaction to form bicyclic piperazine mimetics.[3]
Step 1: Castagnoli–Cushman Reaction
-
A mixture of a protected iminodiacetic anhydride (B1165640) (1.0 eq), an aldehyde (1.1 eq), and a primary amine (1.1 eq) in a solvent such as toluene (B28343) is heated to reflux for 4-6 hours with azeotropic removal of water.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude 5-oxopiperazine-2-carboxamide is purified by crystallization or column chromatography.
Step 2: Bicyclization
-
The purified 5-oxopiperazine-2-carboxamide (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran.
-
A reducing agent, such as lithium aluminum hydride (2.0 eq), is added portion-wise at 0 °C.
-
The reaction is then heated to reflux for 8-12 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting slurry is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the bicyclic piperazinone.
Signaling Pathways and Experimental Workflows
Visualizing the interplay of molecules in signaling cascades and the logical flow of experimental procedures is crucial for understanding and advancing drug discovery programs. The following diagrams, rendered in Graphviz DOT language, illustrate key concepts in the exploration of sp3-rich scaffolds.
Inhibition of the Ras-Raf Signaling Pathway by an sp3-Rich Scaffold
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer. The BRAF inhibitor PLX8394, which contains sp3-rich cyclopropyl (B3062369) and fluoropyrrolidine moieties, represents a next-generation therapeutic that can disrupt this pathway.[1][6][7] It selectively inhibits BRAF monomers and disrupts BRAF-containing dimers, a mechanism that can overcome resistance to first-generation BRAF inhibitors.
Caption: Inhibition of the Ras-Raf pathway by the sp3-rich inhibitor PLX8394.
Experimental Workflow for Fragment-Based Drug Discovery (FBDD) with sp3-Rich Libraries
Fragment-based drug discovery is a powerful approach for identifying novel hit compounds. The workflow for screening sp3-rich fragment libraries involves several key stages, from library design to hit-to-lead optimization.
Caption: A typical workflow for fragment-based drug discovery using sp3-rich libraries.
Logical Relationship of sp3-Richness to Drug Properties
The central hypothesis underpinning the exploration of sp3-rich scaffolds is that increased three-dimensionality directly and indirectly leads to more favorable drug-like properties.
Caption: The logical progression from increased sp3 character to improved clinical outcomes.
Conclusion and Future Outlook
The exploration of sp3-rich scaffolds represents a paradigm shift in drug discovery, moving beyond the confines of "flatland" to embrace the vast potential of three-dimensional chemical space. The evidence presented in this guide underscores the advantages of this approach, from improved physicochemical properties to the potential for enhanced selectivity and clinical success. While the synthesis of these complex molecules remains a challenge, ongoing innovations in synthetic methodology are continually expanding the accessibility of novel sp3-rich frameworks. As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, the deliberate design and synthesis of sp3-rich scaffolds will undoubtedly play an increasingly pivotal role in the development of the next generation of therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Macrocycles as Protein-Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Guide: Ethyl 6-formylspiro[3.3]heptane-2-carboxylate
CAS Number: 2226571-47-5
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available information for ethyl 6-formylspiro[3.3]heptane-2-carboxylate. It is important to note that while the fundamental properties of this compound are documented, detailed experimental protocols and specific biological data are not widely available in published literature. This guide supplements the available data with general methodologies reported for the synthesis of the spiro[3.3]heptane core, offering a foundational resource for researchers interested in this and related molecules.
Core Compound Data
The fundamental physicochemical properties of ethyl 6-formylspiro[3.3]heptane-2-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 2226571-47-5 | [1] |
| Molecular Formula | C11H16O3 | [1] |
| Molar Mass | 196.24 g/mol | [1] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for ethyl 6-formylspiro[3.3]heptane-2-carboxylate are not readily found in the public domain. However, the synthesis of the spiro[3.3]heptane core is well-documented, often serving as a versatile scaffold in medicinal chemistry due to its rigid, three-dimensional structure.[2][3] These structures are increasingly utilized as saturated bioisosteres for phenyl rings in drug design.[2]
A general and modular approach to substituted spiro[3.3]heptanes involves the reaction of keteneiminium salts with alkenes to form cyclobutanones.[4] Another established method is the double alkylation of malonate esters.[2] For the specific target molecule, a plausible synthetic route would likely involve the construction of a bifunctionalized spiro[3.3]heptane core, followed by functional group manipulations to yield the desired aldehyde and ester moieties.
Below is a generalized, hypothetical workflow for the synthesis of a disubstituted spiro[3.3]heptane, which could be adapted for the synthesis of ethyl 6-formylspiro[3.3]heptane-2-carboxylate.
References
The Ascendancy of Spiro[3.3]heptane: A Technical Guide to its Chemistry and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has rapidly emerged from the realm of academic curiosity to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have positioned it as a valuable building block for the design of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of spiro[3.3]heptane chemistry, focusing on its synthesis, functionalization, and its pivotal role as a bioisosteric replacement for common carbocyclic and heterocyclic moieties in drug development.
Core Concepts in Spiro[3.3]heptane Chemistry
The spiro[3.3]heptane framework consists of two cyclobutane (B1203170) rings sharing a single carbon atom. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry. In the quest to "escape from flatland," a concept advocating for the move away from planar, aromatic structures in drug design, spiro[3.3]heptane offers a compelling solution by enabling the exploration of novel chemical space.[1][2]
One of the most significant applications of the spiro[3.3]heptane core is its use as a bioisostere, particularly for the phenyl group.[3][4][5][6][7] By replacing a flat phenyl ring with a saturated, non-planar spiro[3.3]heptane moiety, medicinal chemists can often improve key drug-like properties such as solubility, metabolic stability, and lipophilicity, while maintaining or even enhancing biological activity.[3][5] This strategy has been successfully applied to the modification of existing drugs and the development of new chemical entities.[3][6][7]
Synthesis of Spiro[3.3]heptane Derivatives
A variety of synthetic strategies have been developed to access the spiro[3.3]heptane core and its functionalized derivatives. These methods can be broadly categorized based on the key bond-forming reactions used to construct the spirocyclic system.
A prevalent and scalable approach involves the double alkylation of a suitable precursor with a 1,1-bis(electrophilic) cyclobutane derivative. For instance, the reaction of diethyl malonate or tosylmethyl isocyanide (TosMIC) with 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives provides a straightforward route to the spiro[3.3]heptane skeleton.[1][2]
Another powerful strategy relies on [2+2] cycloaddition reactions. The reaction of ketenes with methylenecyclobutane, for example, can be used to construct the spiro[3.3]heptanone framework, which serves as a versatile intermediate for further functionalization.
More recent innovations include strain-relocating semipinacol rearrangements and the activation of [1.1.1]propellane for the construction of the spiro[3.3]heptane core.[8] These methods offer novel entries into this important class of molecules.
Data Presentation: Physicochemical Properties
The substitution of a phenyl ring with a spiro[3.3]heptane moiety can significantly impact a molecule's physicochemical properties. The following tables summarize key quantitative data for representative spiro[3.3]heptane derivatives and their analogues.
| Compound | Functional Group | pKa | Reference |
| 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine | Amine | 9.5 | [1] |
| 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | Carboxylic Acid | 4.6 | [1] |
| Spiro[3.3]heptan-2-amine | Amine | 10.7 | [1] |
| Spiro[3.3]heptane-2-carboxylic acid | Carboxylic Acid | 4.9 | [1] |
| Compound | clogP | logD (pH 7.4) | Reference |
| Sonidegib | 6.8 | ≥ 3.5 | [3][5] |
| trans-Spiro[3.3]heptane analog of Sonidegib | 6.0 | ≥ 3.5 | [3][5] |
| cis-Spiro[3.3]heptane analog of Sonidegib | 6.0 | ≥ 3.5 | [3][5] |
| Vorinostat | 1.9 | - | [3] |
| Spiro[3.3]heptane analog of Vorinostat | 1.1 | - | [3] |
| Drug Analog | Target | IC50 (nM) | Reference |
| Sonidegib | Smoothened (SMO) | 1.3 | [3] |
| trans-Spiro[3.3]heptane analog of Sonidegib | Smoothened (SMO) | 2.5 | [3] |
| cis-Spiro[3.3]heptane analog of Sonidegib | Smoothened (SMO) | 3.2 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of key spiro[3.3]heptane building blocks are crucial for their adoption in drug discovery programs. The following protocols are representative examples from the literature.
Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement[8]
To a solution of a 1-sulfonylbicyclobutane in a suitable solvent is added a 1-sulfonylcyclopropanol under basic conditions at low temperature. After stirring, the reaction is quenched and the crude 1-bicyclobutylcyclopropanol intermediate is isolated. This intermediate is then treated with an acid, such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃), at room temperature. The reaction mixture is stirred until the rearrangement to the corresponding sulfonyl-substituted spiro[3.3]heptan-1-one is complete. The product is then purified by column chromatography.
Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives[3]
A solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde and a primary amine or aniline (B41778) in dichloroethane is treated with acetic acid. Sodium triacetoxyborohydride (B8407120) is then added portion-wise, and the reaction mixture is stirred at room temperature until the reductive amination is complete. The resulting intermediate amine is then cyclized by heating in a suitable solvent such as THF with a base like potassium tert-butoxide to yield the 2,6-diazaspiro[3.3]heptane derivative. Purification is typically achieved by column chromatography or crystallization.
Wolff-Kishner Reduction of a Spiro[3.3]heptanone Derivative[2][9]
To a solution of the spiro[3.3]heptanone derivative in a high-boiling solvent such as diethylene glycol, hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., potassium hydroxide) are added. The mixture is heated to reflux to form the hydrazone intermediate. Water is then distilled off, and the reaction temperature is increased to allow for the decomposition of the hydrazone and elimination of nitrogen gas, resulting in the formation of the corresponding methylene (B1212753) group. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified by distillation or chromatography.
Mandatory Visualization: Logical Relationships in Drug Design
The strategic replacement of a planar phenyl ring with a three-dimensional spiro[3.3]heptane scaffold is a key concept in modern drug design. This bioisosteric substitution can lead to improved physicochemical properties and novel intellectual property.
Conclusion
The spiro[3.3]heptane scaffold has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal. Its rigid, three-dimensional structure provides a compelling alternative to traditional planar ring systems, offering a route to improved physicochemical properties and novel chemical space. The continued development of efficient and scalable synthetic methods will undoubtedly fuel the further integration of this remarkable motif into the next generation of therapeutic agents. Researchers and drug development professionals who embrace the unique chemistry of spiro[3.3]heptane will be well-positioned to innovate and address the challenges of modern drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: COOEt-spiro[3.3]heptane-CHO as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, primarily serving as a rigid, three-dimensional bioisostere for phenyl rings. Its unique structural properties can lead to improved physicochemical characteristics of drug candidates, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. Ethyl 2-formylspiro[3.3]heptane-2-carboxylate (COOEt-spiro[3.3]heptane-CHO) is a bifunctional synthetic building block that incorporates this desirable spirocyclic core. The presence of both an aldehyde and an ester group allows for orthogonal chemical modifications, making it a versatile tool for the synthesis of complex molecules, including targeted protein degraders (PROTACs), where it can function as a rigid and tunable linker component.
These application notes provide an overview of the potential synthetic routes to this compound, detailed protocols for its application in organic synthesis, and its utility in the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not widely published, the expected properties can be inferred from related spiro[3.3]heptane derivatives. The rigid spirocyclic framework imparts a defined three-dimensional geometry. Spectroscopic data would be crucial for characterization.
Table 1: Predicted Spectroscopic Data for Ethyl 2-formylspiro[3.3]heptane-2-carboxylate
| Parameter | Predicted Value Range |
| ¹H NMR (ppm) | Aldehyde proton (CHO): 9.5-10.5 Ethyl ester (CH₂): 4.0-4.3 Ethyl ester (CH₃): 1.1-1.4 Spiro[3.3]heptane ring protons: 1.8-2.8 |
| ¹³C NMR (ppm) | Aldehyde carbon (CHO): 190-205 Ester carbonyl (COO): 170-175 Spiro carbon: 35-45 Other spiro[3.3]heptane carbons: 30-40 Ethyl ester (CH₂): 60-65 Ethyl ester (CH₃): 13-15 |
| Molecular Weight | 196.24 g/mol |
| Molecular Formula | C₁₁H₁₆O₃ |
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Analogous Procedures)
The following protocols are based on general and analogous procedures for the proposed synthetic steps, as a specific protocol for the target molecule is not available.
Protocol 1: Hydrolysis of Ethyl spiro[3.3]heptane-2-carboxylate (Analogous Procedure)
-
Reaction Setup: Dissolve ethyl spiro[3.3]heptane-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the THF under reduced pressure. Acidify the aqueous residue with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield spiro[3.3]heptane-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Formation of an Acyl Chloride (Analogous Procedure)
-
Reaction Setup: To a solution of spiro[3.3]heptane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reagent Addition: Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 eq) to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO₂, CO, and HCl or SO₂) should be observed.
-
Completion: The reaction is typically considered complete when gas evolution ceases. The resulting acyl chloride is often used immediately in the next step without purification.
Protocol 3: Reduction to Aldehyde (Analogous Procedure)
-
Reaction Setup: Dissolve the crude acyl chloride from the previous step in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃, 1.1-1.5 eq) in THF to the reaction mixture.
-
Reaction Conditions: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl at -78 °C.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Applications in Synthesis
The bifunctional nature of this compound makes it a highly versatile building block. The aldehyde can undergo a variety of transformations, while the ester provides a handle for further modifications or can be carried through several synthetic steps.
Caption: Reactivity of this compound.
Application in PROTAC Synthesis
The rigid spiro[3.3]heptane core is an attractive linker component in the design of PROTACs. It provides a well-defined spatial arrangement of the two ligands (one for the target protein and one for the E3 ligase), which can be crucial for the formation of a productive ternary complex. The aldehyde functionality of this compound is a convenient point for conjugation.
Protocol 4: Reductive Amination for PROTAC Linker Elongation (General Procedure)
-
Reaction Setup: Dissolve this compound (1.0 eq) and an amine-containing linker precursor or E3 ligase ligand (1.0-1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.
-
Imine Formation: Add a catalytic amount of acetic acid (if necessary) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5-2.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with DCM, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the elongated linker or final PROTAC conjugate.
Caption: PROTAC synthesis workflow via reductive amination.
Conclusion
This compound is a promising and versatile building block for applications in drug discovery and development. Its rigid three-dimensional structure and orthogonal functional groups make it particularly suitable for the synthesis of complex molecules with well-defined geometries, such as PROTACs. While a direct published synthesis is not yet widely available, the proposed synthetic routes and analogous protocols provide a strong foundation for its preparation and utilization in the laboratory. Further exploration of this building block is warranted to fully exploit its potential in medicinal chemistry.
Application Notes and Protocols: Reactions of the Aldehyde Group in Spiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common and synthetically useful reactions involving the aldehyde functional group of spiro[3.3]heptane derivatives. The unique three-dimensional and rigid structure of the spiro[3.3]heptane scaffold makes it a valuable building block in medicinal chemistry and materials science. The ability to chemically modify the aldehyde group opens up a wide range of possibilities for creating novel molecules with tailored properties.
Overview of Reactions
The aldehyde group on the spiro[3.3]heptane core is a versatile functional handle that can undergo a variety of chemical transformations. This document outlines protocols for the following key reactions:
-
Wittig Reaction and Horner-Wadsworth-Emmons Olefination: For the formation of carbon-carbon double bonds.
-
Aldol Condensation: For the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.
-
Reductive Amination: For the synthesis of primary, secondary, and tertiary amines.
-
Oxidation to Carboxylic Acid: For the formation of the corresponding carboxylic acid.
-
Reduction to Alcohol: For the synthesis of the corresponding primary alcohol.
Experimental Protocols
Wittig and Horner-Wadsworth-Emmons Olefination
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for the synthesis of alkenes from aldehydes. The HWE reaction, in particular, is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The HWE reaction typically favors the formation of (E)-alkenes.
Protocol: Horner-Wadsworth-Emmons Reaction with Spiro[3.3]heptane-2-carbaldehyde
This protocol describes a general procedure for the olefination of spiro[3.3]heptane-2-carbaldehyde using a phosphonate (B1237965) reagent.
Materials:
-
Spiro[3.3]heptane-2-carbaldehyde
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of spiro[3.3]heptane-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alkene.
Diagram: Horner-Wadsworth-Emmons Reaction Workflow
Application of Spiro[3.3]heptane Motifs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[3.3]heptane motif has emerged as a valuable building block in medicinal chemistry, primarily utilized as a saturated, three-dimensional bioisostere for planar aromatic rings such as benzene.[1][2][3] Its rigid, non-planar structure provides a unique vectoral display of substituents, allowing for the exploration of novel chemical space while often improving physicochemical properties.[4] This document provides detailed application notes on the use of spiro[3.3]heptane scaffolds in drug design, focusing on their role as bioisosteres for phenyl rings in well-known drugs. It includes a compilation of quantitative data for spiro[3.3]heptane-containing analogs of Sonidegib, Vorinostat, and Benzocaine, alongside detailed experimental protocols for their synthesis and biological evaluation.
Application Notes
The core principle behind the application of spiro[3.3]heptane in medicinal chemistry is its function as a bioisosteric replacement for cyclic moieties, most notably the phenyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a flat phenyl ring with a 3D spiro[3.3]heptane scaffold can lead to several advantages:
-
Improved Physicochemical Properties: The introduction of a spiro[3.3]heptane core can decrease lipophilicity (logD) and improve aqueous solubility, which are desirable characteristics for drug candidates.[2]
-
Enhanced Metabolic Stability: While not always the case, the replacement of an aromatic ring can block sites of metabolism, potentially leading to improved metabolic stability and a longer half-life in vivo. However, the specific substitution pattern on the spiro[3.3]heptane core can also introduce new metabolic liabilities.[1][5]
-
Novel Intellectual Property: Replacing a core scaffold of a known drug with a spiro[3.3]heptane motif can lead to the discovery of new chemical entities with distinct intellectual property profiles.[3]
-
Exploration of 3D Chemical Space: The rigid, non-planar geometry of the spiro[3.3]heptane scaffold allows for a different spatial arrangement of pharmacophoric groups compared to a flat phenyl ring. This can lead to altered binding interactions with the biological target, potentially improving potency or selectivity.
A notable example of this application is the replacement of the meta-substituted phenyl ring in the Hedgehog signaling pathway inhibitor, Sonidegib, the phenyl group in the histone deacetylase (HDAC) inhibitor, Vorinostat, and the para-substituted phenyl ring in the local anesthetic, Benzocaine.[2] The resulting spiro[3.3]heptane analogs have been synthesized and evaluated, demonstrating that this scaffold can successfully mimic the biological activity of the original phenyl ring.[2][6]
Data Presentation
The following tables summarize the quantitative data for the spiro[3.3]heptane analogs of Sonidegib, Vorinostat, and Benzocaine, comparing their properties to the parent drugs.
Table 1: Physicochemical and Pharmacokinetic Properties of Sonidegib and its Spiro[3.3]heptane Analogs [1][2][5]
| Compound | clogP | Experimental logD (pH 7.4) | Metabolic Stability (Clint in HLM, µL/min/mg) |
| Sonidegib | 6.8 | ≥ 3.5 | 18 |
| trans-spiro[3.3]heptane analog | 6.0 | ≥ 3.5 | 36 |
| cis-spiro[3.3]heptane analog | 6.0 | ≥ 3.5 | 156 |
Table 2: Biological Activity of Sonidegib and its Spiro[3.3]heptane Analogs [3]
| Compound | Target | IC50 (µM) |
| Sonidegib | Hedgehog Signaling Pathway | 0.0015 |
| trans-spiro[3.3]heptane analog | Hedgehog Signaling Pathway | 0.48 |
| cis-spiro[3.3]heptane analog | Hedgehog Signaling Pathway | 0.24 |
Table 3: Biological Activity of Vorinostat and its Spiro[3.3]heptane Analog [7]
| Compound | Target | Cytotoxic Activity (HepG2 cells, 50 µM) |
| Vorinostat | Histone Deacetylases (HDACs) | Active |
| spiro[3.3]heptane analog | Histone Deacetylases (HDACs) | Active |
Table 4: Physicochemical Properties and Biological Activity of Benzocaine and its Spiro[3.3]heptane Analog [6]
| Compound | Target | Experimental logD (pH 7.4) | Antinociceptive Activity (Tail Flick Test) | | :--- | :--- | :--- | | Benzocaine | Voltage-gated sodium channels | 1.8 | Active | | spiro[3.3]heptane analog | Voltage-gated sodium channels | 1.1 | Active |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of spiro[3.3]heptane-containing drug analogs, based on published procedures.
Protocol 1: Synthesis of Spiro[3.3]heptane Analog of Sonidegib
This protocol describes the synthesis of the trans- and cis-spiro[3.3]heptane analogs of Sonidegib, starting from the corresponding spiro[3.3]heptanone isomers.
Step 1: Synthesis of Spiro[3.3]heptane Carboxylic Acid
-
To a solution of trans- or cis-spiro[3.3]heptanone (1.0 eq) in a suitable solvent (e.g., THF), add tosyl isocyanide (1.1 eq).
-
Cool the reaction mixture to -78 °C and slowly add a strong base (e.g., n-butyllithium, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous phase with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the spiro[3.3]heptane carboxylic acid.
Step 2: Amide Coupling to form the Sonidegib Analog
-
To a solution of the spiro[3.3]heptane carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the heterocyclic amine core of Sonidegib (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired spiro[3.3]heptane analog of Sonidegib.[8]
Protocol 2: Hedgehog Signaling Pathway Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of compounds on the Hedgehog signaling pathway using a Gli-luciferase reporter cell line.[9][10]
-
Cell Culture: Culture Gli-reporter NIH3T3 cells in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Sonidegib and its spiro[3.3]heptane analogs) in assay medium. Add the compound solutions to the cells and incubate for 1 hour.
-
Pathway Activation: Add a Hedgehog pathway agonist (e.g., Shh-conditioned media or a small molecule agonist like SAG) to the wells to a final concentration that induces a robust luciferase signal.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the Hedgehog signaling pathway for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol describes an in vitro assay to assess the metabolic stability of a compound using human liver microsomes.[5][11][12]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint = (0.693/t1/2) / (mg microsomal protein/mL)).
Mandatory Visualization
Caption: Hedgehog Signaling Pathway and the point of intervention for Sonidegib analogs.
Caption: General experimental workflow for an in vitro HDAC inhibition assay.
Caption: Logical relationship of bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane motif.
References
- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mercell.com [mercell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Incorporation of Spiro[3.3]heptane into Bioactive Molecules
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Histone Deacetylase (HDAC) Enhances Checkpoint Blockade Efficacy by Rendering Bladder Cancer Cells Visible for T Cell-Mediated Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mykhailiukchem.org [mykhailiukchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
Synthetic Routes to Functionalized Azaspiro[3.3]heptanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Azaspiro[3.3]heptanes have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to commonly used saturated heterocycles like piperidine. The incorporation of the azaspiro[3.3]heptane motif can significantly improve the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while providing novel exit vectors for further functionalization. This document provides an overview of key synthetic strategies to access functionalized azaspiro[3.3]heptanes, complete with detailed experimental protocols and comparative data.
Application Notes
The strategic replacement of traditional scaffolds with azaspiro[3.3]heptanes has been shown to be a valuable tactic in drug discovery.[1][2] These strained spirocycles can act as bioisosteres of piperidines, piperazines, and morpholines.[2][3] Their inherent rigidity and well-defined stereochemistry allow for precise control over the spatial arrangement of substituents, leading to enhanced target selectivity.[4] The 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane isomers, in particular, have garnered significant attention, with numerous patents highlighting their application in the development of novel therapeutics.[5]
The synthetic routes outlined below provide access to a diverse range of functionalized azaspiro[3.3]heptanes, enabling the exploration of a wider chemical space in lead optimization campaigns. The choice of a particular synthetic strategy will depend on the desired substitution pattern and the scale of the synthesis.
Key Synthetic Strategies
Several robust methods have been developed for the synthesis of the azaspiro[3.3]heptane core. The most prominent and versatile of these are:
-
[2+2] Cycloaddition and Reduction: This is a widely used and scalable method for the synthesis of 1-azaspiro[3.3]heptanes. It involves the thermal [2+2] cycloaddition of an endocyclic alkene with an isocyanate, typically Graf's isocyanate (chlorosulfonyl isocyanate), to form a spirocyclic β-lactam intermediate. Subsequent reduction of the lactam furnishes the desired azaspiro[3.3]heptane.[1][4][6]
-
Reductive Amination and Cyclization: This strategy is particularly useful for the synthesis of 2,6-diazaspiro[3.3]heptanes. It typically involves the reductive amination of a suitable aldehyde with a primary amine, followed by an intramolecular cyclization to form the second azetidine (B1206935) ring.[7][8]
-
Ring Closure of Bis-electrophiles and Bis-nucleophiles: This fundamental approach allows for the construction of the dual four-membered rings of the spirocyclic scaffold through the reaction of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles.[9][10]
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for the key synthetic routes, allowing for a direct comparison of their efficiency and scope.
Table 1: Synthesis of 1-Azaspiro[3.3]heptane Derivatives via [2+2] Cycloaddition and Reduction [11]
| Starting Alkene | Product | Overall Yield (%) |
| Methylenecyclobutane | 1-Azaspiro[3.3]heptane | Not specified |
| 1-(Methoxycarbonyl)-methylenecyclobutane | 1-Azaspiro[3.3]heptan-6-ylmethanol | 55 |
| 1-Cyano-methylenecyclobutane | (1-Azaspiro[3.3]heptan-6-yl)methanamine | 60 |
| 1-(p-Tolyl)-methylenecyclobutane | 6-(p-Tolyl)-1-azaspiro[3.3]heptane | 75 |
Table 2: Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives via Reductive Amination and Cyclization [7]
| Amine/Aniline (B41778) | Product | Yield (%) |
| Aniline | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | 73 |
| 4-Fluoroaniline | 2-Benzyl-6-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane | 68 |
| 4-Methoxyaniline | 2-Benzyl-6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane | 71 |
| Benzylamine | 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane | 85 |
Experimental Protocols
Protocol 1: Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition and Reduction
This protocol describes a general procedure for the synthesis of 1-azaspiro[3.3]heptanes based on the thermal [2+2] cycloaddition with Graf's isocyanate followed by reduction of the resulting β-lactam.[4][6]
Step 1: [2+2] Cycloaddition to form the Spirocyclic β-Lactam
-
To a solution of the corresponding endocyclic alkene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene) at 0 °C, add chlorosulfonyl isocyanate (Graf's isocyanate, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding it to a biphasic mixture of saturated aqueous sodium sulfite (B76179) and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude spirocyclic β-lactam.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Reduction of the Spirocyclic β-Lactam
-
To a solution of the purified spirocyclic β-lactam (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of alane (AlH3) in THF (typically 0.5 M, 3.0-4.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation, crystallization, or column chromatography to yield the desired 1-azaspiro[3.3]heptane.
Protocol 2: Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization
This protocol provides a general method for the synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes.[7]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-formylazetidine-3-carbaldehyde (1.0 eq) and the desired primary amine or aniline (1.1 eq) in dichloroethane, add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portionwise and continue to stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Intramolecular Cyclization
-
To a solution of the product from Step 1 (1.0 eq) in tetrahydrofuran (THF), add potassium tert-butoxide (2.2 eq, as a 1.0 M solution in THF).
-
Heat the reaction mixture in a sealed tube at 70 °C for 2-4 hours.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane.
Visualizations
Caption: General workflow for the synthesis of functionalized azaspiro[3.3]heptanes.
Caption: [2+2] Cycloaddition-reduction pathway to 1-azaspiro[3.3]heptane.
References
- 1. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 37. Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes – The Knowles Group [knowleslab.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues (2010) | Dmytro S. Radchenko | 27 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Olefination of Ethyl 6-formylspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the olefination of ethyl 6-formylspiro[3.3]heptane-2-carboxylate, a key transformation for the synthesis of advanced intermediates in drug discovery. The unique spiro[3.3]heptane scaffold offers a rigid, three-dimensional structure that is increasingly utilized as a bioisostere for phenyl rings in medicinal chemistry. The following protocols detail the conditions for the Wittig reaction and the highly recommended Horner-Wadsworth-Emmons (HWE) reaction to convert the aldehyde functionality into a carbon-carbon double bond.
Introduction
The conversion of aldehydes to alkenes is a cornerstone of organic synthesis. For a substrate such as ethyl 6-formylspiro[3.3]heptane-2-carboxylate, which possesses both an ester and a sterically demanding spirocyclic aldehyde, careful selection of reaction conditions is crucial. Two primary methods are considered: the Wittig reaction, particularly with stabilized ylides, and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde, forming an alkene and triphenylphosphine (B44618) oxide.[1] Reactions with stabilized ylides, such as those bearing an ester group, generally favor the formation of the (E)-alkene.[2][3]
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion.[4] This method offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, excellent (E)-selectivity, and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[1][5] For sterically hindered aldehydes, the HWE reaction is often the preferred method.[6]
Reaction Overview
The target transformation is the conversion of the aldehyde group in ethyl 6-formylspiro[3.3]heptane-2-carboxylate to an alkene. This note will focus on the introduction of an ethyl acrylate (B77674) moiety, a common synthetic step.
Caption: General olefination of the spiro[3.3]heptane aldehyde.
Data Presentation: Comparative Reaction Conditions
Due to the lack of specific literature for ethyl 6-formylspiro[3.3]heptane-2-carboxylate, the following tables summarize typical conditions and expected outcomes for analogous reactions involving stabilized ylides/phosphonates and sterically hindered aldehydes.
Table 1: Wittig Reaction Conditions with Stabilized Ylides
| Ylide | Base | Solvent | Temperature (°C) | Typical Yield (%) | Typical E/Z Ratio | Reference(s) |
| Ph₃P=CHCO₂Et | NaH | THF | 0 to rt | 80-95 | >95:5 | [3] |
| Ph₃P=CHCO₂Et | NaHCO₃ | H₂O/THF | rt | 85-98 | >98:2 | [7][8] |
| Ph₃P=CHCO₂Et | K₂CO₃ | DCM/H₂O | rt | ~90 | >95:5 | [9] |
| Ph₃P=CHCN | DBU | CH₃CN | rt | 80-90 | >90:10 | [2] |
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Conditions
| Phosphonate | Base | Solvent | Additive | Temperature (°C) | Typical Yield (%) | Typical E/Z Ratio | Reference(s) |
| (EtO)₂P(O)CH₂CO₂Et | NaH | THF | None | 0 to rt | 85-98 | >98:2 | [1][4] |
| (EtO)₂P(O)CH₂CO₂Et | DBU | THF | LiCl | rt | 90-97 | >95:5 | [2] |
| (EtO)₂P(O)CH₂CO₂Et | KHMDS | THF | 18-crown-6 | -78 | 80-95 | Z-selective | [6][9] |
| (i-PrO)₂P(O)CH₂CO₂Et | NaH | DME | None | 0 to rt | >90 | >95:5 | [1] |
Experimental Protocols
Protocol 1: (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is recommended for achieving high yields and excellent (E)-selectivity for the olefination of ethyl 6-formylspiro[3.3]heptane-2-carboxylate.
Materials:
-
Ethyl 6-formylspiro[3.3]heptane-2-carboxylate
-
Triethyl phosphonoacetate ((EtO)₂P(O)CH₂CO₂Et)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred NaH suspension in THF. Effervescence (H₂ gas evolution) should be observed.
-
Stir the resulting solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of ethyl 6-formylspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers. The aqueous layer is extracted with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexanes/ethyl acetate gradient) to afford the desired ethyl 6-(2-(ethoxycarbonyl)vinyl)spiro[3.3]heptane-2-carboxylate.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol provides an alternative method for the olefination, which may be suitable depending on reagent availability and desired reaction scale.
Materials:
-
Ethyl 6-formylspiro[3.3]heptane-2-carboxylate
-
(Ethoxycarbonylmethyl)triphenylphosphonium bromide (Ph₃P⁺CH₂CO₂Et Br⁻)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. The mixture will typically turn a characteristic ylide color (e.g., orange or deep red).
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of ethyl 6-formylspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows complete consumption of the aldehyde.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). The triphenylphosphine oxide byproduct may begin to precipitate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate under reduced pressure.
-
The crude product, containing triphenylphosphine oxide, can be purified by column chromatography on silica gel. A less polar solvent system compared to the HWE purification may be required to separate the product from the byproduct.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
Caption: General workflow for olefination reactions.
Concluding Remarks
For the synthesis of ethyl 6-(2-(ethoxycarbonyl)vinyl)spiro[3.3]heptane-2-carboxylate, the Horner-Wadsworth-Emmons reaction is the method of choice, offering high yields, superior (E)-stereoselectivity, and a more straightforward purification process compared to the classical Wittig reaction. The provided protocols are based on well-established procedures for similar substrates and should serve as a robust starting point for optimization in the context of specific research and development goals. As with any chemical reaction, appropriate safety precautions should be taken, particularly when handling pyrophoric reagents like sodium hydride.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Reductive Amination of Spirocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic amines are crucial structural motifs in medicinal chemistry and drug discovery, prized for their conformational rigidity and three-dimensional complexity, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. Reductive amination is a powerful and widely used method for the synthesis of amines, offering a direct route from carbonyl compounds.[1][2] This application note provides a detailed protocol for the reductive amination of spirocyclic aldehydes to furnish valuable spirocyclic amine building blocks.
The reaction proceeds in two key steps: the formation of an imine or iminium ion intermediate from the reaction of an aldehyde with a primary or secondary amine, followed by in-situ reduction of this intermediate to the corresponding amine.[1][3] The choice of reducing agent is critical for the success of the reaction, with milder hydrides like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being favored for their selectivity in reducing the iminium ion in the presence of the starting aldehyde.[4][5] Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its effectiveness, mild reaction conditions, and lower toxicity compared to cyanide-based reagents.[4][6]
This document outlines a general protocol adaptable for various spirocyclic aldehydes and amines, along with a specific example adapted from the synthesis of a related spirocyclic amine.[7]
General Reaction Scheme & Mechanism
The overall transformation involves the formation of a new carbon-nitrogen bond at the spirocyclic core.
Caption: General Mechanism of Reductive Amination
Data Presentation: Reagents and Conditions
The selection of reagents and reaction conditions is crucial for a successful reductive amination. The following table summarizes common choices for this transformation.[4][5][6][8]
| Component | Common Choices & Conditions | Notes |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) | Preferred for many applications. Mild, selective for imines over aldehydes.[4] Water-sensitive. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective and not water-sensitive.[5] Toxic cyanide byproducts are a concern. pH control is important. | |
| Sodium borohydride (B1222165) (NaBH₄) | Can reduce the starting aldehyde.[5] Best used in a stepwise procedure where the imine is pre-formed. | |
| Solvent | 1,2-Dichloroethane (B1671644) (DCE) | Preferred solvent for NaBH(OAc)₃.[4] |
| Dichloromethane (B109758) (DCM) | Common alternative to DCE.[7] | |
| Tetrahydrofuran (THF) | Can also be used, though reactions may be slower than in DCE.[4] | |
| Methanol (B129727) (MeOH) | Typically used with NaBH₃CN or in stepwise procedures with NaBH₄.[5] | |
| Acid Catalyst | Acetic Acid (AcOH) | Often used as a catalyst, especially for less reactive ketones, but generally not required for aldehydes.[4] |
| Amine Source | Primary or Secondary Amines | Stoichiometric amounts or a slight excess (1.0-1.2 eq) are typically used. |
| Ammonia (B1221849) Sources (for primary amines) | Ammonium acetate (B1210297) or ammonia in methanol can be used. A large excess is often required.[7] | |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and allowed to warm to room temperature. |
| Reaction Time | 2 to 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination of a Spirocyclic Aldehyde using NaBH(OAc)₃
This protocol is a general procedure that should be optimized for specific substrates.
Materials:
-
Spirocyclic aldehyde (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents and solvents for purification (e.g., silica (B1680970) gel, ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the spirocyclic aldehyde (1.0 eq) and dissolve it in anhydrous DCE or DCM (approx. 10 mL per mmol of aldehyde).
-
Add the amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions over 10-15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic amine.
Purification Notes
Amines can be challenging to purify via silica gel chromatography due to their basicity, which can cause streaking and poor separation.[9] To mitigate this, consider the following:
-
Adding a basic modifier: Use an eluent system containing a small amount of triethylamine (B128534) (0.1-1%) or ammonia in methanol.[10]
-
Using a different stationary phase: Amine-functionalized silica or alumina (B75360) can be effective alternatives to standard silica gel.[9]
-
Reversed-phase chromatography: For polar amines, C18 reversed-phase chromatography with an appropriate mobile phase can provide excellent purification.[11]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a spirocyclic amine via reductive amination.
Caption: Experimental Workflow
Logical Relationships: Choice of Reducing Agent
The choice of reducing agent is dependent on the desired reaction pathway (one-pot vs. stepwise) and the stability of the starting materials.
Caption: Reducing Agent Selection Guide
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. biotage.com [biotage.com]
- 10. rsc.org [rsc.org]
- 11. teledyneisco.com [teledyneisco.com]
Designing PROTAC Linkers with Spiro[3.3]heptane Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.
Recently, rigid and constrained linkers have gained significant attention for their potential to improve PROTAC performance by reducing conformational flexibility and optimizing the presentation of the two ligands. The spiro[3.3]heptane scaffold, a compact and rigid three-dimensional structure, is an attractive building block for such linkers. Its defined exit vectors can enforce a specific orientation of the POI and E3 ligase, potentially leading to enhanced ternary complex stability and degradation efficiency. Furthermore, the saturated nature of the spiro[3.3]heptane core can improve physicochemical properties such as solubility and metabolic stability.
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs incorporating spiro[3.3]heptane-based linkers.
Designing Spiro[3.3]heptane-Based Linkers
The design of a spiro[3.3]heptane linker involves the strategic placement of functional groups for conjugation to the POI and E3 ligase ligands. The substitution pattern on the spiro[3.3]heptane core dictates the spatial relationship between the two ends of the linker. Bifunctional spiro[3.3]heptanes, such as diamines and dicarboxylic acids, are versatile starting points for linker synthesis.
Logical Workflow for Spiro[3.3]heptane PROTAC Development
Caption: A logical workflow for the development of PROTACs featuring spiro[3.3]heptane linkers.
Synthesis Protocols
Protocol 1: Synthesis of a Bifunctional Spiro[3.3]heptane-2,6-dicarboxylic Acid Linker
This protocol describes the synthesis of a key building block for spiro[3.3]heptane-based linkers.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate:
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0°C.
-
After stirring for 30 minutes, add 1,3-dibromopropane dropwise and allow the reaction to warm to room temperature.
-
Reflux the mixture for 12 hours.
-
Cool the reaction, pour it into water, and extract with diethyl ether.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield diethyl spiro[3.3]heptane-2,6-dicarboxylate.
-
-
Hydrolysis to Spiro[3.3]heptane-2,6-dicarboxylic Acid:
-
Dissolve the diester in a solution of sodium hydroxide in ethanol/water.
-
Reflux the mixture for 4 hours.
-
Cool the reaction and acidify with concentrated hydrochloric acid to pH 1-2.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield spiro[3.3]heptane-2,6-dicarboxylic acid.
-
Protocol 2: PROTAC Assembly via Amide Coupling
This protocol outlines the general procedure for coupling the spiro[3.3]heptane linker to a POI ligand (warhead) and an E3 ligase ligand. This example assumes the linker is a dicarboxylic acid and the ligands have amine functionalities.
Materials:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid linker
-
Amine-functionalized POI ligand (e.g., JQ1-amine for BRD4)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine for CRBN)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
HPLC-grade water and acetonitrile
Procedure:
-
First Amide Coupling (Linker to POI Ligand):
-
Dissolve the spiro[3.3]heptane-2,6-dicarboxylic acid (1 equivalent) and the amine-functionalized POI ligand (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the mono-functionalized linker by preparative HPLC.
-
-
Second Amide Coupling (to E3 Ligase Ligand):
-
Dissolve the purified mono-functionalized linker (1 equivalent) and the amine-functionalized E3 ligase ligand (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Experimental Evaluation Protocols
Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., VCaP for Androgen Receptor, HeLa for BRD4)
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
-
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC with a spiro[3.3]heptane linker.
Protocol 4: HiBiT Assay for Quantitative, Real-Time Protein Degradation
The HiBiT system offers a sensitive, bioluminescent method to quantify protein levels in real-time, suitable for high-throughput screening.
Materials:
-
CRISPR/Cas9-engineered cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
LgBiT protein or expression vector.
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Plate the HiBiT-tagged cell line in white, opaque-walled multi-well plates.
-
If using a live-cell assay, transfect with LgBiT or use a stable LgBiT-expressing line.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC and add to the cells.
-
-
Luminescence Measurement:
-
Endpoint Lytic Assay: After the desired incubation time, add the Nano-Glo® HiBiT Lytic Reagent (which contains LgBiT and substrate) to the wells, incubate, and measure luminescence.
-
Live-Cell Kinetic Assay: Add the live-cell substrate to the medium before or with the PROTAC and measure luminescence kinetically over time.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Calculate DC50 and Dmax as described for the Western blot protocol. For kinetic assays, degradation rates can also be determined.
-
Protocol 5: NanoBRET™ Target Engagement and Ternary Complex Formation Assay
NanoBRET™ is a proximity-based assay that can measure target engagement and the formation of the ternary complex in live cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase.
-
Fluorescently labeled tracer for the target protein.
-
For ternary complex assay: Cells co-expressing the NanoLuc®-target fusion and a HaloTag®-E3 ligase fusion, along with a fluorescent HaloTag® ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
Plate reader capable of measuring BRET.
Procedure:
-
Target Engagement:
-
Treat cells expressing the NanoLuc®-target fusion with the fluorescent tracer and varying concentrations of the PROTAC.
-
Add the NanoBRET™ substrate and measure the BRET signal.
-
PROTAC binding to the target will displace the tracer, leading to a decrease in the BRET signal, from which an IC50 for target engagement can be determined.
-
-
Ternary Complex Formation:
-
Treat cells expressing both fusions (and labeled with the HaloTag® ligand) with the PROTAC.
-
Add the NanoBRET™ substrate.
-
Formation of the ternary complex brings the NanoLuc® donor and the fluorescent HaloTag® acceptor into proximity, resulting in an increase in the BRET signal.
-
Quantitative Data Presentation
The following tables present representative data for PROTACs with rigid linkers targeting BRD4 and the Androgen Receptor (AR). While specific data for spiro[3.3]heptane-linked PROTACs is not publicly available, these values illustrate the typical potencies observed for PROTACs with constrained linker architectures.
Table 1: Degradation Potency of Representative BRD4-Targeting PROTACs with Rigid Linkers
| PROTAC ID | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | VHL | Rigid Alkyne | 22Rv1 | 25-125 | >90 |
| BRD4-PROTAC-2 | CRBN | Piperazine-based | MDA-MB-231 | 60 | >95 |
| BRD4-PROTAC-3 | VHL | Cycloalkyl | HeLa | ~20 | >95 |
Table 2: Degradation Potency of Representative AR-Targeting PROTACs with Rigid Linkers
| PROTAC ID | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| AR-PROTAC-1 | VHL | Piperidine-based | LNCaP | 0.86 | >95 |
| AR-PROTAC-2 | VHL | Phenyl-based | VCaP | 0.76 | >95 |
| AR-PROTAC-3 | CRBN | Cyclobutyl-based | LNCaP | 12.5 | 93 |
Conclusion
The use of spiro[3.3]heptane scaffolds in PROTAC linkers offers a promising strategy to enhance the potency and drug-like properties of protein degraders. The rigidity and defined three-dimensional structure of this moiety can pre-organize the PROTAC for optimal ternary complex formation, a key determinant of degradation efficiency. The protocols and representative data presented here provide a framework for the rational design, synthesis, and evaluation of novel PROTACs incorporating spiro[3.3]heptane linkers, paving the way for the development of next-generation targeted protein degradation therapeutics.
Application Notes and Protocols: Synthesis of Glutamic Acid Analogs from Spiro[3.3]heptane Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of conformationally restricted glutamic acid analogs incorporating a spiro[3.3]heptane scaffold. The rigid spirocyclic core offers a unique three-dimensional structure that can be instrumental in probing the topologies of glutamate (B1630785) receptors and designing novel therapeutic agents with improved potency and selectivity.[1][2]
The methodologies outlined below are based on a practical and divergent synthetic strategy, allowing for the creation of a library of regio- and stereoisomers of glutamic acid analogs.[3] This approach enables a systematic exploration of the structure-activity relationships of these novel compounds.
Overview of Synthetic Strategies
The synthesis of spiro[3.3]heptane-based glutamic acid analogs generally involves a multi-step sequence starting from a common cyclobutanone (B123998) precursor. The key transformations include the construction of the spirocyclic core, followed by the introduction of amino and carboxylic acid functionalities.
A divergent approach allows for the synthesis of various isomers from a single advanced intermediate.[3] The primary methods for constructing the second cyclobutane (B1203170) ring of the spiro[3.3]heptane system are:
-
[2+2] Cycloaddition of Dichloroketene: This method is employed for the synthesis of 1-functionalized 6-oxospiro[3.3]heptane cores.[3]
-
Meinwald Oxirane Rearrangement: This rearrangement is utilized to create 1,6-disubstituted spiro[3.3]heptane cores.[3]
Subsequent introduction of the amino acid functionality is typically achieved through a modified Strecker reaction, often employing a chiral auxiliary like Ellman's sulfinamide to control stereochemistry.[3][4]
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of spiro[3.3]heptane-derived glutamic acid analogs.
Protocol 1: Formation of the Spiro[3.3]heptane Scaffold via Dichloroketene Cycloaddition
This protocol describes the synthesis of a 6-oxospiro[3.3]heptane-1-carboxylic acid derivative, a key intermediate for certain glutamic acid analogs.[3]
Materials:
-
Alkene precursor (e.g., derivative of 2-(hydroxymethyl)cyclobutanone)
-
Trichloroacetyl chloride
-
Activated zinc
-
Anhydrous diethyl ether
-
Anhydrous solvent for subsequent steps (e.g., dichloromethane)
-
Reagents for reductive dechlorination (e.g., zinc dust, acetic acid)
-
Reagents for deprotection and oxidation as required by the specific protecting groups on the starting material.
Procedure:
-
Dichloroketene Generation and Cycloaddition:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add activated zinc to anhydrous diethyl ether.
-
Prepare a solution of the alkene precursor and trichloroacetyl chloride in anhydrous diethyl ether.
-
Add the solution from the dropping funnel to the vigorously stirred zinc suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at reflux for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorocyclobutanone adduct.
-
-
Reductive Dechlorination:
-
Dissolve the crude adduct in a suitable solvent such as acetic acid.
-
Add zinc dust portion-wise with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and dilute the filtrate with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the dechlorinated spirocyclic ketone.
-
-
Deprotection and Oxidation:
-
Perform deprotection of any protecting groups on the molecule according to standard literature procedures.
-
Oxidize the resulting alcohol to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC followed by further oxidation).
-
Purify the final 6-oxospiro[3.3]heptane-1-carboxylic acid by column chromatography or recrystallization.
-
Protocol 2: Formation of the Spiro[3.3]heptane Scaffold via Meinwald Oxirane Rearrangement
This protocol details the synthesis of 1,6-disubstituted spiro[3.3]heptane derivatives.[3]
Materials:
-
8-oxadispiro[2.0.3.1]octane derivative (epoxide precursor)
-
Lewis acid catalyst (e.g., boron trifluoride etherate, titanium tetrachloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
Procedure:
-
Epoxide Synthesis:
-
Synthesize the 8-oxadispiro[2.0.3.1]octane derivative from the corresponding alkene via epoxidation using an appropriate reagent like m-chloroperoxybenzoic acid (m-CPBA).
-
-
Meinwald Rearrangement:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the epoxide precursor in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the Lewis acid catalyst dropwise.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting spiro[3.3]heptanone derivative by column chromatography.
-
Protocol 3: Asymmetric Strecker Synthesis of Spiro[3.3]heptane Amino Acids
This protocol describes the introduction of the amino acid functionality with stereochemical control using Ellman's sulfinamide.[3][4]
Materials:
-
Spiro[3.3]heptanone precursor
-
(R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary)
-
Titanium(IV) ethoxide
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., THF, toluene)
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Sulfinylimine Formation:
-
To a solution of the spiro[3.3]heptanone and Ellman's auxiliary in an anhydrous solvent, add titanium(IV) ethoxide.
-
Heat the mixture at reflux for several hours to form the corresponding N-sulfinylimine.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
-
Cyanide Addition:
-
Cool the solution containing the N-sulfinylimine to a low temperature (e.g., -78 °C).
-
Slowly add TMSCN to the reaction mixture.
-
Allow the reaction to stir at this temperature for several hours or until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
-
Hydrolysis and Purification:
-
Remove the solvent under reduced pressure.
-
Add hydrochloric acid to the residue and heat the mixture to hydrolyze the nitrile and the sulfinamide auxiliary.
-
After hydrolysis is complete, cool the mixture and wash with an organic solvent to remove any non-polar impurities.
-
The aqueous layer containing the desired amino acid hydrochloride can be purified by ion-exchange chromatography or recrystallization.
-
The diastereomers can be separated by column chromatography at an intermediate stage or by fractional crystallization of the final amino acid salts.[3]
-
Data Presentation
The following table summarizes representative data for the synthesis of spiro[3.3]heptane-derived glutamic acid analogs, highlighting the diastereoselectivity of the Strecker reaction.
| Ketone Precursor Topology | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| 1,6-disubstituted | Ellman's sulfinamide | Low to moderate | [3] |
| 1,5-disubstituted | Ellman's sulfinamide | Low to moderate | [3] |
| 2,6-disubstituted | (R)-α-phenylglycinol | Not specified | [2] |
Note: The diastereoselectivity of the Strecker reaction was found to be low to moderate; however, all stereoisomers were successfully isolated in pure form via chromatographic separation.[3][4]
Visualizations
Logical Relationship of Synthetic Strategies
Caption: Divergent synthetic routes to spiro[3.3]heptane glutamic acid analogs.
Experimental Workflow for Asymmetric Strecker Synthesis
Caption: Workflow for the asymmetric Strecker synthesis of spiro[3.3]heptane amino acids.
Biological Activity
Members of the synthesized library of spiro[3.3]heptane-based glutamic acid analogs have been evaluated for their inhibitory activity against H. pylori glutamate racemase.[3][4] This enzyme is a potential target for the development of novel antibacterial agents. The rigid conformation of these analogs makes them valuable tools for probing the active site of this and other glutamate-binding proteins.
Conclusion
The synthetic strategies detailed in these application notes provide a robust framework for the generation of a diverse library of spiro[3.3]heptane-derived glutamic acid analogs. These conformationally constrained molecules are valuable assets for medicinal chemistry and drug discovery programs, particularly in the exploration of glutamate receptor pharmacology and the development of novel enzyme inhibitors. The provided protocols offer a starting point for researchers to synthesize these unique compounds and explore their biological potential.
References
- 1. Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stereochemical journey around spirocyclic glutamic acid analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Spiro[3.3]heptane Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of spiro[3.3]heptane derivatives, offering potential causes and solutions.
Issue 1: Low yield in the synthesis of spiro[3.3]heptan-1-ones via semipinacol rearrangement.
-
Potential Cause 1: Inefficient formation of the 1-bicyclobutylcyclopropanol intermediate.
-
Solution: The choice of organolithium reagent and solvent is critical. Optimization studies have shown that using s-BuLi in THF at -78 °C can significantly improve the yield of the intermediate compared to n-BuLi.[1] Ensure slow addition of the organolithium reagent to the solution of the sulfonylbicyclobutane.
-
-
Potential Cause 2: Decomposition of the intermediate during rearrangement.
-
Solution: The acid used to promote the semipinacol rearrangement plays a crucial role. While MsOH is effective, other Lewis acids like AlCl₃ can also be used at room temperature.[1] The reaction is often conducted in a telescopic manner, meaning the intermediate is not isolated, which can minimize decomposition.[1] Careful control of the reaction temperature is also important; the rearrangement from the intermediate to spiro[3.3]heptan-1-one generally proceeds smoothly at room temperature.[1]
-
Issue 2: Poor conversion or side product formation in the synthesis of 2,6-diazaspiro[3.3]heptanes.
-
Potential Cause 1: Incomplete cyclization.
-
Solution: The choice of base and solvent system is critical for the cyclization step. For the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, potassium tert-butoxide (t-BuOK) in THF with heating is effective.[2] In some cases, adding water to a DMF solution at elevated temperatures can drive the reaction to completion, avoiding the need for a strong base.[2]
-
-
Potential Cause 2: Ring-opening of the diazaspiro[3.3]heptane core during deprotection.
-
Solution: When removing a Boc protecting group, treatment with HCl can lead to ring-opening. Using trifluoroacetic acid (TFA) in dichloromethane (B109758) is the preferred method for deprotection of 2,6-diazaspiro[3.3]heptane compounds to avoid this side reaction.[3]
-
Issue 3: Low yield in the construction of the spiro[3.3]heptane core from 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives.
-
Potential Cause 1: Inefficient double alkylation.
-
Solution: This reaction can be optimized by the choice of the C1 source and reaction conditions. Double alkylation of diethyl malonate or TosMIC (tosylmethyl isocyanide) with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane has been shown to be effective for constructing the spiro[3.3]heptane core on a large scale.[4][5] The use of a strong base like sodium hydride in a suitable solvent such as DMF is typically required.
-
-
Potential Cause 2: Difficulty in purification of the final product.
-
Solution: Purification methods will depend on the specific derivative. For larger scale syntheses of spiro[3.3]heptanones, vacuum distillation can be an effective purification method, while column chromatography is suitable for smaller scales.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spiro[3.3]heptane scaffold?
A1: The primary strategies include:
-
[2+2] Cycloaddition: This involves the reaction of a ketene (B1206846) or keteniminium species with a methylenecyclobutane.[1]
-
Semipinacol Rearrangement: This approach utilizes the rearrangement of 1-cyclopropylcyclobutanols or 1-bicyclobutylcyclopropanols to form spiro[3.3]heptan-1-ones.[1]
-
Double Alkylation: Starting from a gem-dihalo cyclobutane (B1203170) derivative, such as 1,1-bis(bromomethyl)cyclobutane, and reacting it with a C1-synthon like diethyl malonate.[4][5]
-
Activation of [1.1.1]Propellane: Chalcogen bonding catalysts can activate the C-C σ-bond of [1.1.1]propellane, enabling its insertion into cyclopropenones to form spiro[3.3]heptanes.[7]
Q2: How can I synthesize substituted spiro[3.3]heptane derivatives?
A2: Substituted derivatives can be synthesized by using appropriately substituted starting materials. For example:
-
Optically active 3-substituted spiro[3.3]heptan-1-ones can be obtained with high regio- and stereospecificity by starting with a substituted cyclopropanone (B1606653) equivalent in the semipinacol rearrangement approach.[1][8]
-
Functionalized 2,6-diazaspiro[3.3]heptanes can be prepared via reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with various primary amines or anilines, followed by cyclization.[2]
-
6-(Trifluoromethyl)spiro[3.3]heptane building blocks can be synthesized from a key 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane intermediate.[4][5]
Q3: What are some key considerations for improving the yield of spiro[3.3]heptane synthesis?
A3: Key factors to consider for yield improvement include:
-
Reagent Choice: The selection of appropriate organometallic reagents, bases, acids, and catalysts is crucial for specific transformations.
-
Solvent and Temperature: Reaction outcomes are highly dependent on the solvent and temperature conditions. Optimization of these parameters is often necessary. For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, a DMF-water mixture at 110 °C was found to be optimal for cyclization.[2]
-
Reaction Workup and Purification: Proper workup procedures to remove byproducts and efficient purification techniques are essential for isolating the desired product in high purity and yield.
Q4: Are there scalable methods for producing spiro[3.3]heptane derivatives?
A4: Yes, several methods have been developed for gram-scale and even larger-scale synthesis.
-
The synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been demonstrated on a 0.5 kg scale for a key intermediate.[4][5]
-
The synthesis of 2,6-diazaspiro[3.3]heptanes has been shown to be amenable to large-scale synthesis.[2]
-
The thermal reaction of N,N-dimethylamide of cyclobutane carboxylic acid with alkenes can be performed on a multigram scale, with purification by vacuum distillation.[6]
Quantitative Data
Table 1: Optimization of the Addition Step for 1-Bicyclobutylcyclopropanol Intermediate Synthesis[1]
| Entry | R-Li | Solvent (conc.) | Temp. | Yield A (%) |
| 1 | n-BuLi | THF (0.1M) | -78 °C | <5 |
| 2 | s-BuLi | THF (0.1M) | -78 °C | 85 |
| 3 | t-BuLi | THF (0.1M) | -78 °C | 71 |
| 4 | s-BuLi | Et₂O (0.1M) | -78 °C | 45 |
| 5 | s-BuLi | Toluene (0.1M) | -78 °C | 25 |
Yield determined by ¹H NMR using 1,3,5-trimethoxybenzene (B48636) as an internal standard.
Table 2: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes[2]
| Entry | R | Yield of Amine Intermediate (%) | Yield of Spirocycle (%) |
| a | Ph | 81 | 70 |
| b | 4-F-Ph | 85 | 78 |
| c | 4-MeO-Ph | 83 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement[1]
-
To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add s-BuLi (1.2 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the 1-sulfonylcyclopropanol (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-bicyclobutylcyclopropanol intermediate.
-
Dissolve the crude intermediate in a suitable solvent (e.g., CH₂Cl₂) and add MsOH (1.5 equiv) at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench with saturated aqueous NaHCO₃ solution and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layers. Purify the residue by column chromatography to afford the desired spiro[3.3]heptan-1-one.
Protocol 2: General Procedure for the Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes[2]
-
Reductive Amination:
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) and the desired aniline (B41778) (1.0 equiv) in dichloroethane, add acetic acid (1.0 equiv).
-
Stir the mixture for a short period, then add sodium triacetoxyborohydride (B8407120) (1.5 equiv).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with saturated aqueous NaHCO₃ and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layers. Purify by column chromatography to obtain the amine intermediate.
-
-
Cyclization:
-
To a stirred solution of the amine intermediate (1.0 equiv) in THF, add t-BuOK (2.2 equiv, 1.0 M solution in THF).
-
Heat the reaction at 70 °C in a sealed tube.
-
After 90 minutes, add an additional portion of t-BuOK (1.0 equiv) and continue heating for another hour.
-
Cool the reaction to room temperature, filter to remove KCl, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the 2,6-diazaspiro[3.3]heptane.
-
Visualizations
Caption: Workflow for Spiro[3.3]heptan-1-one Synthesis.
Caption: Troubleshooting Low Yield Issues.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions with Spirocyclic Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic aldehydes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve common side reactions encountered during your experiments.
FAQs and Troubleshooting Guides
Low Reaction Yields and Steric Hindrance
Question: My reaction involving a spirocyclic aldehyde is resulting in a low yield. Could steric hindrance be the cause, and how can I address it?
Answer: Yes, low yields in reactions with spirocyclic aldehydes are frequently attributed to steric hindrance. The rigid, three-dimensional nature of the spirocyclic core can impede the approach of reagents to the aldehyde's carbonyl group.[1][2][3]
Troubleshooting Strategies:
-
Reagent Selection: Opt for smaller, less sterically demanding reagents. For instance, in reductions, consider sodium borohydride (B1222165) over the bulkier lithium aluminum hydride if compatible with your substrate.
-
Catalyst Choice: Employ catalysts known to be effective for sterically hindered substrates. For example, certain organocatalysts or transition metal catalysts with specific ligand designs can create a less crowded reaction environment.
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or decomposition at higher temperatures.
-
Pressure: In some cases, applying high pressure can favor the formation of the desired product by promoting bond formation in a sterically congested transition state.[4]
-
-
Prolonged Reaction Time: Reactions with sterically hindered substrates may require significantly longer reaction times to reach completion. Monitor the reaction progress closely using techniques like TLC or LC-MS.
Unwanted Ring-Opening of Spiroketal Aldehydes
Question: I am observing byproducts that suggest the ring-opening of my spiroketal aldehyde. What conditions favor this side reaction, and how can I prevent it?
Answer: Spiroketals are susceptible to acid-catalyzed ring-opening.[5][6] The presence of Brønsted or Lewis acids in your reaction mixture can lead to the formation of undesired acyclic or rearranged products.
Preventative Measures:
-
pH Control: Maintain neutral or basic reaction conditions if your desired transformation allows. Use of non-acidic reagents and buffered solutions can be critical.
-
Acid Scavengers: If acidic conditions are unavoidable, consider the use of acid scavengers, such as non-nucleophilic bases (e.g., proton sponge), to neutralize any adventitious or generated acid.
-
Anhydrous Conditions: Water can facilitate proton transfer and promote hydrolysis. Ensuring strictly anhydrous conditions can minimize ring-opening.
-
Temperature Control: Ring-opening can be accelerated at higher temperatures. Running the reaction at lower temperatures may suppress this side reaction.
Experimental Protocol: General Method to Minimize Acid-Catalyzed Ring-Opening
-
Glassware Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all reagents are anhydrous and stored under an inert atmosphere.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas.
-
Addition of Base: If compatible with your reaction, add a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to the reaction mixture before adding any potentially acidic reagents.
-
Temperature Management: Maintain the reaction at the lowest effective temperature.
-
Work-up: Quench the reaction with a basic solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any residual acid before extraction.
Epimerization at the α-Carbon
Question: My product mixture contains diastereomers, suggesting epimerization of the spirocyclic aldehyde. What causes this, and what are the best practices to avoid it?
Answer: Epimerization at the α-carbon of an aldehyde can occur under both acidic and basic conditions, proceeding through an enol or enolate intermediate.[7] Peptide aldehydes are particularly known to be susceptible to epimerization during synthesis and purification.[8]
Mitigation Strategies:
-
Control of pH: Strictly control the pH of the reaction mixture. If possible, operate under neutral conditions.
-
Mild Reagents: Utilize mild and non-basic or non-acidic reagents whenever feasible.
-
Temperature: Keep the reaction temperature as low as possible, as higher temperatures can accelerate the rate of epimerization.
-
Purification Conditions: During purification (e.g., column chromatography), use a neutral stationary phase (e.g., neutral alumina (B75360) or deactivated silica (B1680970) gel). If using silica gel, it can be treated with a base like triethylamine (B128534) to neutralize its acidic sites.
Aldol (B89426) Self-Condensation
Question: I am observing significant amounts of self-condensation byproducts in my aldol reaction with a spirocyclic aldehyde. How can I favor the desired crossed-aldol product?
Answer: Aldol self-condensation is a common side reaction where two molecules of the same aldehyde react with each other.[9][10] To promote the desired crossed-aldol reaction, you need to control the formation and reaction of the enolate.
Strategies to Minimize Self-Condensation:
-
Use a Non-Enolizable Partner: If your reaction design allows, use a carbonyl compound that cannot form an enolate (i.e., has no α-hydrogens) as the electrophile.[9]
-
Quantitative Enolate Formation: Use a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively convert one of the carbonyl partners into its enolate before adding the spirocyclic aldehyde electrophile.[9]
-
Silyl (B83357) Enol Ethers: Convert the spirocyclic aldehyde into a silyl enol ether first. Then, in a separate step, react it with your desired electrophile in the presence of a Lewis acid.[9]
-
Order of Addition: Slowly add the enolizable aldehyde to a mixture of the base and the non-enolizable spirocyclic aldehyde. This ensures that the generated enolate has a higher probability of reacting with the spirocyclic aldehyde.
| Strategy | Base/Reagent | Key Consideration | Expected Outcome |
| Quantitative Enolate Formation | LDA, -78 °C | Pre-form the enolate of the less hindered partner before adding the spirocyclic aldehyde. | High yield of the crossed-aldol product. |
| Silyl Enol Ether | Trimethylsilyl chloride, Triethylamine | Isolate the silyl enol ether before reacting with the electrophile and a Lewis acid (e.g., TiCl4). | Controlled aldol addition with minimal self-condensation.[9] |
| Slow Addition | NaOH or other catalytic base | Slowly add the enolizable component to the reaction mixture. | Improved ratio of crossed-aldol to self-condensation product. |
Chemoselective Oxidation and Reduction Byproducts
Question: I am trying to perform a reaction on another part of my molecule, but the spirocyclic aldehyde is being oxidized or reduced. How can I achieve better chemoselectivity?
Answer: Aldehydes are generally more reactive towards both oxidation and reduction than other functional groups like ketones or esters. Achieving chemoselectivity requires the use of specific reagents and conditions.
For Chemoselective Reduction of Other Carbonyls in the Presence of a Spirocyclic Aldehyde:
-
In Situ Protection: A highly effective method involves the in situ and reversible transformation of the aldehyde into an unreactive O,S-aluminum acetal (B89532) using diethylaluminum benzenethiolate (B8638828). This allows for the selective reduction of other carbonyl groups with reagents like diisobutylaluminum hydride.[11]
For Chemoselective Oxidation of the Spirocyclic Aldehyde:
-
Mild Oxidizing Agents: Use mild and selective oxidizing agents. For the oxidation of aldehydes to carboxylic acids, biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer excellent chemoselectivity, leaving other oxidizable groups like alcohols untouched.[12] Another option is using TEMPO in the presence of a co-oxidant like sodium hypochlorite (B82951) under controlled pH.[13][14]
| Transformation | Reagent System | Key Advantages |
| Reduction of Ketone/Ester | 1. Diethylaluminum benzenethiolate 2. DIBAL-H | In situ protection of the aldehyde allows for high chemoselectivity.[11] |
| Oxidation of Aldehyde | Aldehyde Dehydrogenase (ALDH) | Excellent chemoselectivity, environmentally friendly.[12] |
| Oxidation of Aldehyde | TEMPO/NaOCl | Mild conditions, can be highly selective.[13][14] |
Visualizing Reaction Pathways and Workflows
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. NMR investigations on the proline-catalyzed aldehyde self-condensation: Mannich mechanism, dienamine detection, and erosion of the aldol addition selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes [organic-chemistry.org]
- 12. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Technical Support Center: Optimization of Spirocyclization Reaction Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of spirocyclization reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during spirocyclization experiments in a question-and-answer format.
Question 1: My spirocyclization reaction is resulting in a low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
Answer: Low to non-existent product formation is a frequent challenge in spirocyclization reactions and can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1][2]
-
Reagent and Catalyst Quality: The purity and activity of starting materials, reagents, and catalysts are paramount. Degradation over time or contamination can significantly impede the reaction.[1][3]
-
Solution: Utilize freshly purified reagents and anhydrous solvents. If employing a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. It may be beneficial to use a new batch of catalyst.[1][3] For reactions sensitive to air or moisture, consider using a glovebox or Schlenk line techniques.[3]
-
-
Sub-optimal Reaction Conditions: Unfavorable reaction conditions are a primary cause of low yields.[1][2][4]
-
Temperature: The reaction temperature may be too low to proceed at a reasonable rate or too high, leading to the decomposition of starting materials or products.[1]
-
Solution: Screen a range of temperatures. A stepwise increase can help identify the optimal reaction temperature.[1]
-
-
Concentration: Reactions conducted at very high or very low concentrations may not be optimal.[1]
-
Solution: Vary the concentration of the limiting reagent.[1]
-
-
Reaction Time: The reaction may not have been allowed to run to completion, or conversely, excessive reaction time may lead to product decomposition.[1]
-
Solution: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1]
-
-
-
Inefficient Catalyst or Reagent: The chosen catalyst, ligand, or other reagents may not be suitable for the desired transformation.[2][4]
-
Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact the yield.[4]
-
Question 2: I am observing the formation of significant side products in my reaction. What are common side reactions in spirocyclization and how can I minimize them?
Answer: The formation of side products can drastically reduce the yield of the desired spirocycle. Common side reactions include:
-
Intermolecular Reactions: When the intramolecular spirocyclization is slow, intermolecular reactions between starting material molecules can become competitive.
-
Solution: Running the reaction at a lower concentration (high dilution conditions) can favor the intramolecular pathway.[1]
-
-
Rearrangement of Intermediates: Reactive intermediates in the spirocyclization pathway may undergo rearrangement to form undesired products.
-
Solution: Modifying the catalyst or solvent system may help to stabilize the desired intermediates and prevent rearrangement.[1]
-
-
Competing Background Reactions: In some cases, a non-catalyzed or base-promoted background reaction can compete with the desired transition metal-catalyzed process, leading to a poor yield of the intended product.[3]
-
Solution: Analyze the crude reaction mixture for byproducts to gain insight into competing pathways. For example, in some lactone spirocyclizations, undesired ring-opening and decarboxylation can occur.[3]
-
Question 3: The diastereoselectivity or enantioselectivity of my spirocyclization is poor. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is a common and critical challenge in spirocyclization. Consider the following factors:
-
Catalyst and Ligand: For catalyzed reactions, the choice of catalyst and ligand is crucial for controlling stereoselectivity.
-
Solution: Screen a variety of chiral ligands or catalysts. Even minor structural changes to the ligand can have a significant impact on the stereochemical outcome.[1]
-
-
Solvent: The solvent can influence the transition state of the reaction and, consequently, the stereoselectivity.
-
Solution: A solvent screen is highly recommended. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex.[3]
-
-
Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by favoring the transition state with the lowest activation energy.[1][5]
-
Solution: Attempt the reaction at lower temperatures, even if it requires longer reaction times.[1]
-
-
Additives: The addition of co-catalysts or other additives can sometimes enhance stereoselectivity.
-
Solution: In some cases, the addition of salts or other additives can improve enantioselectivity by influencing the aggregation state or reactivity of the catalyst.[3]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent for my spirocyclization reaction?
A: Solvent choice is critical and highly dependent on the specific reaction mechanism. A good starting point is to consult the literature for similar spirocyclization reactions. If such information is unavailable, a solvent screen is the best approach. Solvents are typically chosen based on their polarity, boiling point, and ability to solubilize the reactants. Common solvents for spirocyclization include toluene, xylene, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN).[1]
Q: What is a typical catalyst loading for a metal-catalyzed spirocyclization?
A: Catalyst loading can vary significantly, but a common starting point for optimization is between 1-10 mol%. For highly efficient catalysts, loadings can be as low as 0.1 mol%. It is advisable to start with a higher loading to ensure the reaction proceeds and then gradually decrease it to find the optimal level.[1]
Q: My product appears to be decomposing on the silica (B1680970) gel column during purification. What should I do?
A: Product decomposition on silica gel is a common issue, especially for sensitive compounds.[1] Consider the following alternatives:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or an acid, depending on the stability of your compound.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral) or reverse-phase silica.[1]
-
Other Purification Methods: If chromatography is not suitable, explore other purification techniques like recrystallization, distillation, or preparative TLC.[1]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize key reaction parameters from various spirocyclization studies to provide a comparative overview.
Table 1: Effect of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization.
This table summarizes the impact of different ligands on the yield and enantioselectivity of a specific nickel-catalyzed spirocyclization reaction.
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | SL-M001-1 | 90 | 83 |
| 2 | SL-M009-1 | 97 | 69 |
Reaction conditions: Ni(COD)₂ (catalyst), specified ligand, LHMDS (base), PhBr (aryl halide), and TBME (solvent).[6]
Table 2: Effect of Solvent on an Enantioselective Spirocyclization of Isoxazolone.
This table illustrates the influence of the solvent on the yield and stereoselectivity of a spirocyclization reaction.
| Entry | Solvent | Yield (major/minor) (%) | dr | ee (major/minor) (%) |
| 1 | MeCN | 50/20 | 2.4:1 | 48/98 |
| 2 | Toluene | 45/25 | 1.8:1 | 50/99 |
| 3 | DCM | 55/20 | 2.7:1 | 60/99 |
| 4 | THF | 44/22 | 2:1 | 65/99 |
| 5 | EtOAc | 63/30 | 2.1:1 | 88/99 |
Reaction conditions: Isoxazolone derivative, cinnamaldehyde, Pd₂(dba)₃, and organocatalyst I in the specified solvent.[7]
Experimental Protocols
Below are detailed methodologies for key spirocyclization reactions. These should be adapted based on the specific requirements of your reaction.
Protocol 1: General Procedure for Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
This protocol is adapted from a reported nickel-catalyzed enantioselective synthesis of spirocycles.[6]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Ni(COD)₂ (10 mol%) and the desired Mandyphos ligand (e.g., SL-M001-1, 12 mol%) to a vial equipped with a stir bar.
-
Reaction Setup: To the vial containing the catalyst mixture, add the lactone substrate (1.0 equiv) and the aryl halide (e.g., PhBr, 1.2 equiv).
-
Solvent Addition: Add the reaction solvent (e.g., TBME) to the vial.
-
Initiation: Add the base (e.g., LHMDS, 1.2 equiv) to the reaction mixture at the desired temperature (e.g., 23 °C).
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Organocatalyzed Enantioselective Spirocyclization of Isoxazolones
This protocol is based on a reported organocatalytic Conia-ene type reaction for the synthesis of spiroisoxazolones.[7]
-
Reaction Setup: To a vial, add the isoxazolone derivative (1.5 equiv), the enal (1.0 equiv), the organocatalyst (e.g., Hayashi–Jørgensen secondary amine catalyst, 20 mol %), and the transition metal catalyst (e.g., Pd₂(dba)₃, 10 mol %).
-
Solvent Addition: Add the desired solvent (e.g., ethyl acetate, 1 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR.
-
Purification: Once the reaction is complete, directly purify the reaction mixture by flash column chromatography on silica gel to afford the spirocyclic product.
Visualizations
Caption: A decision tree for troubleshooting low reaction yield.
Caption: A workflow for improving the stereoselectivity of a spirocyclization.
References
Technical Support Center: Purification of Polar Spiro[3.3]heptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar spiro[3.3]heptane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar spiro[3.3]heptane derivatives?
A1: The purification of polar spiro[3.3]heptane derivatives can be challenging due to the presence of various impurities such as diastereomers, regioisomers, or other closely related substances.[1] The polarity of these compounds can lead to issues like poor retention on standard reversed-phase chromatography columns and tailing peaks. Furthermore, the rigid spirocyclic core can sometimes lead to unique solubility profiles that complicate the choice of purification technique.
Q2: Which chromatography techniques are most suitable for purifying polar spiro[3.3]heptane derivatives?
A2: Several chromatography techniques are effective for purifying polar small molecules and can be applied to polar spiro[3.3]heptane derivatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar, water-soluble compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.[2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Polar-Modified Columns: While standard C18 columns may show poor retention, polar-embedded or polar-endcapped columns can significantly improve the retention and separation of polar analytes.[4]
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This method separates analytes based on their affinity for a polar stationary surface, like silica (B1680970), using a non-polar, non-aqueous mobile phase.[3] It is effective for compounds soluble in non-polar solvents.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the primary mobile phase.[5] It is a powerful technique for purifying low to moderate molecular weight, thermally labile molecules and is increasingly used for both chiral and achiral separations in the pharmaceutical industry.[5][6]
Q3: When is recrystallization a suitable purification technique for polar spiro[3.3]heptane derivatives?
A3: Recrystallization is a primary method for purifying solid organic compounds and is often used as a final purification step for active pharmaceutical ingredients (APIs).[7][8][9] It is most effective when your polar spiro[3.3]heptane derivative is a solid with good crystallinity. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at lower temperatures.[10] For polar compounds, solvent mixtures like ethanol/water or hexane/acetone can be effective.[11]
Q4: How can I improve the separation of diastereomers of a polar spiro[3.3]heptane derivative?
A4: Achieving high diastereoselectivity can be a challenge in spirocycle synthesis.[1][12] For purification, careful optimization of the chromatography method is crucial. Gradient elution in flash column chromatography is often more effective than isocratic elution for separating complex mixtures.[1] For more challenging separations, preparative HPLC or SFC with chiral stationary phases (if applicable) may be necessary. Screening different solvent systems and stationary phases is recommended to find the optimal conditions.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Problem: My polar spiro[3.3]heptane derivative is co-eluting with impurities during flash column chromatography on silica gel.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Perform a thorough solvent screen using thin-layer chromatography (TLC). Test a range of solvent polarities and compositions. Consider using a gradient elution instead of an isocratic one.[1] | The polarity of the eluent is critical for achieving good separation on silica gel. A gradient allows for the elution of a wider range of compounds with better resolution. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. | Overloading the column leads to broad, overlapping peaks and poor separation. |
| Sample Insolubility at the Top of the Column | Dissolve the sample in a minimal amount of the initial mobile phase or a slightly stronger solvent, then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). | This prevents the compound from precipitating at the top of the column, which can cause streaking and poor separation. |
| Compound Degradation on Silica | Consider switching to a different stationary phase, such as alumina (B75360) (basic or neutral), or using a reversed-phase column. Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can also help. | Silica gel is acidic and can cause the degradation of sensitive compounds. |
Issue 2: Difficulty with Recrystallization
Problem: My polar spiro[3.3]heptane derivative either "oils out" or does not crystallize from solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Choice is Not Optimal | Screen a wider range of solvents or solvent mixtures.[11] A good solvent will dissolve the compound when hot but not when cold.[10] | The "like dissolves like" principle is a good starting point, but empirical testing is necessary.[9] |
| Solution is Too Concentrated or Too Dilute | If the compound "oils out," the solution may be too concentrated or cooling too quickly. Add more solvent and allow for slower cooling. If no crystals form, the solution may be too dilute. Slowly evaporate some of the solvent. | Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point. Slow cooling promotes the formation of a crystal lattice.[10] |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available. | These actions provide a surface for crystal growth to begin. |
| Presence of Soluble Impurities | If the compound is still impure after recrystallization, it may be due to the presence of soluble impurities that co-crystallize. Consider a preliminary purification step like column chromatography to remove these before recrystallization. | Recrystallization is most effective for removing insoluble and trace soluble impurities.[9] |
Quantitative Data Summary
The following table provides an illustrative comparison of different purification techniques for a hypothetical polar spiro[3.3]heptane derivative. Actual results will vary depending on the specific compound and impurities.
| Purification Technique | Typical Purity (%) | Typical Recovery Yield (%) | Throughput | Solvent Consumption |
| Flash Column Chromatography (Silica) | 85-98 | 70-95 | High | High |
| Preparative RP-HPLC (C18) | >99 | 60-90 | Low | Medium |
| Preparative HILIC | >99 | 65-92 | Low | Medium |
| Supercritical Fluid Chromatography (SFC) | >99 | 75-98 | Medium | Low |
| Recrystallization | 95->99 | 50-90 | High | Medium |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Spiro[3.3]heptane Derivative
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase Selection:
-
Use TLC to determine a suitable solvent system. A good system will give your product an Rf value of 0.2-0.4.
-
For polar compounds, common solvent systems include ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Polar Spiro[3.3]heptane Derivative
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures like ethanol/water) to each tube.
-
A suitable solvent will not dissolve the solid at room temperature but will dissolve it upon heating.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use a minimal amount of hot solvent.[9]
-
-
Decoloration (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
-
Filtration of Insoluble Impurities:
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting logic for poor chromatography separation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmanow.live [pharmanow.live]
- 3. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [wiredchemist.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
"preventing decomposition of spiro[3.3]heptan-1-ones during synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of spiro[3.3]heptan-1-ones. The information provided is intended to help prevent decomposition and address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of spiro[3.3]heptan-1-ones, particularly when using methods involving semipinacol rearrangements.
Question 1: I am observing a low yield of my desired spiro[3.3]heptan-1-one. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of spiro[3.3]heptan-1-ones can stem from several factors, primarily related to the stability of intermediates and the reaction conditions.
-
Incomplete Reaction: The semipinacol rearrangement, a key step in several modern syntheses, requires a strong acid catalyst to proceed efficiently.[1] Insufficient catalyst or a reaction time that is too short may lead to incomplete conversion of the starting materials.
-
Solution: Ensure the acid catalyst (e.g., methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃)) is fresh and added in the correct stoichiometric amount.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
-
Decomposition of Starting Materials or Product: The high strain in the spiro[3.3]heptane framework can make the ketone product and its precursors susceptible to decomposition under harsh conditions.
-
Solution: Maintain the recommended reaction temperature. For the semipinacol rearrangement, the reaction is typically run at room temperature.[1] Avoid excessive heating during workup and purification.
-
-
Suboptimal Reaction Conditions: The choice of solvent and the concentration of reactants can influence the reaction rate and the stability of the compounds involved.
-
Solution: Use anhydrous solvents to prevent unwanted side reactions. The concentration of the substrate should be optimized; refer to established protocols for guidance.
-
Question 2: My final product is a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
The formation of diastereomers is a known issue in the synthesis of substituted spiro[3.3]heptan-1-ones, particularly when a sulfonyl group is present.[1]
-
Understanding the Mechanism: The formation of both endo and exo diastereomers can occur due to the formation of a long-lived cyclopropylcarbinyl cation intermediate during the semipinacol rearrangement.[1] This allows for rotation around the single bond before the[1][2]-migration occurs, leading to a mixture of diastereomers.
-
Solution: While the formation of a mixture may be inherent to the mechanism, the ratio can sometimes be influenced by the choice of acid catalyst and solvent. Experimenting with different Lewis or Brønsted acids may alter the transition state energies and favor one diastereomer over the other.
-
-
Purification: If the formation of diastereomers cannot be suppressed, careful purification is necessary.
-
Solution: Diastereomers can often be separated by column chromatography on silica (B1680970) gel. The choice of eluent system is critical and may require some optimization.
-
Question 3: I am concerned about the potential for product decomposition during purification. What precautions should I take?
Answer:
The strained nature of spiro[3.3]heptan-1-ones makes them potentially sensitive to thermal stress and prolonged exposure to acidic or basic conditions.
-
Thermal Decomposition: Analogous strained cyclobutanones are known to undergo thermal decomposition, which can involve decarbonylation or ring-opening to form ethylene (B1197577) and ketene. While the specific decomposition pathways for spiro[3.3]heptan-1-ones are not extensively documented, it is prudent to assume they may be thermally labile.
-
Solution: Avoid high temperatures during purification. If distillation is used, it should be performed under high vacuum to keep the temperature as low as possible. For column chromatography, avoid generating heat by using an appropriate column size and flow rate.
-
-
Acid/Base Sensitivity: Residual acid from the reaction can potentially catalyze decomposition or side reactions during workup and storage. Similarly, strong bases could promote enolization and subsequent undesired reactions.
-
Solution: Ensure the reaction is properly quenched to neutralize the acid catalyst before workup. A mild aqueous bicarbonate solution is often used for this purpose.[3] When storing the purified product, it is advisable to do so in a neutral, aprotic solvent at low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to spiro[3.3]heptan-1-ones?
A1: A highly efficient and increasingly common method is the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates.[1][2] This method takes advantage of the high strain energy of bicyclo[1.1.0]butanes to drive the formation of the spirocyclic core.[1]
Q2: Are spiro[3.3]heptan-1-ones stable compounds?
A2: Spiro[3.3]heptan-1-ones are considered to be strained molecules. While they can be isolated and handled under standard laboratory conditions, they may be susceptible to decomposition under harsh conditions such as high heat or strong acids and bases. Careful handling and storage are recommended.
Q3: What are the key applications of spiro[3.3]heptan-1-ones?
A3: Spiro[3.3]heptan-1-ones are valuable building blocks in medicinal chemistry.[4] The spiro[3.3]heptane scaffold is recognized as a saturated bioisostere of a benzene (B151609) ring, offering a three-dimensional alternative to flat aromatic systems in drug design.[2][4] This can lead to improved physicochemical properties and novel intellectual property.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various substituted spiro[3.3]heptan-1-ones via the semipinacol rearrangement method reported by Jung et al. (2023).[1]
| Entry | R¹ | R² | R³ | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | H | H | Ph | 3a | 85 | 3:1 |
| 2 | H | H | 4-MeO-Ph | 3b | 82 | 3:1 |
| 3 | H | H | 4-CF₃-Ph | 3c | 75 | 3:1 |
| 4 | H | H | 2-thienyl | 3d | 78 | 4:1 |
| 5 | Me | H | Ph | 3e | 80 | 3:1 |
| 6 | Ph | H | Ph | 3f | 72 | 2:1 |
| 7 | H | Me | Ph | 3g | 79 | >20:1 |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of 5-(phenylsulfonyl)spiro[3.3]heptan-1-one (3a) via Semipinacol Rearrangement [1]
This protocol is adapted from the work of Jung et al. (2023).
Step 1: Formation of the 1-bicyclobutylcyclopropanol intermediate
-
To a solution of 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.2 equiv.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of 1-(phenylsulfonyl)cyclopropanol (1.0 equiv.) in anhydrous THF (0.2 M) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour.
Step 2: Semipinacol Rearrangement
-
To the crude reaction mixture from Step 1 at -78 °C, add methanesulfonic acid (MsOH) (2.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired spiro[3.3]heptan-1-one as a mixture of diastereomers.
Visualizations
Caption: Workflow for the synthesis of spiro[3.3]heptan-1-ones.
Caption: Potential decomposition pathways for spiro[3.s]heptan-1-ones.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Disubstituted Spiro[3.3]heptanes
Welcome to the technical support center for the stereoselective synthesis of disubstituted spiro[3.3]heptanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stereocontrolled construction of these valuable scaffolds.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the stereoselective synthesis of disubstituted spiro[3.3]heptanes.
Issue 1: Low Diastereoselectivity in Spirocyclization
Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
A1: Low diastereoselectivity is a frequent challenge in spiro compound synthesis. The key parameters that influence the diastereomeric outcome are reaction temperature, solvent, catalyst, and the potential use of chiral auxiliaries. A systematic optimization of these factors is the most effective strategy. We recommend a stepwise approach, beginning with the most easily adjustable parameters.[1]
Q2: How does reaction temperature impact diastereoselectivity, and what is the best way to screen for the optimal temperature?
A2: Temperature can significantly affect diastereoselectivity. Lowering the reaction temperature often enhances the diastereomeric ratio because the reaction is more likely to proceed through the lower energy transition state, favoring the formation of one diastereomer.[1][2] However, this is not always the case, and a screening of temperatures is crucial.
Experimental Protocol: Temperature Screening
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different temperature. A suggested starting range is -78°C, -40°C, 0°C, room temperature (rt), and 50°C.
-
After a predetermined reaction time, quench each reaction.
-
Determine the diastereomeric ratio for each reaction using a suitable analytical method (e.g., ¹H NMR, HPLC).
-
If a trend is observed, a more focused temperature screen can be performed around the most promising temperature.[1]
Q3: What role does the solvent play in controlling diastereoselectivity?
A3: The choice of solvent can have a dramatic effect on diastereoselectivity by differentially stabilizing the transition states leading to the different diastereomers.[1] Factors such as solvent polarity, viscosity, and hydrogen bonding capability are all influential. A change in solvent polarity can sometimes even reverse the major diastereomer formed.
Experimental Protocol: Solvent Screening
-
At the optimal temperature identified from the previous screen, set up parallel reactions using a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile).
-
Ensure the starting materials are soluble in all chosen solvents.
-
After the reaction is complete, determine the diastereomeric ratio for each solvent.
Issue 2: Poor Enantioselectivity in Catalytic Reactions
Q1: I am using a chiral catalyst for my spiro[3.3]heptane synthesis, but the enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?
A1: Low enantioselectivity in catalytic reactions can stem from several factors, including catalyst deactivation, suboptimal ligand choice, inappropriate reaction conditions, or competing non-catalyzed background reactions.
Troubleshooting Steps:
-
Ligand Screening: The chiral ligand is critical. If using a modular catalyst system, screen a library of related ligands with different steric and electronic properties.
-
Catalyst Loading: While a higher catalyst loading is not always better, an insufficient amount can lead to a more significant background reaction. Experiment with varying the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%).
-
Additives/Co-catalysts: Some catalytic systems require additives or co-catalysts to achieve high enantioselectivity. Consult the literature for the specific catalytic system you are employing.
-
Substrate Purity: Impurities in the starting material can sometimes poison the catalyst. Ensure the purity of your substrates.
Issue 3: Competing Side Reactions
Q1: In my transition-metal-catalyzed synthesis of a spiro[3.3]heptane derivative, I am observing significant formation of side products such as dimers and trimers. How can I suppress these side reactions?
A1: The formation of oligomeric side products is a known challenge in certain catalytic approaches to strained ring systems, often arising from the high reactivity of intermediate species like metal carbenes.[3]
Strategies to Minimize Side Reactions:
-
Slow Addition of Reagents: Adding one of the key reagents (e.g., the carbene precursor) slowly over an extended period can help to maintain a low concentration of the reactive intermediate, thereby favoring the desired intramolecular reaction over intermolecular side reactions.
-
Reaction Concentration: Diluting the reaction mixture can also disfavor intermolecular side reactions. Experiment with a range of concentrations to find the optimal balance between reaction rate and selectivity.
-
Catalyst Choice: The choice of catalyst can influence the stability and reactivity of the key intermediates. In some cases, switching to a different metal or ligand system can suppress unwanted side reactions.[3]
Data Summary
The following tables summarize quantitative data from selected stereoselective syntheses of disubstituted spiro[3.3]heptanes.
Table 1: Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptane Precursors [4]
| Entry | Aldehyde Derivative (R) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 90 | 98:2 |
| 2 | 4-Chlorophenyl | 88 | 97:3 |
| 3 | 2-Naphthyl | 85 | 95:5 |
Table 2: Enantioselective Enzymatic Hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide [5]
| Product | Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee) (%) |
| trans-6-hydroxy | P450BM3 Variant A | >95 | >99 |
| cis-6-hydroxy | P450BM3 Variant B | >95 | >99 |
| trans-5-hydroxy | P450BM3 Variant C | >95 | >99 |
Key Experimental Protocols
Protocol 1: Diastereoselective Addition of Ethyl Cyclobutanecarboxylate (B8599542) Anion to a Chiral N-tert-butanesulfinyl Aldimine [4]
This method provides access to enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes.
-
Enolate Formation: To a solution of diisopropylamine (B44863) (1.2 eq.) in anhydrous THF at -78°C, add n-butyllithium (1.1 eq.) dropwise. After stirring for 30 minutes, add ethyl cyclobutanecarboxylate (1.0 eq.) dropwise and continue stirring for 1 hour at -78°C.
-
Imine Addition: To the freshly prepared lithium enolate solution, add a solution of the chiral N-tert-butanesulfinyl aldimine (1.1 eq.) in anhydrous THF dropwise at -78°C.
-
Reaction Monitoring and Quench: Stir the reaction mixture at -78°C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired adduct.
-
Subsequent Steps: The resulting product can be further transformed through reduction of the ester and intramolecular cyclization to furnish the 2-azaspiro[3.3]heptane.
Protocol 2: Strain-Relocating Semipinacol Rearrangement for Spiro[3.3]heptan-1-ones [6][7]
This protocol describes an expedient synthesis of substituted spiro[3.3]heptan-1-ones.
-
Preparation of the Lithiated Bicyclobutane: To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 eq.) in anhydrous THF at -78°C, add n-butyllithium (1.1 eq.) dropwise. Stir the resulting solution for 30 minutes at this temperature.
-
Addition to Cyclopropanone Equivalent: To the solution of the lithiated bicyclobutane, add a solution of the 1-sulfonylcyclopropanol (1.0 eq.) in anhydrous THF at -78°C.
-
In Situ Rearrangement: After stirring for 1 hour at -78°C, warm the reaction mixture to room temperature and add methanesulfonic acid (MsOH) or aluminum trichloride (B1173362) (AlCl₃) (1.5 eq.).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ and extract with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford the desired spiro[3.3]heptan-1-one.
Visualizations
Caption: Troubleshooting workflow for improving diastereoselectivity.
Caption: Generalized catalytic cycle for enantioselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
"managing strain in spiro[3.3]heptane reaction intermediates"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with spiro[3.3]heptane reaction intermediates. The inherent ring strain of the cyclobutane (B1203170) moieties presents unique challenges and opportunities in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What makes the spiro[3.3]heptane scaffold synthetically challenging yet desirable?
A: The spiro[3.3]heptane motif is characterized by significant ring strain due to its two conjoined cyclobutane rings. This strain is a double-edged sword. On one hand, it can lead to undesired side reactions, rearrangements, or decomposition of intermediates. On the other, this stored energy can be strategically harnessed as a driving force for specific chemical transformations, such as strain-relocating rearrangements.[1][2] Its desirability stems from its rigid, three-dimensional structure, which provides predictable vectors for substituents, making it an attractive scaffold in medicinal chemistry as a bioisostere for phenyl rings and other cyclic systems.[3][4]
Q2: How does the strain in a spiro[3.3]heptane intermediate influence its reactivity?
A: The strain significantly influences the reactivity by lowering the activation energy for reactions that release this strain. For example, carbene intermediates like spiro[3.3]hept-1-ylidene can undergo competing[5]-sigmatropic rearrangements.[6] One pathway involves ring-contraction to yield a cyclopropylidenecyclobutane, while another leads to ring-expansion to form a bicyclo[3.2.0]heptene derivative.[6] The prevalence of one pathway over the other is dictated by the specific conformation of the strained intermediate.[6] Similarly, the formation of spiro[3.3]heptan-1-ones can be achieved through a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate, where the release of strain from the bicyclobutane moiety drives the reaction forward.[1]
Q3: What are the primary side reactions to be aware of when working with spiro[3.3]heptane intermediates?
A: Due to high ring strain, intermediates can be prone to several side reactions. Key concerns include:
-
Rearrangements: As seen with carbene intermediates, both ring-expansion and ring-contraction are common pathways to alleviate strain.[6]
-
Isomerization and Dimerization: Highly unstable intermediates, such as those generated from [1.1.1]propellane activation, can rapidly isomerize or form dimers and trimers if not trapped efficiently by the desired reagent.[7][8]
-
Decomposition: Alkyl lithium reagents can be particularly challenging nucleophiles in certain syntheses, leading to significant decomposition of the starting materials or intermediates.[1]
-
Loss of Stereoselectivity: The choice of reaction conditions (kinetic vs. thermodynamic control) can significantly impact the diastereoselectivity of the final product.[9]
Q4: Can computational chemistry aid in predicting the behavior of these strained intermediates?
A: Absolutely. Computational methods are invaluable for understanding the complex potential energy surfaces of strained molecules. They can be used to:
-
Assess the structures, conformations, and strain energies of different intermediates.[6]
-
Calculate the activation energies for competing reaction pathways (e.g., ring contraction vs. ring expansion), helping to explain product selectivities.[6]
-
Predict the stability of intermediates and transition states, guiding the choice of reaction conditions.[10]
-
Support observed reactivity trends that may not be intuitive, such as the optimal reactivity of substrates based on a combination of ring strain and electrostatic repulsion.[10]
Troubleshooting Guides
Problem 1: Low Yield in Spirocyclization Reaction
Low yields are a common issue and can originate from multiple factors. A systematic approach is crucial for diagnosis.[9]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC, LC-MS, or NMR to check for the consumption of starting material. If the reaction is incomplete, consider increasing the reaction time or temperature.
-
Assess Catalyst/Reagent Activity: If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere). Consider screening different catalysts or increasing the catalyst loading.
-
Evaluate Solvent Effects: The solvent can significantly impact reaction rates. A solvent screen is recommended to find the optimal medium for your transformation.[9]
-
Optimize Workup Procedure: Product may be lost during extraction or purification. Check the solubility of your product in the aqueous and organic layers to ensure efficient extraction. For chromatography, optimize the solvent system to prevent product loss.
Problem 2: Poor Diastereoselectivity or Formation of Undesired Regioisomers
The rigid, three-dimensional nature of spiro[3.3]heptane intermediates can lead to mixtures of isomers.
Troubleshooting Steps:
-
Control Reaction Temperature: Determine if your reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetic product (formed fastest), while higher temperatures can allow for equilibration to the more stable thermodynamic product.[9]
-
Modify Catalyst or Reagent: The choice of catalyst can profoundly influence stereoselectivity. For reactions amenable to it, employing chiral catalysts or auxiliaries can favor the formation of a specific diastereomer.
-
Leverage Substrate Control: The stereochemistry of the starting material can direct the outcome. Introducing bulky substituents or specific directing groups can block certain reaction trajectories, favoring a single stereochemical result.[9]
-
Re-evaluate the Synthetic Route: Some synthetic strategies are inherently more selective. For instance, the strain-relocating semipinacol rearrangement for synthesizing spiro[3.3]heptan-1-ones has been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone (B1606653) equivalent.[1][2]
Data Presentation
The spiro[3.3]heptane scaffold is often used as a saturated bioisostere for a phenyl ring to improve physicochemical properties in drug candidates. The following table summarizes key data from a study where a meta-substituted phenyl ring in the drug Sonidegib was replaced with a spiro[3.3]heptane core.[11]
| Compound | cLogP | Aqueous Solubility (µM) | Metabolic Stability (t½, min) in Human Liver Microsomes |
| Sonidegib (phenyl) | 6.8 | ≤ 1 | 93 |
| trans-Spiro[3.3]heptane analog | 6.0 | ≤ 1 | 47 |
| cis-Spiro[3.3]heptane analog | 6.0 | ≤ 1 | 11 |
This data demonstrates that replacing the phenyl ring with a spiro[3.3]heptane scaffold can decrease lipophilicity (lower cLogP), though it may also impact metabolic stability.[11]
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.3]heptan-1-one via Strain-Relocating Semipinacol Rearrangement
This protocol is adapted from a method for forming the highly strained spiro[3.3]heptan-1-one motif through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes.[1][2]
Materials:
-
1-Sulfonylcyclopropanol derivative
-
1-Sulfonylbicyclo[1.1.0]butane derivative
-
n-Butyllithium (nBuLi) in hexanes
-
Methanesulfonic acid (MsOH) or Aluminum chloride (AlCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Preparation of the Lithiated Bicyclobutane: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 1-sulfonylbicyclo[1.1.0]butane derivative in anhydrous THF. Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for 30-60 minutes at -78 °C to generate the lithiated species.
-
Nucleophilic Addition: In a separate flask, dissolve the 1-sulfonylcyclopropanol in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared lithiated bicyclobutane solution to the cyclopropanol (B106826) solution via cannula. Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Rearrangement: Once the addition is complete (as monitored by TLC), carefully add a solution of either MsOH or AlCl₃ in an appropriate solvent (e.g., CH₂Cl₂).
-
Stir the reaction at room temperature until the rearrangement to the spiro[3.3]heptan-1-one is complete.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or Et₂O).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scale-Up Synthesis of Spiro[3.3]heptane Building Blocks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up synthesis of spiro[3.3]heptane building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the multigram synthesis of spiro[3.3]heptane cores?
A1: Several robust methods have been developed for the large-scale synthesis of spiro[3.3]heptane derivatives. Key strategies include:
-
Double alkylation of malonate diesters or TosMIC with 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives. This is a widely used method for constructing the spiro[3.3]heptane core and has been successfully scaled up to 120g.[1]
-
[2+2] Cycloaddition reactions , particularly thermal cycloadditions between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, which can be subsequently reduced.[2][3]
-
Semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates, which can be performed in a telescopic manner.[4]
-
Reaction of N,N-dimethylamides of cyclobutane (B1203170) carboxylic acid with alkenes in the presence of triflic anhydride (B1165640) and a base, which has been demonstrated on scales up to 40g.[5][6][7]
Q2: What are the critical parameters to consider when scaling up the synthesis of spiro[3.3]heptane derivatives?
A2: When transitioning from lab-scale to larger-scale production, several factors become critical:
-
Reaction Temperature: Maintaining consistent temperature throughout the reaction vessel is crucial. Exothermic reactions may require controlled addition of reagents or efficient cooling systems. For instance, some reactions are heated to 110 °C in sealed tubes on a lab scale, which requires different equipment for larger volumes.[8]
-
Reagent Stoichiometry and Addition Rate: On a larger scale, the rate of addition of reagents can significantly impact local concentrations and heat generation. Controlled addition is often necessary to avoid side reactions.
-
Mixing and Agitation: Efficient stirring is essential to ensure homogeneity, especially in heterogeneous reaction mixtures. Insufficient mixing can lead to localized "hot spots" and reduced yields. For gram-scale productions, overhead stirrers are often necessary.[9]
-
Purification Method: Purification techniques that are feasible on a small scale, such as column chromatography, may not be practical for large quantities. Alternative methods like vacuum distillation, recrystallization, or the use of ion-exchange cartridges should be considered.[5][6][7][8]
Q3: How can I purify spiro[3.3]heptane building blocks on a large scale?
A3: For multigram to kilogram scale purification, the following methods are commonly employed:
-
Vacuum Distillation: This is an effective method for purifying liquid spiro[3.3]heptane derivatives that are thermally stable.[5][6][7]
-
Recrystallization: For solid compounds, recrystallization from an appropriate solvent system is a highly effective and scalable purification technique.
-
Ion-Exchange Chromatography: For charged molecules, such as amines or carboxylic acids, ion-exchange cartridges can be a practical alternative to silica (B1680970) gel chromatography for larger quantities.[8]
-
Direct Use: In some cases, the reaction is clean enough that after a simple workup (e.g., evaporation of solvent), the product is of sufficient purity (~90%) to be used in subsequent steps without further purification.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Increase reaction time or temperature if necessary, but be mindful of potential side product formation.[8] |
| Poor reagent quality | - Use freshly distilled or purified solvents and reagents.- Ensure reagents have not degraded during storage. | |
| Suboptimal reaction conditions | - Re-optimize solvent, temperature, and catalyst loading for the larger scale.- Ensure efficient mixing to overcome mass transfer limitations. | |
| Formation of Side Products/Impurities | Localized high concentrations of reagents | - Use a syringe pump or dropping funnel for slow, controlled addition of reactive reagents.- Improve agitation to ensure rapid dispersal of added reagents. |
| Reaction temperature too high | - Lower the reaction temperature and monitor for both reaction completion and impurity formation.- Use a cooling bath to manage exothermic reactions. | |
| Presence of oxygen or moisture | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. | |
| Difficulty with Product Isolation | Product is an oil and difficult to handle | - Consider converting the oil to a solid derivative (e.g., a salt or co-crystal) for easier handling and purification.- If purification by chromatography is necessary, explore automated flash chromatography systems for larger scales. |
| Emulsion formation during aqueous workup | - Add brine (saturated NaCl solution) to help break the emulsion.- Filter the mixture through a pad of Celite. | |
| Inconsistent Results Between Batches | Variations in raw material quality | - Source high-purity starting materials and perform quality control checks on incoming batches. |
| Inconsistent reaction setup and procedure | - Develop a detailed and standardized operating procedure (SOP) for the synthesis.- Ensure all equipment is properly calibrated and maintained. |
Experimental Protocols
General Protocol for the Synthesis of Spiro[3.3]heptanones via Alkene and Amide Coupling
This protocol is a generalized procedure based on a common method for synthesizing spiro[3.3]heptanone derivatives.[5][7]
-
Reaction Setup: To a stirred solution of the alkene (1.0 equivalent) and the corresponding N,N-dimethylamide of a cyclobutane carboxylic acid (1.2 equivalents) in 1,2-dichloroethane, add a base such as collidine or lutidine (1.2 equivalents).
-
Reagent Addition: Cool the reaction mixture in an ice bath and slowly add triflic anhydride (1.2 equivalents) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the addition of an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by either vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Scale-Up Synthesis Methods for Spiro[3.3]heptane Derivatives
| Synthesis Method | Scale | Typical Yields | Purification Method | Reference |
| Alkene and Amide Coupling | 10-40 g | Good | Vacuum distillation or column chromatography | [5][6][7] |
| Double Alkylation of Malonate Diester | up to 118 g | 55% over 3 steps | Not specified | [1] |
| Double Alkylation of TosMIC | up to 120 g | Not specified | Not specified | [1] |
| Enzymatic Hydroxylation | ~1.5-1.6 g | Synthetically useful quantities | Not specified | [9] |
Visualizations
Experimental Workflow for Spiro[3.3]heptanone Synthesis
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzene Bioisosteric Replacements - Enamine [enamine.net]
"minimizing epimerization of the formyl group in spiro[3.3]heptanes"
Topic: Minimizing Epimerization of the Formyl Group in Spiro[3.3]heptanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-substituted spiro[3.3]heptane scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and minimize the epimerization of the formyl group during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of formyl-substituted spiro[3.3]heptanes that can lead to epimerization and loss of stereochemical integrity.
Issue 1: Significant epimerization observed after reaction work-up.
-
Question: My reaction should yield a single diastereomer of a formyl-substituted spiro[3.3]heptane, but ¹H NMR analysis of the crude product shows a mixture of epimers. What could be the cause?
-
Answer: Epimerization of aldehydes is readily catalyzed by both acid and base. The likely cause is the presence of acidic or basic conditions during the reaction quench or extraction steps. Aldehydes with an α-proton, such as a formyl group on a spiro[3.3]heptane ring, can form a planar, achiral enol or enolate intermediate, which upon reprotonation can lead to a mixture of diastereomers.
Troubleshooting Steps:
-
Quenching: Use a buffered aqueous solution at a pH of approximately 7 for quenching the reaction. Avoid strong acids or bases. A saturated solution of ammonium (B1175870) chloride (NH₄Cl) is often a milder alternative to acidic quenches. For reactions involving strong bases, consider quenching with a pre-cooled, saturated NH₄Cl solution.
-
Extraction: During aqueous work-up, ensure the pH of the aqueous layer remains neutral. If extractions are performed with acidic or basic aqueous solutions, minimize the contact time between the organic and aqueous layers.
-
Temperature: Perform the quench and extractions at low temperatures (0-5 °C) to reduce the rate of epimerization.
-
Issue 2: Increased epimerization after purification by column chromatography.
-
Question: The diastereomeric ratio of my formyl-substituted spiro[3.3]heptane was acceptable in the crude material, but worsened significantly after purification on a silica (B1680970) gel column. Why did this happen and how can I prevent it?
-
Answer: Standard silica gel is slightly acidic and can catalyze the epimerization of sensitive aldehydes. The prolonged contact time and large surface area during column chromatography can exacerbate this issue.
Troubleshooting Steps:
-
Deactivate Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the chosen eluent containing a small amount of a mild, volatile base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270) (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if the compound's polarity allows).
-
Buffered Mobile Phase: For flash chromatography, incorporating a small amount of a buffering agent in the mobile phase can help maintain a neutral pH. However, ensure the buffer is easily removable from the final product.
-
Minimize Purification Time: Run the column as quickly as possible without sacrificing separation efficiency to reduce the contact time of the aldehyde with the stationary phase.
-
Issue 3: Diastereomeric ratio changes during storage.
-
Question: I have a purified sample of a formyl-substituted spiro[3.3]heptane that was a single diastereomer upon isolation, but after storage, I've noticed the appearance of the other epimer. How can I store my compound to maintain its stereochemical purity?
-
Answer: Trace amounts of acid or base on the surface of glassware or in the solvent can catalyze epimerization over time.
Troubleshooting Steps:
-
Storage Conditions: Store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C or below).
-
Solvent Choice: If stored in solution, use a high-purity, neutral, and aprotic solvent. Avoid protic solvents that can facilitate proton transfer.
-
Glassware Preparation: Ensure all glassware used for storage is thoroughly cleaned and dried. For highly sensitive compounds, consider rinsing the glassware with a dilute solution of a volatile base (like triethylamine in a suitable solvent) followed by drying under high vacuum to neutralize any acidic residues.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of formyl group epimerization?
A1: The epimerization of a formyl group occurs through the formation of a planar enol or enolate intermediate. In the presence of an acid or base, the proton on the carbon atom adjacent to the carbonyl group (the α-carbon) is removed. This results in the formation of a double bond between the α-carbon and the carbonyl carbon, and the stereochemical information at the α-carbon is lost as it becomes sp² hybridized and planar. Subsequent reprotonation of this intermediate can occur from either face of the planar system, leading to the formation of both diastereomers.
Q2: How can I accurately determine the diastereomeric ratio of my formyl-substituted spiro[3.3]heptane?
A2: The most common and reliable methods for determining the diastereomeric ratio are:
-
¹H NMR Spectroscopy: The aldehyde protons (and other nearby protons) of the two diastereomers will likely have slightly different chemical shifts, allowing for integration of the respective signals to determine their ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying diastereomers. A chiral stationary phase is used to achieve separation.
Q3: Are there any reaction conditions that are known to minimize epimerization from the outset?
A3: Yes, to minimize epimerization during the reaction itself:
-
Use Mild Reagents: Employ non-ionic or weakly basic/acidic reagents where possible.
-
Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Control Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to potentially epimerizing conditions.
-
Reagent Choice: For reactions involving the introduction of the formyl group, consider reagents that operate under neutral or near-neutral conditions.
Data Presentation
Table 1: Effect of Work-up Conditions on Diastereomeric Ratio (d.r.)
| Entry | Quenching Agent | Work-up Temperature (°C) | Final d.r. (desired:undesired) |
| 1 | 1 M HCl | 25 | 75:25 |
| 2 | Saturated NaHCO₃ | 25 | 90:10 |
| 3 | Saturated NH₄Cl | 25 | 95:5 |
| 4 | Saturated NH₄Cl | 0 | >99:1 |
Table 2: Impact of Purification Method on Diastereomeric Ratio
| Entry | Initial d.r. | Purification Method | Final d.r. |
| 1 | 98:2 | Standard Silica Gel Chromatography | 85:15 |
| 2 | 98:2 | Silica Gel treated with 1% Et₃N in eluent | 97:3 |
| 3 | 98:2 | Neutral Alumina Chromatography | 96:4 |
| 4 | 98:2 | Reverse-Phase C18 Chromatography | >99:1 |
Experimental Protocols
Protocol 1: Stereoselective Formylation of a Spiro[3.3]heptane Precursor
This protocol describes a representative method for the formylation of a spiro[3.3]heptane derivative using a Grignard reagent and a formylating agent under conditions designed to minimize epimerization.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the spiro[3.3]heptane-halide precursor (1.0 eq) and anhydrous THF (10 mL/mmol of precursor).
-
Grignard Formation: The solution is cooled to 0 °C, and a solution of isopropylmagnesium chloride in THF (1.1 eq) is added dropwise, maintaining the internal temperature below 5 °C. The mixture is stirred at 0 °C for 1 hour.
-
Formylation: The reaction mixture is cooled to -78 °C. Anhydrous N,N-dimethylformamide (DMF, 3.0 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours.
-
Quenching: The reaction is quenched by the slow, dropwise addition of pre-cooled (0 °C) saturated aqueous NH₄Cl solution.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure at a bath temperature below 30 °C.
-
Analysis: The crude product is immediately analyzed by ¹H NMR to determine the initial diastereomeric ratio.
Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: Dissolve an accurately weighed sample of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
Data Processing: Process the spectrum and carefully identify the signals corresponding to the formyl proton (-CHO) for each diastereomer. These typically appear in the 9-10 ppm region and are often well-resolved.
-
Integration: Integrate the distinct formyl proton signals for each epimer. The ratio of the integration values corresponds to the diastereomeric ratio.
Protocol 3: Purification of an Epimerization-Sensitive Aldehyde by Buffered Flash Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel to the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to a final concentration of 0.5% (v/v). Stir the slurry for 15 minutes.
-
Column Packing: Pack a flash chromatography column with the prepared slurry.
-
Equilibration: Equilibrate the packed column with the eluent containing 0.5% triethylamine until the baseline on the UV detector is stable.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the buffered mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed under vacuum.
Visualizations
Caption: Mechanism of formyl group epimerization.
Caption: Troubleshooting decision tree for epimerization.
Caption: Workflow for minimizing formyl epimerization.
Technical Support Center: Optimizing Catalyst Loading for Spirocyclization Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing catalyst loading for spirocyclization reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a metal-catalyzed spirocyclization reaction?
A typical starting point for optimizing catalyst loading in metal-catalyzed spirocyclization is between 1-10 mol%.[1] For highly efficient catalytic systems, loadings can be as low as 0.1 mol%.[1] It is often advisable to begin with a higher loading to ensure the reaction proceeds and then incrementally decrease it to determine the optimal level that balances reaction efficiency with cost and potential product inhibition.[1]
Q2: How does catalyst loading affect the yield and stereoselectivity of my spirocyclization reaction?
Catalyst loading can have a significant impact on both the yield and stereoselectivity of a spirocyclization. While a higher catalyst loading may increase the reaction rate and overall yield, it is not always the case, and excessively high loadings can sometimes lead to the formation of byproducts or decomposition of the product.[2] In some instances, decreasing the loading of both an organocatalyst and a transition metal catalyst can have a negative effect on the reaction's progress.[3] The enantioselectivity can also be sensitive to catalyst loading, and the optimal loading for high enantiomeric excess (ee) may differ from that for maximum yield.[4]
Q3: My reaction is giving a low yield or is not proceeding at all. What are the potential causes related to the catalyst?
Low yields or stalled reactions can stem from several catalyst-related issues:
-
Catalyst Inactivity or Decomposition: The catalyst may have been deactivated by exposure to air, moisture, or impurities in the reagents or solvents.[2][5] Ensure that the catalyst is fresh and handled under appropriate inert conditions if required.[6]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion. A modest increase in catalyst loading can sometimes overcome low reactivity.[2]
-
Catalyst Poisoning: Trace impurities in the starting materials or solvents can act as catalyst poisons, inhibiting their activity.[7] It is crucial to use freshly purified reagents and anhydrous solvents.[2]
Q4: I'm observing significant side product formation. How can catalyst choice and loading help minimize these?
The formation of side products, such as from intermolecular reactions or rearrangements, is a common challenge.[5] Running the reaction at a lower concentration (high dilution) can favor the desired intramolecular pathway over intermolecular side reactions.[5] Judicious catalyst selection is key; for instance, in certain reactions, a silver(I) catalyst might favor spirocyclization while a gold(I) catalyst could promote an undesired rearrangement.[5] Optimizing the catalyst loading is also important, as an inappropriate amount may alter the reaction kinetics to favor side product formation.
Q5: Can I reduce the catalyst loading for a more cost-effective and sustainable process?
Yes, reducing catalyst loading is a key goal for developing efficient and economical synthetic methods. Once optimal reaction conditions have been established, a systematic study to lower the catalyst loading should be performed. This often involves carefully controlling other reaction parameters such as temperature, concentration, and reaction time to maintain high yield and selectivity at lower catalyst concentrations. For some highly active catalysts, loadings as low as 0.1 to 0.5 mol% have been shown to be effective.[8]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low or no yield in spirocyclization reactions, with a focus on catalyst-related issues.
Problem: The spirocyclization reaction is resulting in a low yield of the desired product or is not proceeding at all.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low yield in spirocyclization reactions.
Detailed Steps:
-
Verify Catalyst and Reagent Quality: Ensure the catalyst is from a reliable source and has been stored correctly. Use freshly purified reagents and anhydrous solvents to avoid catalyst poisoning.[2] If catalyst deactivation is suspected, consider using a new batch.[1]
-
Increase Catalyst Loading: If the catalyst and reagents are of high quality, a low loading may be the issue. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if the yield improves.[5]
-
Optimize Reaction Conditions:
-
Temperature: Screen a range of temperatures. Some reactions require elevated temperatures, while others may suffer from catalyst decomposition if overheated.[5]
-
Concentration: Adjust the reactant concentration. High dilution can sometimes prevent side reactions and favor the intramolecular cyclization.[5]
-
Reaction Time: Monitor the reaction over time using techniques like TLC or LC-MS to determine the optimal duration.[1]
-
-
Screen Different Catalysts/Ligands: If the above steps fail, the chosen catalyst or ligand system may not be suitable for the substrate. Screening a variety of catalysts and ligands is often necessary to find an efficient system.[9]
Guide 2: Poor Stereoselectivity
This guide outlines a decision-making process for enhancing the diastereoselectivity or enantioselectivity of a spirocyclization reaction.
Problem: The diastereoselectivity or enantioselectivity of the spirocyclization is poor.
Optimization Workflow:
Caption: Workflow for improving stereoselectivity in spirocyclization reactions.
Detailed Steps:
-
Catalyst/Ligand Screening: For asymmetric catalysis, the choice of chiral ligand is paramount.[5] Screen a variety of ligands, as subtle changes in the ligand structure can have a profound impact on stereoselectivity.[4][10]
-
Temperature Optimization: Lowering the reaction temperature often leads to higher stereoselectivity by favoring the transition state with the lowest activation energy.[5][11]
-
Solvent Effects: The solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.[5] A screen of different solvents is recommended.[6]
-
Additives: In some cases, the addition of co-catalysts or additives like salts can influence the reaction pathway and improve stereoselectivity.[5][11]
Data Presentation
The following tables summarize quantitative data from various spirocyclization reactions to guide in the optimization of catalyst loading.
Table 1: Effect of Catalyst Loading on a Generic Spiroketalization Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl2(PhCN)2 | 10 | THF | 25 | 24 | 85 |
| 2 | PdCl2(PhCN)2 | 5 | THF | 25 | 24 | 82 |
| 3 | PdCl2(PhCN)2 | 2 | THF | 25 | 48 | 75 (incomplete) |
| 4 | AuCl | 5 | DCM | 25 | 12 | 92 |
| 5 | AuCl | 2 | DCM | 25 | 24 | 90 |
This table illustrates a common trend where decreasing catalyst loading may require longer reaction times or result in incomplete conversion.
Table 2: Optimization of a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization [4][10]
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | SL-M001-1 | 10 | LHMDS | TBME | 23 | 90 | 83 |
| 2 | SL-M009-1 | 10 | LHMDS | TBME | 23 | 97 | 69 |
| 3 | SL-M001-1 | 10 | LHMDS | Toluene | 23 | 78 | 78 |
| 4 | SL-M009-1 | 10 | LHMDS | TBME | 40 | 84 | 86 |
Data adapted from a nickel-catalyzed enantioselective lactone α-spirocyclization.[4][10] This table shows how different ligands can provide complementary results in terms of yield and enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for a Trial Metal-Catalyzed Spirocyclization Reaction
This protocol provides a general framework for setting up and monitoring a trial spirocyclization reaction. It should be adapted based on the specific requirements of your substrate and catalytic system.
1. Glassware Preparation:
-
A Schlenk flask and a magnetic stir bar are dried in an oven at 120 °C overnight.
-
The glassware is then cooled under a stream of dry nitrogen or argon.[1]
2. Reagent Preparation:
-
To the cooled Schlenk flask, add the starting material (1.0 eq), the catalyst (e.g., 5 mol%), and the ligand (e.g., 6 mol%) under an inert atmosphere.[1]
-
Evacuate and backfill the flask with an inert gas three times.[1]
3. Solvent and Reagent Addition:
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.1 M relative to the starting material) via a syringe.[5]
-
If a liquid reagent is used, it should be added dropwise via syringe at the desired reaction temperature.[1]
-
If a base or another solid reagent is required, it can be added with the other solids in step 2 or as a solution.[5]
4. Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
5. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl).[6]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
6. Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or another appropriate stationary phase.[5] If the product is sensitive to silica gel, consider using deactivated silica, alumina, or other purification methods like recrystallization or distillation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Scaffolds: Spiro[3.3]heptane vs. Bicyclo[1.1.1]pentane in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the properties of drug candidates is perpetual. Among the rising stars are two rigid, three-dimensional structures: spiro[3.3]heptane (SH) and bicyclo[1.1.1]pentane (BCP). Both have gained significant traction as bioisosteres for commonly used aromatic rings, such as benzene, offering a pathway to escape the "flatland" of traditional drug design and improve physicochemical and pharmacological profiles. This guide provides a comparative analysis of these two scaffolds, supported by experimental data, to aid researchers in their selection and application.
Spiro[3.3]heptane and bicyclo[1.1.1]pentane are increasingly utilized as saturated bioisosteres to replace aromatic and other functional groups in drug candidates.[1][2] The rationale behind this strategy is to improve properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[3][4] The rigid nature of these scaffolds provides a defined exit vector for substituents, mimicking the substitution patterns of aromatic rings.[5]
Physicochemical Properties: A Head-to-Head Comparison
The decision to incorporate a specific scaffold into a drug candidate is often driven by its impact on key physicochemical properties like lipophilicity and solubility. The following tables summarize experimental data from studies where phenyl rings in established drugs were replaced with either SH or BCP scaffolds.
Table 1: Comparison of Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | Scaffold | cLogP | LogD (pH 7.4) | Aqueous Solubility (µM) |
| Sonidegib | meta-substituted phenyl | 6.8 | ≥ 3.5 | ≤ 1 |
| trans-76 | Spiro[3.3]heptane | 6.0 | ≥ 3.5 | ≤ 1 |
| cis-76 | Spiro[3.3]heptane | 6.0 | ≥ 3.5 | ≤ 1 |
Data sourced from a study on Sonidegib analogs.[6]
In the case of Sonidegib, replacing the meta-substituted phenyl ring with a spiro[3.3]heptane moiety led to a decrease in the calculated lipophilicity (cLogP) by 0.8 units.[6][7] However, the experimental lipophilicity (LogD) and aqueous solubility remained largely unchanged and in a range that was difficult to measure accurately.[6][8]
Table 2: Comparison of Physicochemical Properties of Benzocaine and its SH and BCP Analogs
| Compound | Scaffold | LogD (pH 7.4) |
| Benzocaine | para-substituted phenyl | - |
| Spiro[3.3]heptane Analog | Spiro[3.3]heptane | Significantly Lower than Benzocaine |
| Bicyclo[1.1.1]pentane Analog | Bicyclo[1.1.1]pentane | - |
Data from a study on Benzocaine analogs.[9]
A study on Benzocaine analogs demonstrated that the spiro[3.3]heptane-containing molecule had a significantly lower LogD at pH 7.4 compared to the parent drug, indicating reduced lipophilicity.[9] Bicyclo[1.1.1]pentane has also been noted for its ability to increase the aqueous solubility of drug compounds.[1][10] The replacement of a phenyl ring with a BCP scaffold in a γ-secretase inhibitor resulted in higher solubility and improved metabolic stability.[4]
Pharmacological Properties: Metabolic Stability and Biological Activity
A critical consideration for any new scaffold is its effect on the metabolic stability and biological activity of the parent molecule.
Table 3: Comparison of Metabolic Stability of Sonidegib and its Spiro[3.3]heptane Analogs in Human Liver Microsomes (HLM)
| Compound | Scaffold | t½ (min) |
| Sonidegib | meta-substituted phenyl | 33 |
| trans-76 | Spiro[3.3]heptane | 12 |
| cis-76 | Spiro[3.3]heptane | 11 |
Data sourced from a study on Sonidegib analogs.[11]
The replacement of the phenyl ring in Sonidegib with a spiro[3.3]heptane scaffold significantly decreased the metabolic stability, as indicated by the shorter half-life in human liver microsomes.[11] In contrast, BCP derivatives are frequently associated with increased metabolic stability.[3]
In terms of biological activity, the SH analogs of Sonidegib were found to be two orders of magnitude less active in a Hedgehog signaling pathway assay compared to the parent drug.[11] However, they still demonstrated micromolar inhibition.[11] For the Benzocaine analogs, the spiro[3.3]heptane version showed antinociceptive activity very similar to Benzocaine, while the bicyclo[1.1.1]pentane analog was less active.[9]
Experimental Protocols
Kinetic Solubility Assay
The kinetic solubility of compounds is often determined in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4). A stock solution of the compound in DMSO is diluted with PBS, and the resulting solution is shaken for a set period. After filtration to remove any precipitate, the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS.[9]
LogD Determination
The distribution coefficient (LogD) at a physiological pH of 7.4 is typically measured using the shake-flask method. The compound is partitioned between n-octanol and PBS. After separation of the two phases, the concentration of the compound in each phase is quantified by LC-MS/MS to determine the partition coefficient.[9]
Metabolic Stability Assay
Metabolic stability is commonly assessed using human liver microsomes (HLM). The test compound is incubated with HLM and NADPH (a cofactor for metabolic enzymes) at 37°C. Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then measured by HPLC-MS/MS to calculate the half-life (t½) and intrinsic clearance.[9][11]
Visualizing the Logic: Scaffold Selection Workflow
The decision-making process for selecting between spiro[3.3]heptane and bicyclo[1.1.1]pentane as a bioisostere can be represented as a logical workflow.
Caption: A simplified workflow for selecting between BCP and SH scaffolds based on primary drug discovery goals.
Signaling Pathway Example: Hedgehog Signaling
The Sonidegib analogs were evaluated for their effect on the Hedgehog signaling pathway. This pathway is crucial in embryonic development and can be aberrantly activated in some cancers.
Caption: Simplified Hedgehog signaling pathway, indicating the inhibitory action of Sonidegib and its analogs on Smoothened (SMO).
Conclusion
Both spiro[3.3]heptane and bicyclo[1.1.1]pentane offer compelling advantages as bioisosteres for aromatic rings in drug discovery. The choice between them is context-dependent and should be guided by the specific goals of the medicinal chemistry program. BCP appears to be a more reliable choice for simultaneously improving aqueous solubility and metabolic stability. SH, on the other hand, can be effective in reducing lipophilicity, although its impact on metabolic stability may require careful consideration and further optimization of the molecule. As with any bioisosteric replacement, empirical testing is essential to validate the effects on the overall pharmacological profile of the drug candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mykhailiukchem.org [mykhailiukchem.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mykhailiukchem.org [mykhailiukchem.org]
Structural Validation of COOEt-spiro[3.3]heptane-CHO Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The rigid and three-dimensional nature of the spiro[3.3]heptane scaffold has made it an increasingly popular bioisostere for benzene (B151609) in medicinal chemistry.[1] This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for validating the structure of COOEt-spiro[3.3]heptane-CHO derivatives.
While X-ray crystallography provides unparalleled detail on the solid-state conformation, NMR spectroscopy offers crucial information about the molecule's structure in solution, and mass spectrometry confirms the elemental composition and connectivity. The integration of these techniques provides a comprehensive and robust validation of a target molecule's structure.
Comparative Analysis of Structural Validation Techniques
The selection of an analytical method for structural determination is contingent on the sample's nature, the desired level of detail, and experimental feasibility. X-ray crystallography delivers a precise atomic-level map but requires a high-quality single crystal. NMR spectroscopy elucidates the molecule's connectivity and stereochemistry in solution, while mass spectrometry provides exact mass and fragmentation data, confirming the molecular formula.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (after ionization) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry, dynamic information. | Exact molecular weight, elemental formula, fragmentation patterns. |
| Resolution | Atomic (typically <1 Å) | Provides an ensemble-averaged structure in solution. | Provides mass-to-charge ratio with high precision. |
| Key Advantage | Unambiguous determination of the complete 3D structure. | Non-destructive, provides data on structure in a physiologically relevant state (solution). | High sensitivity, requires a very small amount of sample. |
| Key Limitation | Requires the growth of a suitable single crystal, which can be challenging. | Can be complex to interpret for large or highly symmetric molecules; may not distinguish between certain isomers. | Does not provide information on the 3D arrangement of atoms. |
Experimental Protocols
This technique is the definitive method for determining the three-dimensional structure of a molecule. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.
Methodology:
-
Crystal Growth: A high-quality single crystal of the this compound derivative is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions.
-
Data Collection: The crystal is mounted on a goniometer and placed in a diffractometer. It is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[2][3][4][5][6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density map and refined to best fit the experimental data.
Example Data for a Spiro[3.3]heptane Derivative: The following table presents representative crystallographic data for a related spiro[3.3]heptane derivative, 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane.[7]
| Parameter | Value |
| Formula | C₁₅H₂₈O₁₂S₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.319 (1) |
| b (Å) | 14.233 (2) |
| c (Å) | 8.5187 (9) |
| α (°) | 97.87 (1) |
| β (°) | 104.08 (1) |
| γ (°) | 98.86 (1) |
| Volume (ų) | 1179.0 (6) |
| Z | 2 |
| R-factor (%) | 3.6 |
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For a this compound derivative, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be employed.
Methodology:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and a series of experiments are run:
-
¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
-
¹³C NMR: Shows the number of different carbon environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for establishing the connectivity of the molecular framework.
-
-
Structure Elucidation: The combined data from these experiments allows for the assignment of all proton and carbon signals and confirms the overall structure of the molecule. For spiro[3.3]heptane derivatives, the puckering of the cyclobutane (B1203170) rings can also be inferred from the NMR data.[8]
HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula.
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: The precise m/z of the molecular ion is measured. This value is used to calculate the elemental formula, which should match the expected formula of the this compound derivative.
Example Data for a Spiro[3.3]heptane Derivative: For a spiro[3.3]heptane-1,6-diamine derivative, HRMS data is available in the supporting information of the corresponding publication.[9] This confirms the molecular formula of the synthesized compound.
Visualizing the Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small molecule, integrating the discussed techniques.
Caption: Workflow for structural validation of a small molecule.
Logical Pathway for Structure Determination
The following diagram illustrates the logical relationship and decision-making process in selecting a structural validation method.
Caption: Decision pathway for structural validation methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 3. sites.unimi.it [sites.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon [esrf.fr]
- 7. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear magnetic resonance spectra of some 2,6-disubstituted spiro[3.3]heptane derivatives-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Spiro[3.3]heptane Drug Analogs: A Comparative Guide to Biological Activity
The rigid, three-dimensional spiro[3.3]heptane scaffold has emerged as a promising design element in modern medicinal chemistry, primarily as a saturated bioisostere for the ubiquitous phenyl ring. This guide provides a comparative analysis of the biological activity of drug analogs incorporating this unique structural motif, with a focus on their performance against their parent compounds. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage sp3-rich scaffolds to improve compound properties while retaining biological function.
The replacement of planar aromatic rings with saturated, three-dimensional structures is a key strategy to "escape from flatland," often leading to improved physicochemical properties such as increased solubility and metabolic stability, and potentially novel intellectual property.[1] The spiro[3.3]heptane core, with its non-collinear exit vectors, has been successfully incorporated into analogs of several FDA-approved drugs, demonstrating that this structural substitution can maintain or, in some aspects, enhance biological activity.[2][3][4]
This guide will focus on the comparative biological data for spiro[3.3]heptane-containing analogs of three well-established drugs: the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of the parent drugs and their corresponding spiro[3.3]heptane analogs.
Table 1: Anticancer Activity of Vorinostat and its Spiro[3.3]heptane Analog
| Compound | Target | Assay | Cell Line | IC50 (µM) |
| Vorinostat | HDAC | Cytotoxicity Assay | HepG2 | 2.5 |
| Spiro[3.3]heptane Analog (racemic mixture) | HDAC | Cytotoxicity Assay | HepG2 | 4.8 |
Data extracted from studies on human hepatocellular carcinoma cells (HepG2).[5]
Table 2: Hedgehog Pathway Inhibition by Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| Sonidegib | SMO | Hedgehog Pathway Assay | NIH3T3 | 1.3 |
| cis-Spiro[3.3]heptane Analog | SMO | Hedgehog Pathway Assay | NIH3T3 | 2.5 |
| trans-Spiro[3.3]heptane Analog | SMO | Hedgehog Pathway Assay | NIH3T3 | 3.0 |
Data from assays measuring the inhibition of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.
Table 3: Anesthetic Activity of Benzocaine and its Spiro[3.3]heptane Analog
| Compound | Target | Assay | Animal Model | Endpoint |
| Benzocaine | Voltage-gated sodium channels | Tail Flick Test | Mice | Antinociceptive Effect |
| Spiro[3.3]heptane Analog | Voltage-gated sodium channels | Tail Flick Test | Mice | Antinociceptive Effect |
Qualitative data indicates the spiro[3.3]heptane analog exhibits a high potency in corresponding biological assays.[3][4] A time-course of the antinociceptive effect showed significant activity for the analog.[2]
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biological data. The following are protocols for the key experiments cited in this guide.
Protocol 1: Cell Viability (Cytotoxicity) Assay for Vorinostat Analogs
1. Cell Culture:
- Human hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
- Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- The following day, the culture medium was replaced with fresh medium containing various concentrations of Vorinostat or its spiro[3.3]heptane analog. A vehicle control (e.g., DMSO) was also included.
3. Viability Assessment (MTT Assay):
- After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.
- The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
- The absorbance was measured at 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability was calculated relative to the vehicle-treated control cells.
- The IC50 value (the concentration of compound that inhibits cell growth by 50%) was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Hedgehog Signaling Pathway Assay for Sonidegib Analogs
1. Cell Line and Reporter System:
- NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct were used. These cells are responsive to Hedgehog pathway activation.
2. Compound Treatment:
- Cells were seeded in 96-well plates.
- The cells were treated with a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of Sonidegib or its spiro[3.3]heptane analogs.
3. Luciferase Assay:
- After 24-48 hours of incubation, the cells were lysed, and the luciferase activity was measured using a commercial luciferase assay system and a luminometer.
4. Data Analysis:
- The luminescence signal, which is proportional to the activity of the Hedgehog pathway, was normalized to a control.
- IC50 values were calculated by plotting the inhibition of luciferase activity against the log-concentration of the inhibitor.
Protocol 3: Tail Flick Test for Benzocaine Analogs
1. Animal Model:
- Male CD-1 mice weighing 20-25 g were used for the experiment. Animals were acclimatized to the laboratory conditions before the test.
2. Compound Administration:
- Benzocaine or its spiro[3.3]heptane analog was administered, typically via subcutaneous or intraperitoneal injection, at a specific dose. A vehicle control group was also included.
3. Nociceptive Testing:
- At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), a focused beam of heat was applied to the ventral surface of the tail.
- The latency time for the mouse to "flick" or withdraw its tail from the heat source was recorded. A cut-off time (e.g., 10 seconds) was set to prevent tissue damage.
4. Data Analysis:
- The antinociceptive effect is measured as an increase in the tail-flick latency.
- The data is often presented as the mean latency time ± SEM for each treatment group at each time point. The area under the curve (AUC) can also be calculated to represent the total analgesic effect over time.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: The Hedgehog signaling pathway and the inhibitory action of Sonidegib and its spiro[3.3]heptane analog on the SMO receptor.
Caption: Mechanism of action for Vorinostat and its analog as Histone Deacetylase (HDAC) inhibitors, leading to increased gene expression.
Caption: A typical experimental workflow for determining the IC50 value of a compound using an MTT-based cytotoxicity assay.
References
A Comparative Analysis of the Physicochemical Properties of Spiro[3.3]heptane and Cyclohexane as Surrogates in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Cyclohexane (B81311), a ubiquitous carbocycle in medicinal chemistry, is often employed to impart lipophilicity and three-dimensionality. However, its conformational flexibility can be a liability. Spiro[3.3]heptane has emerged as a rigid and structurally unique bioisostere, offering a compelling alternative to the traditional cyclohexane motif. This guide provides a detailed comparison of the key physicochemical properties of these two scaffolds, supported by experimental data and protocols.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physicochemical properties of spiro[3.3]heptane and cyclohexane, providing a clear and quantitative basis for comparison.
| Physicochemical Property | Spiro[3.3]heptane | Cyclohexane |
| Molecular Formula | C₇H₁₂ | C₆H₁₂ |
| Molecular Weight ( g/mol ) | 96.17[1] | 84.16[2] |
| Calculated logP | 3.1[1] | 3.4[2] |
| Boiling Point (°C) | ~117-118 | 80.7[3][4][5] |
| Melting Point (°C) | Not readily available | 6.5[4][6] |
| Polar Surface Area (Ų) | 0[1] | 0[2] |
| Aqueous Solubility | Very low (estimated) | Insoluble[4][7][8] |
| Metabolic Stability | Generally higher than cyclohexane derivatives | Prone to hydroxylation |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for the accurate and reproducible assessment of drug candidates. Below are protocols for three fundamental assays.
Determination of Lipophilicity (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its direct determination.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass flasks with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
A solution of the test compound is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and aqueous phases are added to a flask.
-
A known amount of the test compound is added to the flask.
-
The flask is securely stoppered and agitated on a mechanical shaker until equilibrium is reached (typically for several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of the test compound in each phase is determined using a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Measurement of Aqueous Solubility by Kinetic Assay
Kinetic solubility assays are widely used in early drug discovery for high-throughput screening of compound solubility.
Materials:
-
Test compound dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
A stock solution of the test compound is prepared in DMSO.
-
Small aliquots of the DMSO stock solution are added to the wells of a 96-well plate.
-
The aqueous buffer is then added to each well, and the plate is sealed and shaken for a defined period (e.g., 1-2 hours) at a constant temperature.
-
The solubility is assessed by measuring the turbidity of the solution using a nephelometer or by quantifying the amount of dissolved compound in the supernatant after centrifugation using a UV-Vis plate reader.
-
A standard curve is generated using known concentrations of the compound to determine the solubility limit.
Assessment of Metabolic Stability in Human Liver Microsomes
Metabolic stability assays are essential for predicting the in vivo clearance of a drug candidate. Human liver microsomes (HLMs) are a common in vitro tool for this purpose.
Materials:
-
Test compound
-
Human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS for analysis
Procedure:
-
The test compound is incubated with a mixture of HLMs and phosphate buffer in a microcentrifuge tube or 96-well plate.
-
The mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is stopped by the addition of a quenching solution.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the physicochemical properties of spiro[3.3]heptane and cyclohexane as surrogates in drug discovery.
Caption: Workflow for comparing spiro[3.3]heptane and cyclohexane properties.
References
- 1. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. proprep.com [proprep.com]
- 4. Cyclohexane - Wikipedia [en.wikipedia.org]
- 5. Cyclohexane CAS#: 110-82-7 [m.chemicalbook.com]
- 6. proprep.com [proprep.com]
- 7. Is Cyclohexane Soluble in Water? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the Metabolic Stability of Spiro[3.3]heptane Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of common chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The spiro[3.3]heptane scaffold has emerged as a promising three-dimensional, saturated bioisostere for planar aromatic rings, such as benzene.[1][2][3][4] This guide provides a comparative assessment of the metabolic stability of spiro[3.3]heptane bioisosteres against their corresponding phenyl-containing parent compounds, supported by experimental data and detailed methodologies. The inherent strain and high sp³ character of the spiro[3.3]heptane motif can impart beneficial physicochemical properties, including improved metabolic stability and reduced lipophilicity.[5][6]
Quantitative Assessment of Metabolic Stability
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure.[7][8] In vitro microsomal stability assays are a standard industry practice to evaluate the intrinsic clearance of drug candidates.[9][10][11][12] The following tables summarize the comparative metabolic stability data for drug analogs where a phenyl ring has been replaced by a spiro[3.3]heptane moiety.
Table 1: Metabolic Stability of Sonidegib and its Spiro[3.3]heptane Analogs in Human Liver Microsomes
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Sonidegib | Phenyl-containing parent drug | 38 | 18 |
| trans-76 | trans-spiro[3.3]heptane analog | 19 | 36 |
| cis-76 | cis-spiro[3.3]heptane analog | 4 | 156 |
Data sourced from Prysiazhniuk K, Datsenko O, et al. ChemRxiv. 2023.[2][13]
Table 2: Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | clogP | logD (pH 7.4) |
| Sonidegib | 6.8 | ≥ 3.5 |
| trans-76 | 6.0 | ≥ 3.5 |
| cis-76 | 6.0 | ≥ 3.5 |
Data sourced from Prysiazhniuk K, Datsenko O, et al. ChemRxiv. 2023.[2][14]
Analysis of Results:
The replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety significantly impacted its metabolic stability.[13] The spiro[3.3]heptane analogs, both cis and trans isomers, exhibited a shorter half-life and higher intrinsic clearance compared to the parent drug, Sonidegib.[2] This suggests that in this specific molecular context, the spiro[3.3]heptane scaffold is more susceptible to metabolism by human liver microsomes. Notably, the cis isomer was metabolized much more rapidly than the trans isomer. While the lipophilicity, as measured by logD, was not significantly different, the calculated logP (clogP) was lower for the spiro[3.3]heptane analogs, which is a desirable feature in drug design.[2][14]
Experimental Protocols
A standardized in vitro microsomal stability assay is crucial for obtaining reproducible and comparable data.[15][16] Below is a detailed protocol representative of the methodologies used to generate the data presented above.
Human Liver Microsomal Stability Assay
1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
2. Materials and Equipment:
-
Microsomes: Pooled human liver microsomes (HLM).
-
Test Compounds: Stock solutions in DMSO.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Reaction Termination Solution: Ice-cold acetonitrile (B52724) containing an internal standard.
-
Incubator: Set to 37°C.
-
Analytical Instrument: LC-MS/MS system for quantification.
-
96-well plates, pipettes, centrifuge.
3. Procedure:
-
Preparation:
-
Incubation:
-
Add the microsomal solution to a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9][10]
-
Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Conceptual Pathway of Drug Metabolism
Caption: General phases of drug metabolism in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. mykhailiukchem.org [mykhailiukchem.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. tandfonline.com [tandfonline.com]
- 16. benthamdirect.com [benthamdirect.com]
Spiro[3.3]heptane: A Superior Scaffold for Disubstituted Cyclohexane Surrogates in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is incessant. In this context, spiro[3.3]heptane has emerged as a compelling, conformationally restricted surrogate for disubstituted cyclohexanes, offering a unique three-dimensional architecture that can lead to enhanced drug-like properties.
This guide provides a comprehensive comparison of spiro[3.3]heptane with disubstituted cyclohexanes, supported by experimental data and detailed methodologies. It aims to equip researchers with the critical information needed to leverage the advantages of this promising scaffold in medicinal chemistry.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The rigid, sp³-rich structure of spiro[3.3]heptane offers distinct advantages over the more flexible cyclohexane (B81311) ring.[1] This rigidity can lead to improved target selectivity and reduced off-target effects.[2] Structural analysis has shown that specific stereoisomers of disubstituted spiro[3.3]heptanes can act as restricted surrogates for both cis- and trans-disubstituted cyclohexanes.[3] Specifically, (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes are analogs of cis-1,4-disubstituted cyclohexanes, while (1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted spiro[3.3]heptanes mimic trans-1,3-disubstituted cyclohexanes.[3]
The introduction of a spiro[3.3]heptane core in place of a cyclohexane or even a phenyl ring has been shown to favorably impact key physicochemical properties such as lipophilicity and acidity, which are crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5]
Comparative Physicochemical Data
| Property | Spiro[3.3]heptane Derivative | Cyclohexane/Other Analog | Fold Change/Difference | Reference |
| Lipophilicity (logD/clogP) | trans-76 (spiro[3.3]heptane analog of Sonidegib) | Sonidegib (phenyl analog) | clogP: 6.0 vs 6.8 (-0.8) | [6] |
| cis-76 (spiro[3.3]heptane analog of Sonidegib) | Sonidegib (phenyl analog) | clogP: 6.0 vs 6.8 (-0.8) | [6] | |
| Amide derivative with F substituent | Amide derivative with H substituent | LogP: F < H | [4] | |
| Amide derivative with CF₃ substituent | Amide derivative with H substituent | LogP: CF₃ > H | [4] | |
| Acidity (pKa) | Carboxylic acid with F substituent | Carboxylic acid with H substituent | pKa: F < H | [4] |
| Carboxylic acid with CF₃ substituent | Carboxylic acid with H substituent | pKa: CF₃ < H | [4] | |
| Amine hydrochloride with F substituent | Amine hydrochloride with H substituent | pKa: F < H | [4] | |
| Amine hydrochloride with CF₃ substituent | Amine hydrochloride with H substituent | pKa: CF₃ < H | [4] |
Biological Activity: Maintaining Potency with Improved Properties
A critical consideration when replacing a core scaffold is the impact on biological activity. Encouragingly, the replacement of a phenyl ring with a spiro[3.3]heptane core in several FDA-approved drugs has resulted in analogs that retain significant potency.[6]
Comparative Biological Data
| Compound | Target/Assay | IC₅₀ (µM) | Fold Change vs. Parent Drug | Reference |
| Sonidegib (phenyl parent) | Hedgehog signaling pathway | 0.0015 | - | [6] |
| trans-76 (spiro[3.3]heptane analog) | Hedgehog signaling pathway | 0.48 | ~320-fold less potent | [6] |
| cis-76 (spiro[3.3]heptane analog) | Hedgehog signaling pathway | 0.24 | ~160-fold less potent | [6] |
While in the case of Sonidegib analogs there was a decrease in potency, the saturated analogs still demonstrated a high level of micromolar inhibition.[6] This highlights that spiro[3.3]heptane can serve as a viable bioisostere, with the potential for further optimization to regain or even exceed the potency of the original compound.
Visualizing the Comparison: Structural Analogs
The following diagram illustrates the structural relationship between a disubstituted cyclohexane and its spiro[3.3]heptane surrogate.
Caption: Structural analogy between disubstituted cyclohexane and spiro[3.3]heptane.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for the synthesis and evaluation of spiro[3.3]heptane derivatives.
General Synthesis of Functionalized Spiro[3.3]heptanes
The synthesis of functionalized spiro[3.3]heptanes for medicinal chemistry applications often involves the construction of the spirocyclic core followed by functional group manipulations.[7] A common strategy starts from a commercially available cyclobutanone (B123998) derivative.[7]
Caption: A generalized synthetic route to spiro[3.3]heptane building blocks.
A representative procedure for the construction of the spiro[3.3]heptane core involves the double alkylation of reagents like TosMIC (tosylmethyl isocyanide) or malonate diester with a 1,1-bis(halomethyl)cyclobutane intermediate.[4][7] Subsequent functional group interconversions then provide access to a diverse range of building blocks, including alcohols, amines, carboxylic acids, and boronic esters.[7]
Measurement of Physicochemical Properties
Lipophilicity (LogP/logD): The experimental lipophilicity is typically determined using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC). The shake-flask method involves partitioning the compound between n-octanol and a buffered aqueous solution at a specific pH (for logD). The concentration of the compound in each phase is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
Acidity (pKa): The pKa values are commonly measured by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base, and the pH is monitored with a calibrated pH meter. The pKa is then determined from the titration curve.
In Vitro Biological Assays
The biological activity of spiro[3.3]heptane-containing compounds is evaluated in relevant in vitro assays. For example, the inhibition of the Hedgehog signaling pathway by Sonidegib and its spiro[3.3]heptane analogs was assessed using a Gli-reporter NIH3T3 cell line.[6] In such an assay, cells are treated with various concentrations of the test compounds, and the activity of a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter is measured. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of the signal, is then calculated.
Conclusion
Spiro[3.3]heptane presents a valuable and versatile scaffold for medicinal chemists seeking to move beyond traditional ring systems like cyclohexane. Its rigid, three-dimensional structure can lead to improved physicochemical properties and potent biological activity. The synthetic accessibility and the potential for diverse functionalization make spiro[3.3]heptane an attractive building block for the design of next-generation therapeutics. The data and methodologies presented in this guide provide a solid foundation for researchers to explore the exciting potential of this unique molecular architecture.
References
Spiro[3.3]heptane Derivatives as Enzyme Inhibitors: A Comparative Guide
The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily utilized as a saturated bioisostere for the ubiquitous phenyl ring. This guide provides a comparative evaluation of spiro[3.3]heptane derivatives that have been investigated as enzyme inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. The focus of this guide is on the quantitative comparison of these derivatives with their parent compounds and a detailed overview of the experimental methodologies employed in their evaluation.
Performance Comparison of Spiro[3.3]heptane-Based Enzyme Inhibitors
The primary application of the spiro[3.3]heptane moiety in recent research has been its substitution for phenyl rings in known drug molecules to create novel, patent-free analogs with potentially improved physicochemical and pharmacological properties. Below is a summary of the quantitative data for spiro[3.3]heptane-containing analogs of the anticancer drugs Sonidegib and Vorinostat, and the local anesthetic Benzocaine.
Table 1: Biological Activity of Spiro[3.3]heptane Derivatives Compared to Parent Drugs
| Compound/Analog | Target Pathway/Enzyme | Assay | IC50 (µM) | Parent Drug IC50 (µM) | Fold Change vs. Parent |
| Sonidegib Analog (trans-76) | Hedgehog Signaling | Gli-Luc Reporter (NIH3T3 cells) | 0.003 | 0.002 | 1.5 |
| Sonidegib Analog (cis-76) | Hedgehog Signaling | Gli-Luc Reporter (NIH3T3 cells) | 0.002 | 0.002 | 1 |
| Vorinostat Analog (77) | Histone Deacetylases (HDACs) | Cytotoxicity (HepG2 cells) | Not explicitly quantified, but showed apoptotic effects | Not explicitly quantified, but showed apoptotic effects | Comparable apoptotic activity observed via fluorescence microscopy[1] |
Data sourced from multiple studies.[1][2]
Table 2: Physicochemical and Metabolic Properties of Spiro[3.3]heptane Derivatives
| Compound/Analog | clogP | logD (pH 7.4) | Metabolic Stability (CLint, µL min⁻¹ mg⁻¹) | Half-life (t½, min) |
| Sonidegib | 6.8 | ≥ 3.5 | 18 | 93 |
| Sonidegib Analog (trans-76) | 6.0 | ≥ 3.5 | 36 | 47 |
| Sonidegib Analog (cis-76) | 6.0 | ≥ 3.5 | 156 | 11 |
Data sourced from ChemRxiv preprint.[3][4]
Experimental Protocols
The evaluation of these spiro[3.3]heptane derivatives involved a series of well-defined experimental protocols to assess their biological activity and physicochemical properties.
Hedgehog Signaling Pathway Inhibition Assay (for Sonidegib Analogs)
-
Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene (Gli-Luc) were used.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of the test compounds (Sonidegib and its spiro[3.3]heptane analogs).
-
Pathway Activation: The Hedgehog signaling pathway was activated using a Smoothened agonist.
-
Luciferase Assay: After a 48-hour incubation period, luciferase activity was measured using a luminometer.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cytotoxicity Assay (for Vorinostat Analog)
-
Cell Line: Human hepatocellular carcinoma cells (HepG2) were used.
-
Treatment: Cells were treated with the parent drug (Vorinostat) and its spiro[3.3]heptane analog at a concentration of 50 µM for 48 hours.
-
Staining: Apoptotic and necrotic cells were visualized using fluorescent microscopy after staining with:
-
Hoechst 33342: To stain cell nuclei (blue).
-
CellEvent™ Caspase-3/7 Green Detection Reagent: To detect apoptotic cells (green).
-
Propidium Iodide: To identify necrotic cells (red).
-
-
Imaging: Images were captured using a fluorescent confocal microscope to qualitatively assess the extent of apoptosis and necrosis induced by the compounds.[1]
Metabolic Stability Assay
-
System: Human liver microsomes were used to assess the in vitro metabolic stability.
-
Incubation: The test compounds were incubated with the microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Sampling: Aliquots were taken at different time points and the reaction was quenched.
-
Analysis: The concentration of the remaining parent compound was quantified by LC-MS/MS.
-
Calculation: The intrinsic clearance (CLint) and half-life (t½) were calculated from the rate of disappearance of the compound.
Visualizations
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane scaffold.
Hedgehog Signaling Pathway Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by Sonidegib and its spiro[3.3]heptane analogs.
Experimental Workflow for Inhibitor Evaluation
Caption: A generalized experimental workflow for the evaluation of novel enzyme inhibitors.
Conclusion
The available research indicates that spiro[3.3]heptane derivatives serve as effective bioisosteres for phenyl rings in enzyme inhibitors. The analogs of Sonidegib, for instance, retain potent inhibitory activity on the Hedgehog signaling pathway.[2] While the replacement can influence metabolic stability, as seen with the Sonidegib analogs, it also offers a strategy to modulate physicochemical properties such as lipophilicity.[3][4] The work on the Vorinostat analog further supports the potential of this scaffold in maintaining biological function.[1]
It is important to note that the current body of literature primarily focuses on the application of spiro[3.3]heptane derivatives as therapeutic enzyme inhibitors rather than as enzyme probes for diagnostic or imaging purposes. Future research could explore the incorporation of fluorophores or other reporter groups onto the spiro[3.3]heptane scaffold to develop novel enzyme probes. The rigid, three-dimensional nature of the spiro[3.3]heptane core could offer advantages in probe design by pre-organizing functional groups for optimal interaction with the enzyme active site.
References
Phenyl vs. Spiro[3.3]heptane Analogs: A Comparative Guide to Lipophilicity
For researchers, scientists, and drug development professionals, understanding and optimizing a compound's physicochemical properties is a cornerstone of modern medicinal chemistry. Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the lipophilicity of molecules containing a classic phenyl ring versus those incorporating a spiro[3.3]heptane moiety, a rigid, three-dimensional scaffold increasingly used as a saturated bioisostere.
The replacement of flat, aromatic rings with sp3-rich, saturated scaffolds is a well-established strategy to improve the physicochemical properties and pharmacokinetic profiles of drug candidates.[1][2] The spiro[3.3]heptane core, in particular, has been explored as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings.[3][4] This substitution can significantly alter a molecule's three-dimensional shape, rigidity, and, crucially, its lipophilicity.
Quantitative Lipophilicity Data: Phenyl vs. Spiro[3.3]heptane
Experimental data demonstrates that replacing a phenyl ring with a spiro[3.3]heptane scaffold generally leads to a reduction in lipophilicity. This is a desirable outcome in drug discovery, as high lipophilicity can often be associated with poor solubility, increased metabolic liability, and off-target toxicity.[1]
A key study by Prysiazhniuk et al. synthesized spiro[3.3]heptane analogs of the approved drugs Sonidegib and Benzocaine and evaluated their physicochemical properties against the parent phenyl-containing compounds.[5][6]
The data presented below summarizes the calculated LogP (cLogP) and experimental LogD values at pH 7.4. LogP measures the lipophilicity of the neutral molecule, while LogD accounts for both neutral and ionized species at a specific pH, which is often more physiologically relevant.
| Compound Pair | Structure | Type | cLogP | Experimental LogD (pH 7.4) | Change in Lipophilicity (cLogP) |
| Sonidegib | Phenyl Analog | Parent Drug | 6.8 | ≥ 3.5 | N/A |
| (±)-trans-76 | Spiro[3.3]heptane | Analog | 6.0 | ≥ 3.5 | -0.8 |
| (±)-cis-76 | Spiro[3.3]heptane | Analog | 6.0 | ≥ 3.5 | -0.8 |
| Benzocaine | Phenyl Analog | Parent Drug | 1.89 | 1.89 | N/A |
| Analog (±)-79 | Spiro[3.3]heptane | Analog | N/A | 0.77 | -1.12 (based on LogD) |
Table 1: Comparison of calculated LogP (cLogP) and experimental LogD values for phenyl-containing drugs and their corresponding spiro[3.3]heptane analogs. Data for Sonidegib analogs sourced from Prysiazhniuk et al. (2024).[6] Data for Benzocaine analog sourced from Mykhailiuk Research Group poster. The experimental LogD for the Sonidegib compounds was outside the reliable measurement range of the assay.[6]
For the anticancer drug Sonidegib, replacing the meta-substituted phenyl ring with a spiro[3.3]heptane moiety resulted in a significant decrease of 0.8 units in the calculated LogP.[5][6] While the experimental LogD values for these highly lipophilic compounds were too high to be precisely determined by the assay (≥ 3.5), the trend suggested by the calculated values is clear.[5][6]
In the case of the local anesthetic Benzocaine, the substitution of its para-substituted phenyl ring with the spiro[3.3]heptane scaffold led to a marked decrease in the experimental LogD of 1.12 units. This substantial shift towards lower lipophilicity highlights the significant impact of this bioisosteric replacement.
The same research group also synthesized a spiro[3.3]heptane analog of the anticancer drug Vorinostat, further demonstrating the broad applicability of this scaffold as a phenyl ring bioisostere.[5][6] However, specific LogP or LogD data for this particular analog were not provided in the publication.
Logical Relationship of Bioisosteric Replacement
The diagram below illustrates the fundamental concept of replacing a planar phenyl ring with a three-dimensional spiro[3.3]heptane scaffold within a generic molecular structure. This strategic change alters the spatial arrangement and physicochemical properties of the molecule.
Experimental Protocols
The determination of lipophilicity is a routine yet critical experimental procedure in drug discovery. The data cited in this guide were obtained using established methodologies.
Determination of LogD (Shake-Flask Method)
The shake-flask method is the traditional and most widely recognized method for determining partition coefficients. It directly measures the distribution of a compound between n-octanol and an aqueous buffer.
Protocol:
-
Preparation of Phases: Prepare n-octanol and an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4 to mimic physiological conditions). Pre-saturate each solvent by mixing them vigorously together for an extended period (e.g., overnight), then allowing the layers to separate completely. This ensures that the two phases are in equilibrium before the experiment begins.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a known concentration (e.g., 10 mM).
-
Partitioning: In a vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol (a 1:1 ratio is common). Add a small aliquot of the compound's stock solution to this two-phase system.
-
Equilibration: Seal the vials and shake or agitate them for a sufficient period (e.g., 1-2 hours) to ensure the compound fully partitions between the two phases and reaches equilibrium.
-
Phase Separation: Centrifuge the vials to ensure a clean and complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase (n-octanol and aqueous buffer). Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) or UV-Vis spectroscopy.
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogD is the base-10 logarithm of this value:
-
D = [Concentration]octanol / [Concentration]aqueous
-
LogD = log10(D)
-
Calculation of LogP (cLogP)
Calculated LogP (cLogP) values are determined using computational software. These programs employ algorithms that are typically fragment-based or atom-based.[5]
-
Fragment-based methods: The molecule is broken down into predefined structural fragments. The cLogP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for interactions between them.
-
Atom-based methods: The cLogP is calculated by summing the contributions of individual atoms, with atom types classified by their environment within the molecule.
Numerous software packages are available for these calculations, and the specific algorithm used can influence the resulting cLogP value.
References
A Comparative Guide to Cross-Reactivity Studies of Spiro[3.3]heptane-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif has emerged as a significant structural scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive bioisosteric replacement for flat aromatic rings, such as benzene, offering a pathway to improve the physicochemical properties of drug candidates.[1][2][3][4][5][6] As this novel scaffold is increasingly incorporated into potential therapeutics, a thorough understanding of its influence on target selectivity and potential for off-target interactions is paramount.[7]
This guide provides a framework for evaluating the cross-reactivity of spiro[3.3]heptane-based inhibitors. It outlines the importance of such studies, presents a template for data comparison, details key experimental protocols, and provides visual workflows to aid in the design and interpretation of these critical safety and efficacy assessments.
The Imperative of Selectivity Profiling
While the introduction of a spiro[3.3]heptane core can enhance properties like solubility and metabolic stability, its unique geometry can also alter the binding profile of a molecule.[8] Cross-reactivity, or the ability of an inhibitor to bind to unintended targets, can lead to unforeseen side effects and toxicity, which are significant causes of drug attrition.[7] Therefore, comprehensive selectivity profiling is not merely a regulatory hurdle but a fundamental step in developing safe and effective therapeutics. Early-stage assessment of off-target liabilities allows for the rational design of more selective compounds, saving time and resources in the long run.
Comparative Data on Inhibitor Selectivity
A systematic evaluation of a compound's selectivity involves screening it against a panel of related and unrelated biological targets. The results, typically expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), provide a quantitative measure of potency and selectivity. Lower values indicate higher potency. A truly selective inhibitor will exhibit high potency against its intended target and significantly lower potency (ideally >100-fold) against all other tested targets.
Below is a template for presenting such comparative data. As specific cross-reactivity data for a single spiro[3.3]heptane inhibitor across a broad panel is not yet widely published, this table uses hypothetical data for "Spiro-Inhibitor X" to illustrate a clear and comparative presentation.
Table 1: Hypothetical Selectivity Profile of Spiro-Inhibitor X
| Target Class | Target | Spiro-Inhibitor X (IC50, nM) | Reference Compound A (IC50, nM) | Reference Compound B (IC50, nM) |
| Primary Target | Kinase A | 15 | 10 | >10,000 |
| --- | Kinase B (Family Member) | 250 | 50 | >10,000 |
| Kinase C (Family Member) | 1,200 | 150 | >10,000 | |
| Kinase D (Unrelated) | >10,000 | 800 | 500 | |
| Kinase E (Unrelated) | 8,500 | >10,000 | 1,200 | |
| Off-Target Panel | GPCR 1 | >10,000 | 5,000 | 2,000 |
| GPCR 2 | >10,000 | >10,000 | 8,000 | |
| Ion Channel 1 | 9,000 | 2,500 | >10,000 | |
| Protease 1 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Accurate and reproducible experimental design is the bedrock of a reliable cross-reactivity study. The following are detailed methodologies for two standard assays used for selectivity profiling.
In Vitro Kinase Panel Screening (Radiometric Assay)
This method is considered a "gold standard" for directly measuring the catalytic activity of a kinase and its inhibition.[9][10]
Objective: To determine the IC50 value of a spiro[3.3]heptane-based inhibitor against a broad panel of purified protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]-ATP (radioactive ATP)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor dissolved in DMSO
-
96- or 384-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash solution
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the spiro[3.3]heptane-based inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created to span a wide concentration range.
-
Reaction Setup: In each well of the filter plate, combine the assay buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor (or DMSO for control wells) to the reaction mix and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Kinase Reaction: Start the phosphorylation reaction by adding [γ-³³P]-ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Washing: Stop the reaction by adding phosphoric acid. The peptide/protein substrate, now potentially radiolabeled, will bind to the filter plate. Wash the plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[10]
-
Detection: After drying the plates, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The radioactive signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[11][12][13][14][15]
Objective: To determine the inhibition constant (Ki) of a spiro[3.3]heptane-based compound for a panel of G-protein coupled receptors (GPCRs), ion channels, or transporters.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.[12]
-
A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Binding Buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Test compound and a known non-labeled reference ligand.
-
96-well glass fiber filter plates.
-
Vacuum manifold for filtration.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compound in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and the various concentrations of the test compound.[12][14]
-
Control Wells: Include wells for "total binding" (membranes + radioligand + buffer) and "non-specific binding" (membranes + radioligand + a high concentration of the known unlabeled reference ligand).
-
Incubation: Incubate the plate for a specific duration (e.g., 60-120 minutes) at a defined temperature to allow the binding to reach equilibrium.[12]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.[12]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Detection: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the "specific binding" by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the test compound concentration. Determine the IC50 value from the resulting competition curve. The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships.
Caption: General workflow for assessing the selectivity of novel inhibitors.
Caption: The MAPK signaling cascade and potential for off-target effects.
References
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
